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Chromium;molybdenum

Cat. No.: B14580221
CAS No.: 61642-16-8
M. Wt: 147.95 g/mol
InChI Key: VNTLIPZTSJSULJ-UHFFFAOYSA-N
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Description

Significance of Chromium and Molybdenum in Advanced Materials Science and Chemistry

The significance of chromium and molybdenum in materials science stems from the synergistic effects they produce when alloyed with steel and other metals. azom.commasteel.co.uk Chromium is primarily valued for its ability to enhance corrosion and oxidation resistance. masteel.co.ukferrofpf.com It also contributes to the material's hardenability, allowing for a more uniform hardness penetration throughout the steel. azom.commasteel.co.uk Molybdenum's primary contribution is the enhancement of strength, particularly at elevated temperatures, and its ability to improve creep resistance. azom.comferrofpf.com Molybdenum effectively slows the rate of creep and the coarsening of carbides at high temperatures, which was a limitation in earlier molybdenum-only steels. azom.com

The combination of these two elements results in materials with exceptional high-temperature tensile strength, toughness, wear resistance, and corrosion resistance. azom.commetalzenith.comontosight.ai This makes chromium-molybdenum alloys indispensable in environments subjected to high pressures and temperatures, such as those found in the energy, oil and gas, petrochemical, and automotive sectors. azom.comattelements.comontosight.ai For instance, CrMo steels were pivotal in allowing steam temperatures in power stations to exceed 500°C. azom.com The versatility of CrMo alloys is further demonstrated by their use in applications ranging from structural components and pressure vessels to high-performance vehicle parts and aerospace forgings. metalzenith.comcrti.dz

Beyond steels, the Cr-Mo combination is crucial in other advanced materials. Cobalt-Chromium-Molybdenum (CoCrMo) alloys are significant in medical and engineering applications due to their high strength, wear resistance, and biocompatibility. masteel.co.ukazonano.com Furthermore, Cr and Mo are key constituents in the design of modern high-entropy alloys (HEAs), where their presence is intended to promote the formation of stable passive films for superior corrosion resistance in harsh environments. researchgate.netosti.gov

Scope and Evolution of Academic Research on Chromium-Molybdenum Chemical Systems

Academic research into chromium-molybdenum systems has evolved significantly over time, driven by industrial demand for materials with ever-increasing performance capabilities. Initial research focused on overcoming the limitations of early steel alloys. While molybdenum was known to improve creep resistance, its effectiveness was limited at very high temperatures, and it could lead to graphitization. azom.com The discovery that alloying chromium with molybdenum could overcome these drawbacks opened up new possibilities for high-temperature applications and marked a significant step in materials development. azom.com

Early studies, such as a 1947 X-ray analysis of chromium-molybdenum alloys, laid the groundwork for understanding the fundamental crystal structures of these systems. acs.org Throughout the mid-20th century, research was spurred by the aerospace and automotive industries' need for stronger, more reliable materials. metalzenith.com This led to the development and standardization of various CrMo steel grades. ferrofpf.commetalzenith.com

Contemporary research has become more specialized, exploring the nuanced effects of these elements on material properties and performance. Researchers are investigating the optimization of heat treatment processes—including annealing, quenching, and tempering—to precisely control the microstructure and enhance strength, ductility, and wear resistance. researcher.life Studies also focus on the machinability of these alloys, which can be challenging due to their inherent toughness and high strength. masteel.co.ukmatec-conferences.org

A significant frontier in current research is the incorporation of chromium and molybdenum into multi-component, compositionally complex systems. This includes the study of high-entropy alloys (HEAs), where Cr and Mo are combined with elements like nickel, iron, and cobalt to create materials with exceptional corrosion resistance. osti.govscielo.br Research projects aim to further improve the mechanical properties of CrMo steels by adding other alloying elements like vanadium and niobium. crti.dz Scientists are also exploring the microstructural evolution and diffusion dynamics at the interfaces of welds between CrMo steels and other alloys, which is critical for ensuring the long-term integrity of structures in power generation and petrochemical plants. nottingham.ac.uk This ongoing research continues to push the performance boundaries of chromium-molybdenum based materials, ensuring their relevance in future advanced technologies. masteel.co.uk

Detailed Research Findings

The combination of chromium and molybdenum provides a robust foundation for high-performance alloys, with each element contributing distinct advantages. The resulting materials exhibit a combination of high strength, toughness, and resistance to both corrosion and high temperatures.

Key Properties of Chromium-Molybdenum Alloys

PropertyContribution of Chromium (Cr)Contribution of Molybdenum (Mo)Resulting Alloy Characteristic
Corrosion Resistance Provides excellent oxidation and corrosion resistance by forming a passive surface layer. masteel.co.ukferrofpf.comEnhances resistance to localized pitting corrosion. researchgate.netSuperior performance in corrosive environments, including saltwater applications. azom.commasteel.co.uk
High-Temperature Strength Contributes to oxidation resistance at elevated temperatures. azom.comIncreases strength and creep resistance at high temperatures. azom.comferrofpf.comSuitable for high-pressure, high-temperature service (up to 650°C). ferrofpf.com
Hardness & Strength Provides good hardness penetration. azom.commasteel.co.ukEnsures uniform hardness and increases overall strength. azom.commasteel.co.ukHigh tensile strength and toughness, exceeding mild carbon steel. azom.commetalzenith.com
Weldability & Fabrication Good weldability and ease of fabrication with proper techniques. attelements.commetalzenith.com

Common Grades and Mechanical Properties

Different grades of chromium-molybdenum steel are standardized by organizations like ASTM and UNS to meet the requirements of specific applications. The chemical composition is carefully controlled to achieve the desired mechanical properties.

GradeUNSC % (max)Cr %Mo %Tensile Strength (MPa)Yield Point (MPa)Elongation %
P5/F5 K415450.154.00 - 6.000.45 - 0.6541520530
P9/F9 S504000.158.00 - 10.000.90 - 1.1041520530
P11/F11 K115970.05 - 0.151.00 - 1.500.44 - 0.6541520520
P22/F22 K215900.05 - 0.151.90 - 2.600.87 - 1.1341520520

Data sourced from FerroFPF. ferrofpf.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula CrMo B14580221 Chromium;molybdenum CAS No. 61642-16-8

Properties

CAS No.

61642-16-8

Molecular Formula

CrMo

Molecular Weight

147.95 g/mol

IUPAC Name

chromium;molybdenum

InChI

InChI=1S/Cr.Mo

InChI Key

VNTLIPZTSJSULJ-UHFFFAOYSA-N

Canonical SMILES

[Cr].[Mo]

Origin of Product

United States

Synthesis Methodologies for Chromium Molybdenum Compounds and Materials

Chemical Precipitation Techniques for Chromium Molybdate (B1676688) Nanoparticles

Chemical precipitation is a prominent method for producing chromium molybdate nanoparticles. jmaterenvironsci.comresearchgate.net This technique is valued for its simplicity and effectiveness in yielding nanostructured materials with desirable catalytic and magnetic properties. jmaterenvironsci.comresearchgate.net

One approach involves the use of ultrasound assistance in the chemical precipitation process. For instance, nanosized cerium zinc molybdate, an eco-friendly pigment, has been synthesized using cerium nitrate (B79036) and sodium zinc molybdate as precursors through both conventional and ultrasound-assisted chemical precipitation. nih.gov This method avoids the need for an emulsification agent and has been shown to be effective in producing nanoparticles. nih.gov

Various methods are employed for the removal of heavy metals like chromium from aqueous solutions, including chemical precipitation. mdpi.commdpi.com This highlights the relevance of precipitation chemistry in managing chromium-containing systems. The synthesis of chromium molybdate (Cr₂(MoO₄)₃) nanoparticles has been successfully achieved, and their efficacy as a catalyst has been demonstrated. jmaterenvironsci.comresearchgate.net

The general procedure for synthesizing chromium molybdate nanoparticles can involve reacting a mixture of chromium nitrate, ammonium (B1175870) molybdate, and oxalic acid. jmaterenvironsci.com This mixture is heated to form a precursor, which is then calcined at a higher temperature to yield the final chromium molybdate nanoparticles. jmaterenvironsci.com The properties of the resulting chromium molybdate are significantly influenced by the synthesis method chosen. jmaterenvironsci.comresearchgate.net

Solid-State Synthesis Approaches for Chromium-Molybdenum Materials

Solid-state synthesis represents a significant pathway for creating chromium-molybdenum materials, including chromium molybdate and various nitrides. jmaterenvironsci.comresearchgate.netacs.orgnih.govrsc.org This method typically involves the reaction of solid precursors at elevated temperatures.

For instance, nanostructured chromium molybdate (Cr₂(MoO₄)₃) can be prepared through solid-state synthesis. jmaterenvironsci.comresearchgate.net One specific method involves the thermal decomposition of an oxalate (B1200264) precursor that is initially prepared in the solid state. jmaterenvironsci.com

A notable application of solid-state synthesis is in the formation of nitrides. Solid-state metathesis (exchange) reactions are capable of producing transition-metal nitrides like CrN and γ-Mo₂N. acs.orgnih.gov These reactions are often highly exothermic, reaching temperatures exceeding 1300°C in a very short time, which leads to highly crystalline products. acs.orgnih.gov However, for some compounds, the high heat can be problematic. To overcome this, pressure can be applied before initiating the reaction. For example, crystalline cubic CrN has been synthesized from chromium(III) chloride (CrCl₃) and lithium nitride (Li₃N) under a pressure of 49 kbar. acs.orgnih.gov Similarly, crystalline γ-Mo₂N is produced from molybdenum(V) chloride (MoCl₅) and calcium nitride (Ca₃N₂) under 57 kbar of pressure. acs.orgnih.gov The addition of ammonium chloride can drastically lower the pressure requirements for the synthesis of these cubic nitrides. acs.orgnih.gov

Furthermore, interstitial chromium–molybdenum oxynitrides with a rock salt crystal structure have been synthesized by the direct ammonolysis of freeze-dried precursors derived from aqueous solutions of the metal salts. rsc.org The investigation into the solid-state synthesis of the (Mo₀.₉,Cr₀.₁)Si₂ solid solution has shown that the process is dependent on the energetic state and dispersity of the initial molybdenum, chromium, and silicon powders. sapub.org

Thermal Decomposition Routes of Precursors in Chromium-Molybdenum Compound Synthesis

Thermal decomposition of precursors is a versatile method for synthesizing chromium-molybdenum compounds, including oxides and metallic coatings. jmaterenvironsci.comresearchgate.netgoogle.comiaea.orgaimehq.org This technique involves heating a precursor compound, causing it to break down and form the desired material.

A key example is the synthesis of chromium molybdate (Cr₂(MoO₄)₃) nanoparticles. jmaterenvironsci.comresearchgate.net In one method, an oxalate precursor is prepared and subsequently heated in static air at 600°C. jmaterenvironsci.com Thermogravimetric analysis (TGA) of the precursor reveals distinct decomposition steps, with the final transformation to chromium molybdate oxide occurring at a chosen temperature to ensure complete conversion. jmaterenvironsci.com

The thermal decomposition of metal carbonyls is another important application of this method. google.comiaea.orgaimehq.org For example, powders of chromium and molybdenum can be produced by the thermal decomposition of their respective carbonyls at temperatures ranging from 300 to 1200°C. google.comaimehq.org This process can be used to create metallic coatings on various substrates. aimehq.org The kinetics of the thermal decomposition of molybdenum hexacarbonyl (Mo(CO)₆) and tungsten hexacarbonyl (W(CO)₆) on a pyrolytic chromium sublayer have been studied, with activation energies determined to be 72.4±3.5 and 101.7±4.5 kJ/mol, respectively. iaea.org

The synthesis of carbonyls of chromium and molybdenum can be achieved by reacting their chlorides with carbon monoxide at high pressure and temperature in the presence of a reducing agent. google.com The resulting carbonyls can then be purified and subjected to thermal decomposition to obtain the pure metals. google.com

Organometallic Synthesis Pathways for Chromium and Molybdenum Complexes

The synthesis of organometallic complexes containing chromium and molybdenum is a rich field with diverse methodologies, leading to a wide array of compounds with applications in catalysis and organic synthesis. thieme-connect.deionicviper.org These complexes often fall into two main categories: sandwich complexes of the type metal–bis(η⁶-arene) and half-sandwich complexes like tricarbonylmetal–(η⁶-arene). thieme-connect.de

A direct and versatile method for synthesizing homoleptic organometallic complexes is metal-vapor synthesis. This technique involves generating metal atoms in the vapor phase and co-condensing them with an excess of a ligand. For arene sandwich complexes of Group 6 metals, this is a highly effective method. thieme-connect.de

Ligand substitution reactions are also a common route. For example, (arene)tricarbonylchromium(0) complexes can be synthesized by reacting hexacarbonylchromium(0) with an arene. thieme-connect.de These complexes are typically yellow to red crystalline compounds that are stable in air in the solid state but are sensitive to air and light in solution. thieme-connect.de

Microwave-assisted synthesis (MAS) has emerged as a "green" and efficient method for preparing transition metal complexes, offering reduced reaction times and often improved yields compared to conventional heating methods. mdpi.comnih.govresearchgate.netdntb.gov.uascispace.com

This technique has been successfully applied to the synthesis of various chromium and molybdenum organometallic compounds. For example, the reaction between Cr(CO)₆ and different arenes in THF under microwave irradiation (300 W, 1.5 h at 160 °C) has yielded (η⁶-arene)tricarbonylchromium compounds in reasonable to high yields (48–79%). mdpi.com In another instance, a conventional microwave oven was used to synthesize twenty Group 6 organometallic compounds, including those of chromium and molybdenum, starting from their hexacarbonyl precursors in diglyme. mdpi.com

The synthesis of tetracarbonyl complexes of the type cis-[Mo(CO)₄(L)] (where L is a ligand) has been achieved by heating Mo(CO)₆ and the ligand in toluene (B28343) at 110 °C for 30–45 minutes using microwave irradiation. researchgate.net Research has shown that for a series of ML(CO)₄ complexes (M = Cr, Mo, W), microwave-assisted synthesis can reduce reaction times by a factor of 5 to over 500 compared to traditional methods. researchgate.net Interestingly, the reaction times were found to be dependent on the metal, with molybdenum complexes being synthesized in as little as 30 seconds. researchgate.net

The synthesis of Schiff base complexes of Cr(III) has also been shown to be significantly faster and more efficient using microwaves, with reactions completing in minutes compared to hours for thermal methods, along with a substantial reduction in the amount of solvent required. mdpi.com

Photolytic methods, including the use of sunlight, provide an alternative energy source for the synthesis of chromium and molybdenum complexes. ekb.egtandfonline.comresearchgate.net These methods often involve the irradiation of a reaction mixture to promote the formation of the desired complex.

Sunlight irradiation has been successfully employed in the synthesis of various chromium and molybdenum complexes. ekb.egtandfonline.com For instance, the reaction of [M(CO)₆] (where M = Cr, Mo) with methoxylated dibenzylideneacetone (B150790) (mdba) in benzene (B151609) under sunlight irradiation leads to the formation of a mononuclear oxo-chromium complex, [CrO(mdba-H)₂], and a dinuclear molybdenum complex, [Mo₂O₂(mdba-H)₂]. ekb.eg The photochemical procedure is believed to utilize the UV range of sunlight. ekb.eg

UV photolysis is also a well-established technique. The irradiation of (arene)tricarbonylchromium(0) complexes with a mercury or halogen lamp in the presence of a phosphine (B1218219) ligand can yield (arene)dicarbonyl(phosphine)chromium(0) complexes. thieme-connect.de Mechanistic studies on the photochemical isomerization of Fischer carbene complexes of the type [(CO)₅MC(Me)(OMe)] (M = Cr, Mo, W) have been conducted to understand the reaction pathways. researchgate.net For chromium and molybdenum systems, the photoproducts are primarily derived from singlet excited states. researchgate.net

The directed synthesis of metallaborane clusters containing chromium and molybdenum has led to a variety of novel structures with interesting bonding characteristics. nih.govmdpi.comresearchgate.netcapes.gov.brfigshare.com These syntheses often involve the reaction of metal halides with borane (B79455) reagents.

One of the first M₂B₅ clusters, [(Cp′Mo)₂B₅H₉] (where Cp′ = C₅H₄Me), was isolated from the reaction of [Cp′MoCl₄] with LiBH₄. nih.gov The pentamethylcyclopentadienyl (Cp*) analogues for both chromium and molybdenum have also been synthesized. [(CpCr)₂B₅H₉] was prepared by reacting [(CpCr)₂B₄H₈] with a source of a {BH} unit. nih.gov The molybdenum analogue, [(CpMo)₂B₅H₉], was obtained from the reaction of [CpMoCl₂]₂ with LiEt₃BH, followed by treatment with BH₃·thf. nih.gov It has been noted that the addition of the fifth boron atom requires more forcing conditions for chromium compared to the cleaner, one-step synthesis for the molybdenum cluster. nih.gov

Mixed-metal metallaborane clusters have also been synthesized. For example, the reaction of an in-situ generated tungsten borane intermediate with [Cr(CO)₅·thf] and [Mo(CO)₅·thf] yielded [(CpW)₂B₄H₈Cr(CO)₄] and [(CpW)₂B₄H₈Mo(CO)₄], respectively. mdpi.com Similarly, the mixed-metal molybdaborane cluster [(CpMo)₂B₄H₈Cr(CO)₄] was synthesized from the reaction of [CpMoCl₄] and [Cr(CO)₅·thf]. mdpi.comresearchgate.net These reactions demonstrate the ability to replace a {BH} vertex in a borane cluster with a metal carbonyl fragment. mdpi.com

Interactive Data Tables

Table 1: Summary of Synthesis Methods for Chromium-Molybdenum Compounds

Synthesis Method Compound/Material Precursors Key Conditions Reference(s)
Chemical Precipitation Cr₂(MoO₄)₃ nanoparticles Chromium nitrate, ammonium molybdate, oxalic acid Heating of precursor at 600 °C jmaterenvironsci.com
Solid-State Synthesis CrN CrCl₃, Li₃N 49 kbar pressure acs.orgnih.gov
Solid-State Synthesis γ-Mo₂N MoCl₅, Ca₃N₂ 57 kbar pressure acs.orgnih.gov
Thermal Decomposition Cr and Mo powders Cr(CO)₆, Mo(CO)₆ 300-1200 °C google.comaimehq.org
Microwave-Assisted Synthesis (η⁶-arene)Cr(CO)₃ Cr(CO)₆, arene 300 W, 1.5 h, 160 °C in THF mdpi.com
Sunlight Irradiation [CrO(mdba-H)₂] [Cr(CO)₆], mdba Benzene, sunlight ekb.eg
Directed Synthesis [(CpCr)₂B₅H₉] [(CpCr)₂B₄H₈], BHCl₂·SMe₂ More forcing conditions nih.gov

Physical Vapor Deposition (PVD) Techniques for Chromium-Molybdenum Coatings

Physical Vapor Deposition (PVD) encompasses a group of vacuum deposition methods used to produce thin films and coatings. richterprecision.comionbond.com In this process, a solid material is vaporized in a vacuum environment and then deposited on a substrate. ionbond.com This technique is valued for its ability to create coatings with high hardness, excellent wear resistance, and a low coefficient of friction. richterprecision.com PVD processes are performed at relatively low temperatures, typically between 250 and 450 °C, which allows for the coating of temperature-sensitive materials without altering their fundamental properties. ionbond.com

Radio-frequency (RF) reactive magnetron sputtering is a versatile PVD technique used to deposit high-quality thin films, including chromium-molybdenum nitride (Cr-Mo-N) coatings. ensam.eu This process involves bombarding a target material (in this case, chromium and molybdenum) with energetic ions in a vacuum chamber, which causes atoms to be "sputtered" off the target surface. richterprecision.com These sputtered atoms then travel and deposit onto a substrate. richterprecision.com When a reactive gas such as nitrogen is introduced into the chamber, it reacts with the sputtered metal atoms to form a nitride coating on the substrate. mdpi.com

In a typical setup for Cr-Mo-N coatings, two targets, one of chromium and one of molybdenum, are used in a dual magnetron sputtering system. h2.pltribology.rs The composition of the resulting film can be precisely controlled by adjusting the power supplied to each target. aip.org For instance, to produce films with varying chromium-to-molybdenum ratios, the power to the individual targets can be adjusted while keeping the total power constant. aip.org

The properties of the resulting Cr-Mo-N films are highly dependent on the deposition parameters. For example, the nitrogen partial pressure during sputtering affects the nitrogen content and stoichiometry of the film. aip.org The substrate temperature is another critical parameter, often maintained around 460 K to achieve a desirable microstructure. aip.org

Research has shown that ternary Cr-Mo-N coatings can exhibit superior properties compared to their binary counterparts, CrN and MoN. h2.pl However, the mechanical properties, such as hardness, can vary significantly with the composition. aip.org Studies have observed a minimum hardness for films with approximately equal amounts of chromium and molybdenum, suggesting that the bonding character, influenced by charge distribution, plays a more significant role than grain size in determining mechanical properties. aip.org The grain size itself can also be influenced by the composition, with ternary compounds sometimes exhibiting larger grain sizes than the binary nitrides. aip.org

Table 1: Deposition Parameters for Cr-Mo-N Coatings via RF Reactive Magnetron Sputtering
ParameterValue/RangeReference
Sputtering SystemNORDIKO 3500-13.56 MHz h2.pltribology.rs
Target MaterialsChromium (Cr), Molybdenum (Mo) h2.pl
Reactive GasNitrogen (N₂) h2.pl
Substrate MaterialSilicon, CoCrMo biomedical alloy h2.plaip.org
Total Power (PCr + PMo)100 W aip.org
Total Pressure0.66 Pa aip.org
Nitrogen Partial Pressure0.20 Pa aip.org
Substrate Temperature~200°C - 460 K h2.plaip.org
Film Thickness1.8 µm h2.pl

Co-sputtering is a PVD technique that involves the simultaneous sputtering of two or more different materials from separate targets to create a film with a controlled composition. researchgate.net This method is particularly useful for producing alloy films and doped coatings where the ratio of the constituent elements is critical to the material's properties. In the context of chromium and molybdenum, co-sputtering allows for the deposition of Cr-Mo films with a precisely tailored atomic percentage of each element.

The composition of the co-sputtered film is determined by the relative sputtering rates of the individual targets, which can be controlled by adjusting the power supplied to each magnetron. nih.gov For example, in the synthesis of Cr-doped Mo₂N thin films, the power to the chromium target can be varied while the molybdenum target power is kept constant to achieve different doping concentrations. nih.gov

This technique has been employed to create binder-free nanopyramidal Cr-doped Mo₂N thin film electrodes for supercapacitors. nih.gov The doping with chromium was found to significantly influence the microstructural and electrochemical properties of the Mo₂N films. nih.gov Similarly, magnetron co-sputtering has been used to grow Mo films alloyed with elements like chromium to improve their oxidation resistance for applications in thin-film transistors and photovoltaic cells. researchgate.net All coatings produced in one such study showed single-phase solid solutions, indicating a uniform mixture of the elements at the atomic level. researchgate.net

The ability to control the composition with high precision makes co-sputtering a valuable tool for research and development, enabling the systematic study of how composition affects material properties.

Table 2: Parameters for Co-Sputtering of Cr-doped Mo₂N Films
ParameterValue/RangeReference
Deposition MethodReactive Magnetron Co-sputtering nih.gov
Target MaterialsMolybdenum (Mo), Chromium (Cr) nih.gov
Substrate Temperature573 K (± 5) nih.gov
Working Pressure9.8 mTorr nih.gov
Ar/N₂ Flow RateConstant nih.gov
Mo Sputter PowerFixed nih.gov
Cr Target PowerVaried nih.gov
Resulting Cr Doping0 to ~8 at. % nih.gov

Sol-Gel Processes for Molybdenum-Doped Nanomaterials

The sol-gel process is a versatile wet-chemical technique used for fabricating a wide variety of materials, particularly metal oxides, in the form of nanoparticles, thin films, and ceramics. The process involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase.

In the synthesis of molybdenum-doped nanomaterials, a simple sol-gel method can be employed. mdpi.com For instance, to prepare Mo-doped copper oxide (CuO) nanoparticles, precursors such as copper nitrate and ammonium molybdate are used as the sources of copper and molybdenum, respectively. mdpi.com The doping concentration can be controlled by varying the weight percentage of the molybdenum precursor. mdpi.com The resulting material often exhibits enhanced properties compared to the undoped counterpart. For example, Mo-doped CuO nanomaterials have shown improved optical and photocatalytic properties. mdpi.com

Similarly, a modified sol-gel process has been used to synthesize molybdenum-doped titanium dioxide (TiO₂) nanoparticles for photocatalytic applications. tandfonline.com Characterization of these materials has shown that the doping can influence the crystalline phase, particle size, and surface area, all of which are critical for their performance in applications like the photocatalytic removal of pollutants. tandfonline.com The sol-gel method has also been utilized to create Mo-doped zinc oxide (ZnO) nanoparticles, where the dopant concentration was found to affect the crystallite size and the material's efficacy in degrading organic dyes. repec.orgresearchgate.net

Table 3: Sol-Gel Synthesis of Molybdenum-Doped Nanomaterials
Material SystemPrecursorsKey FindingsReference
Mo-doped CuOCopper nitrate, Ammonium molybdateEnhanced optical and photocatalytic properties; particle size of 30-40 nm for 4 wt.% Mo-doped sample. mdpi.com
Mo-doped TiO₂Not specifiedPrimarily anatase phase with some rutile and molybdenum dioxide; average particle diameter of 45 nm. tandfonline.com
Mo-doped ZnONot specifiedWurtzite hexagonal crystal structure; crystallite size decreases with increasing Mo concentration. repec.orgresearchgate.net

Hydrothermal and Carbothermal Reduction Methods for Nanocomposites

Hydrothermal and carbothermal reduction methods are two distinct high-temperature synthesis routes for producing nanocomposites and other advanced materials.

Hydrothermal synthesis involves chemical reactions of substances in a sealed, heated aqueous solution above ambient temperature and pressure. This technique is widely used to crystallize materials that are not stable at their melting points. It has been successfully employed to create various chromium and molybdenum-based nanocomposites. For example, a cellulose/MoS₂/GO nanocomposite was synthesized using a two-step hydrothermal process. nih.gov This method has also been used to fabricate MoS₂/rGO nanocomposites for the efficient removal of Cr(VI) from water. nih.gov The process allows for the uniform growth of MoS₂ nanosheets on graphene oxide, leading to a material with a high specific surface area. nih.gov Researchers have also synthesized Bi-Cr-Te nanocomposites by varying the concentrations of bismuth and chromium in a hydrothermal reaction. researchgate.net

Carbothermal reduction is a process in which metal oxides are reduced by carbon at elevated temperatures. This method is a cornerstone of extractive metallurgy and is also used to synthesize metal carbides and other non-oxide ceramics. The reduction of chromium oxide (Cr₂O₃) with carbon typically begins at temperatures around 1113°C under standard conditions. pyrometallurgy.co.za The process can lead to the formation of various chromium carbides, such as Cr₃C₂, Cr₇C₃, and Cr₂₃C₆, depending on the reaction conditions. researchgate.net The reactivity in carbothermal reduction can be influenced by the type of carbon used, with carbon black often showing higher reactivity than graphite. researchgate.net Studies have also investigated the carbothermal reduction of molybdenum trioxide (MoO₃) using carbon monoxide as the reducing agent, which can lead to the formation of molybdenum dioxide (MoO₂) and subsequently molybdenum carbide (Mo₂C). analis.com.my The addition of chromium to MoO₃ has been shown to enhance its reducibility. analis.com.my

Additive Manufacturing (e.g., Selective Laser Melting) for Chromium-Molybdenum Alloys

Additive manufacturing, popularly known as 3D printing, builds three-dimensional objects layer by layer from a digital design. Selective Laser Melting (SLM) is a prominent powder bed fusion additive manufacturing technique used for producing complex metal parts with high precision. frontiersin.orgntu.edu.sg

In the SLM process, a high-powered laser selectively melts and fuses regions of a powder bed. frontiersin.org This technique is well-suited for processing cobalt-chromium-molybdenum (Co-Cr-Mo) alloys, which are widely used in biomedical implants and other high-performance applications due to their excellent strength, corrosion resistance, and biocompatibility. frontiersin.orgntu.edu.sg

The rapid solidification inherent in the SLM process results in a fine cellular dendritic microstructure in Co-Cr-Mo alloys. frontiersin.org The properties of the final part are heavily influenced by the SLM process parameters, such as laser power, scanning speed, and layer thickness. mdpi.com For example, the laser spot size can affect the grain size of the resulting alloy, with smaller spot sizes generally producing finer grains. mdpi.com

Post-processing heat treatments can be applied to SLM-produced Co-Cr-Mo parts to further tailor their mechanical properties. ntu.edu.sg Research has shown that appropriate heat treatments can improve the mechanical properties of these alloys, making them comparable to or even better than their traditionally cast counterparts. ntu.edu.sg

Table 4: Selective Laser Melting of Co-Cr-Mo Alloys
Parameter/PropertyDescriptionReference
ProcessSelective Laser Melting (SLM), a powder bed fusion additive manufacturing technique. ntu.edu.sg
MaterialCobalt-Chromium-Molybdenum (Co-Cr-Mo) alloy powder. frontiersin.org
Typical MicrostructureFine cellular dendritic structure due to rapid solidification. frontiersin.org
Influential ParametersLaser power, scanning speed, layer thickness, laser spot size. mdpi.com
Post-ProcessingHeat treatment can be used to modify mechanical properties. ntu.edu.sg

Electroplating Methods for Chromium-Molybdenum Coatings

Electroplating is a process that uses an electric current to reduce dissolved metal cations so that they form a coherent metal coating on an electrode. This technique is widely used to provide surfaces with desirable properties such as corrosion resistance, wear resistance, and aesthetic appeal.

Chromium-molybdenum alloy coatings can be deposited using electroplating. Studies have shown that deposits containing up to 2 wt% molybdenum can be obtained by introducing sodium molybdate into an electrolyte based on chromium(III) compounds. researchgate.net The inclusion of molybdenum in the chromium deposit has been found to enhance its corrosion resistance, particularly in environments containing chloride ions. researchgate.net

The process often involves a "chromium strike," which is a thin, initial layer of chromium plated onto the substrate to ensure good adhesion for subsequent layers. sterc.org A typical cycle for plating on molybdenum might include anodic electrocleaning, various rinses, the chromium strike, a nickel strike, and then the final plated coating. sterc.org

Hard chrome plating on molybdenum workpieces has also been developed, often involving a pre-plating step with nickel to ensure a strong bond. google.com The bath for hard chrome plating typically consists of chromic anhydride (B1165640) and sulfuric acid. google.com The resulting coatings are known for their uniformity, fine crystallization, strong bonding force, and high hardness. google.com

Table 5: Composition of Bath for Electroplating Hard Chrome on Molybdenum
ComponentConcentrationReference
Chromic Anhydride (CrO₃)230-270 g/L google.com
Sulfuric Acid (H₂SO₄)2.25-2.7 g/L google.com
Nickel Pre-plating Bath
Nickel Chloride200-250 g/L google.com
Hydrochloric Acid200 g/L google.com

Synthesis of Polyoxometalates Involving Chromium and Molybdenum

Polyoxometalates (POMs) are a class of inorganic metal-oxygen cluster compounds. Those incorporating both chromium (Cr) and molybdenum (Mo) are of significant interest due to their diverse structures and potential applications in areas like catalysis and materials science. The synthesis of these complex structures is typically achieved in aqueous solutions and relies on the self-assembly of molybdate and chromate (B82759) precursors under controlled conditions, particularly pH. Two primary methodologies are generally employed: the "one-pot" synthesis and the "building block" approach. wiley-vch.de

The one-pot method involves the condensation of simple metal salts and heteroanions in a single reaction vessel, requiring precise control over parameters such as pH, temperature, reactant concentrations, and ionic strength. wiley-vch.de The building block method, conversely, utilizes pre-synthesized lacunary POMs (structures with one or more metal atom vacancies) which act as ligands for incorporating other metal ions, like chromium. wiley-vch.de

Synthesis of Anderson-Type Cr-Mo Polyoxometalates

The Anderson-type structure, with a general formula [X(OH)₆Mo₆O₁₈]ⁿ⁻, is a common motif for chromium-molybdenum POMs. In these structures, a central heteroatom (in this case, Cr³⁺) is octahedrally coordinated by six hydroxyl groups and surrounded by a planar ring of six edge-sharing MoO₆ octahedra.

A common synthesis strategy involves the reaction of a molybdenum source, like sodium molybdate (Na₂MoO₄), with a chromium(III) salt in an acidic aqueous medium. dergipark.org.trdergipark.org.tr For instance, Na₃[Cr(OH)₆Mo₆O₁₈] is prepared by dissolving Na₂MoO₄ in water, heating the solution, and then adding nitric acid. Subsequently, Cr(NO₃)₃ is slowly introduced, leading to the precipitation of the red product. frontiersin.org Another reported method involves reacting Na₂MoO₄·2H₂O and CrCl₃·6H₂O in an aqueous solution maintained at a pH between 2 and 3. dergipark.org.trdergipark.org.tr

Under certain hydrothermal conditions, an Anderson-type POM, (NH₄)₃H₆CrMo₆O₂₄·7H₂O, has been observed as an intermediate species that subsequently transforms into more complex structures like the Keplerate-type {Mo₇₂Cr₃₀}. jst.go.jp

Detailed research findings have confirmed the structure of these compounds. For example, the synthesis of five new Anderson-type POMs with the general formula [M(1,10-phen)(OH)ₓ]₃[Cr(OH)₆Mo₆O₁₈]∙16H₂O (where M can be Cr, Mn, Co, Ni, or Cu) was achieved from Na₂MoO₄∙2H₂O and CrCl₃∙6H₂O. dergipark.org.tr Characterization using techniques such as FT-IR spectroscopy and elemental analysis confirmed the presence of the [Cr(OH)₆Mo₆O₁₈]³⁻ polyanion. dergipark.org.trdergipark.org.tr

Table 1: Synthesis Parameters for Anderson-Type Cr-Mo Polyoxometalates

Resulting CompoundMolybdenum SourceChromium SourceKey Reaction ConditionsReference
Na₃[Cr(OH)₆Mo₆O₁₈]Na₂MoO₄Cr(NO₃)₃Aqueous solution, heated to 80 °C, addition of concentrated nitric acid. frontiersin.org
[M(1,10-phen)(OH)ₓ]₃[Cr(OH)₆Mo₆O₁₈]∙16H₂ONa₂MoO₄·2H₂OCrCl₃·6H₂OAcidic aqueous medium (pH = 2-3). dergipark.org.trdergipark.org.tr
(NH₄)₃H₆CrMo₆O₂₄·7H₂O(NH₄)₆Mo₇O₂₄·4H₂OCr(NO₃)₃·9H₂OHydrothermal synthesis. jst.go.jp

Synthesis of Dawson-Type Cr-Mo Polyoxometalates

The synthesis of chromium-containing Dawson-type POMs typically exemplifies the building block approach. This involves reacting a lacunary, or incomplete, Dawson structure with a chromium salt.

This method highlights the utility of using pre-formed, well-characterized lacunary POMs to create more complex, mixed-metal structures with specific compositions and properties.

Table 2: Synthesis of a Dawson-Type Cr-Mo-W Polyoxometalate

Resulting CompoundPrecursor (Building Block)Chromium SourceKey Reaction ConditionsReference
K₇[Cr(H₂O)P₂Mo₂W₁₅O₆₁]·17H₂OMonolacunary [P₂Mo₂W₁₅O₆₁]¹⁰⁻Cr(III) chlorideAqueous solution. researchgate.net

Synthesis of Keggin-Type Cr-Mo Polyoxometalates

Mixed-addenda Keggin-type POMs containing both molybdenum and tungsten have been synthesized, and the incorporation of chromium into these structures has also been explored. The synthesis of a monovacant mixed-metal Keggin POM, K₇[α-PW₉Mo₂O₃₉], was reported via the reaction of K₉[A,α-PW₉O₃₄] with sodium molybdate. nih.gov A critical parameter for this synthesis is the careful control of the solution's pH, which must be maintained between 4.5 and 5. nih.gov While this example does not directly incorporate chromium into the Keggin framework itself during the initial synthesis, such lacunary mixed-addenda structures are key precursors for creating more complex hybrids, including those functionalized with chromium-containing groups. nih.gov

Advanced Characterization Techniques and Structural Elucidation

X-ray Diffraction (XRD) for Crystalline Phase Identification and Lattice Parameters

X-ray Diffraction (XRD) is a fundamental technique for identifying the crystalline phases present in Cr-Mo materials and for precisely measuring their lattice parameters. The diffraction pattern obtained from XRD analysis serves as a fingerprint for the material's crystal structure.

In as-cast Co-Cr-Mo alloys, XRD is used to identify the phases present. For instance, analysis has shown the presence of the αCo phase and Cr₂₃C₆ carbides. researchgate.net The relative content of these phases can vary depending on the material's processing history. researchgate.net For CoCrMo alloys produced by laser sintering, XRD patterns have revealed a face-centered cubic (FCC) γ phase with a nominal lattice parameter of 3.5688 Å. ufc.br However, after mechanical grinding, a strain-induced martensitic transformation can occur, leading to the appearance of a hexagonal close-packed (HCP) ε phase alongside the γ phase. ufc.br The lattice parameters for the ε phase have been determined as a=2.544Å and c=4.126Å. ufc.br

The addition of other elements to the Cr-Mo system can be monitored by XRD. In Ni-Cr-Mo alloys, the lattice constant increases from that of pure Ni (3.5239 Å) due to the larger atomic radii of Cr and Mo. elsevier.es The XRD patterns show shifts in peak positions that correspond to these changes in the lattice parameter. elsevier.es Similarly, in Co-(20-33)Cr-5Mo-N alloys, the lattice parameter of the γ-phase increases with higher Cr and N content. nih.gov

XRD is also crucial for studying coatings and multiphase materials. In multiphase coatings of silicon carbide (SiC) with Cr and Mo, XRD is used to identify the deposited phases, such as CrSi₂ and Mo₄Si₃C. osti.gov For Cr-Mo-N coatings, XRD analysis helps to understand the crystalline structure and phase composition changes after different thermal treatments. h2.pl For example, as-deposited CrMoN films may show an amorphous matrix with crystalline grains, while annealing can lead to the formation of new crystalline phases like Cr₂O₃. h2.plresearchgate.net

The table below summarizes XRD findings for various Cr-Mo based systems, including identified phases and their measured lattice parameters.

Material SystemIdentified Crystalline Phase(s)Lattice Parameter(s) (Å)Reference(s)
Co-Cr-Mo Alloy (Laser Sintered)γ-FCCa = 3.578 ufc.br
Co-Cr-Mo Alloy (Ground)γ-FCC, ε-HCPε-HCP: a = 2.544, c = 4.126 ufc.br
Co₁₅Cr₁₅Mo₂₅Si₁₅Y₁₅Zr₁₅ AlloyHexagonal (Si₃Y₅-like), Cubic (Cr₀.₄Mo₀.₆-like)Si₃Y₅-like: a = 8.44, c = 6.35 mdpi.com
Ni-16Cr-16Mo AlloyFCC (γ)a > 3.5239 (pure Ni) elsevier.es
Cr₈₄.₇Re₁₅.₃ AlloyBCC Cra = 2.921 (at 300 K) aip.org

Electron Microscopy Techniques for Microstructure and Nanostructure Analysis

Electron microscopy techniques are indispensable for visualizing the microstructure and nanostructure of Cr-Mo compounds at high resolution. These methods provide detailed information on grain size, phase distribution, and the presence of defects.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) allows for the detailed investigation of the internal structure of materials. In Cr-Mo-V cast steel that has been in long-term operation, TEM has revealed processes of ferrite (B1171679) recovery and recrystallization, characterized by a decrease in dislocation density and the formation of polygonized ferrite. h2.pl For complex alloys like CoCrFeMo₀.₈₅Ni, TEM analysis can identify the presence of multiple phases, such as a (Co, Cr, Fe)-rich tetragonal phase and a Mo-rich rhombohedral phase embedded within an FCC matrix. mdpi.com

In situ TEM experiments have been used to study the early stages of oxidation in Ni-Cr-Mo alloys, revealing the formation of an initial epitaxial rock-salt oxide. doi.org TEM is also used to characterize the microstructure of multiphase coatings. For instance, in SiC coatings with molybdenum additions, TEM analysis showed small Mo₄Si₃C grains embedded in the SiC matrix. osti.gov Similarly, for coatings with chromium additions, larger CrSi₂ grains were observed. osti.gov

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is widely used to examine the surface morphology and microstructure of Cr-Mo alloys. In additively manufactured CoCrMo alloys, SEM can reveal the fine subgrain morphology and, when coupled with Energy Dispersive X-ray Spectroscopy (EDS), can show the selective distribution of elements like Mo and Co at the subgrain boundaries. acs.org For Co-Cr-Mo-Si-Y-Zr high entropy alloys, SEM analysis has identified the existence of three different phases with partially dendritic structures. mdpi.com

SEM is also used to characterize powders and sintered materials. For Co-Cr-Mo-W powders, SEM micrographs are used to analyze the particle size and morphology, which are influenced by processing parameters like the ball-to-powder ratio during mechanical alloying. scielo.brscielo.br In sintered CoCrMo alloys, SEM analysis shows how the microstructure evolves with increasing sintering temperature. scientific.net

The table below presents a selection of findings from electron microscopy studies on various Cr-Mo systems.

Material SystemElectron Microscopy TechniqueKey FindingsReference(s)
Cr-Mo-V Cast SteelTEMFerrite recovery and recrystallization, polygonized ferrite formation. h2.pl
CoCrFeMo₀.₈₅Ni High Entropy AlloyTEMDendritic structure with FCC matrix embedded with tetragonal and rhombohedral phases. mdpi.com
SiC with Mo/Cr additionsTEMMo₄Si₃C grains (< 200 nm) in SiC matrix; large CrSi₂ grains in SiC matrix. osti.gov
CoCrMo Alloy (Additive Manufactured)SEM-EDSFine subgrain morphology; higher Mo and lower Co concentration at boundaries. acs.org
Co-Cr-Mo-Si-Y-Zr High Entropy AlloySEMMultiphase structure with partially dendritic features. mdpi.com
Co-Cr-Mo-W Alloy PowderSEMParticle size and morphology variation with ball-to-powder ratio. scielo.brscielo.br

High-Resolution TEM (HRTEM)

High-Resolution Transmission Electron Microscopy (HRTEM) provides imaging of the crystal lattice, offering insights into the atomic structure of materials. For NiMoNx nanosheets, HRTEM has been used to visualize the morphology of single sheets and the hexagonal lattices of δ-MoN nanosheets. google.com In the study of Fe-based amorphous/nanocrystalline composite coatings, HRTEM images have confirmed the uniform distribution of nano-sized crystalline grains, such as α-Fe, Fe₂₃B₆, Fe₃B, and Fe₂B, embedded in an amorphous matrix. researchgate.net The technique is also powerful for directly imaging the projected shapes and surface structures of nanocrystals, such as cubic Pt nanocrystals. acs.org

Scanning Tunneling Microscopy (STM) for Surface Morphology

Scanning Tunneling Microscopy (STM) is a surface-sensitive technique that can provide atomic-resolution images of a material's surface morphology. It has been employed to study the initial stages of oxidation on Ni-Cr and Ni-Cr-Mo alloy thin films. dau.edu These studies show that nanometer-sized oxide islands preferentially nucleate at step edges. dau.edu The quality of thin films, including terrace width, surface morphology, and roughness, can be characterized by STM. aip.org For bcc metals like molybdenum, while preparing clean and atomically flat surfaces for STM is challenging, atomic resolution images have been successfully obtained. cmu.edu STM is also used to investigate the fine morphological features of different phases that form during transformations in steels, such as bainite and martensite. mdpi.com

Thermal Analysis Methods for Material Stability

Thermal analysis techniques, such as Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC), are crucial for determining the thermal stability and phase transformations in Cr-Mo compounds.

In low-alloy Cr-Mo steel, DTA and dilatometry have been used to determine the Ac1 and Ac3 transformation temperatures during heating. researchgate.net DSC analysis of the same steel after quenching revealed a tempering stage between 473 and 573 K. researchgate.net For high-entropy alloys like CoCrFeMo₀.₈₅Ni, DTA and DSC measurements have identified solidus and liquidus temperatures at 1323 °C and 1331 °C, respectively, as well as phase transition temperatures at 800 °C and 1212 °C. mdpi.com

The thermal stability of coatings is also assessed using these methods. CrMoN films, for instance, have been shown to be thermally stable up to 600°C in air. researchgate.net Annealing at higher temperatures, such as 800°C, can lead to oxidation and the formation of phases like Cr₂O₃. researchgate.net In Fe-rich Fe-Cr-Ni-Mo alloys, the thermal stability of intermetallic phases like the Chi and Laves phases has been investigated at various temperatures, showing that the Chi phase is stable at high temperatures and transforms to the Laves phase at lower temperatures. osti.gov

Density functional theory calculations have been used to estimate the dissociation energy of CO from organometallic complexes, providing a theoretical measure of their thermal stability. For [M(η-C₅H₅)₂(CO)] (where M=Cr, Mo, W), the calculated dissociation energy is significantly lower for the chromium complex (99 kJ mol⁻¹) compared to the molybdenum (186 kJ mol⁻¹) and tungsten (194 kJ mol⁻¹) analogues, indicating lower thermal stability for the Cr compound. rsc.org

The table below details key findings from thermal analysis studies on Cr-Mo containing materials.

Material SystemThermal Analysis Technique(s)Key Findings (Temperatures in °C)Reference(s)
Low-Alloy Cr-Mo SteelDTA, DSC, DilatometryAc1 and Ac3 temperatures measured; Second tempering stage observed (200-300°C). researchgate.net
CoCrFeMo₀.₈₅Ni High Entropy AlloyDTA, DSCSolidus: 1323; Liquidus: 1331; Phase transitions at 800 and 1212. mdpi.com
Cr₀.₅Mo₀.₅N₁.₀ FilmsFurnace AnnealingThermally stable up to 600 in air; Oxidation and Cr₂O₃ formation at 800. researchgate.net
Fe-rich Fe-Cr-Ni-Mo AlloysIsothermal AnnealingChi phase stable at high temperatures (e.g., 1000), Laves phase stable at lower temperatures (e.g., 700). osti.gov
[Cr(η-C₅H₅)₂(CO)]DFT CalculationDissociation Energy: 99 kJ mol⁻¹ (less stable). rsc.org
[Mo(η-C₅H₅)₂(CO)]DFT CalculationDissociation Energy: 186 kJ mol⁻¹ (more stable). rsc.org

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is instrumental in evaluating the thermal stability and oxidation resistance of chromium-molybdenum materials. Studies on Cr-Mo-Si alloys have utilized TGA to investigate their oxidation behavior at elevated temperatures, such as 1200 °C in air. tib.eu The analysis tracks the mass change of the material as a function of temperature and time, revealing the kinetics of oxidation. For instance, the oxidation resistance of arc-melted Cr–xMo–8Si alloys was systematically studied by TGA at 1200 °C for durations of 50 and 100 hours. tib.eu The data indicated that the addition of molybdenum influences the growth rate and volatilization rate of the protective Cr₂O₃ scale. tib.eu

In the synthesis of chromium molybdate (B1676688) nanoparticles, TGA is used to study the decomposition of the oxalate (B1200264) precursor. jmaterenvironsci.com The analysis of the precursor showed a multi-step weight loss, with a final total weight loss of 73%. jmaterenvironsci.com No further weight loss was observed beyond 450 °C, which helped in determining the optimal calcination temperature of 600 °C to obtain the desired chromium molybdate oxide. jmaterenvironsci.com

TGA has also been employed to study the reduction of oxides in nickel-base alloys containing chromium and molybdenum. nasa.gov These experiments, conducted up to 1200 °C, evaluated the effectiveness of different reducing agents by monitoring the weight loss of the oxidized powders. nasa.gov Similarly, the oxidation behavior of Cr-coated Mo-Si-Ti alloys was assessed using TGA at temperatures of 700 °C, 900 °C, and 1300 °C for 100 hours, demonstrating how Cr coatings can improve oxidation resistance at lower temperatures. mdpi.com

Material Test Conditions Key Findings Reference
Cr-xMo-8Si alloys1200 °C in air for 50 and 100 hMo addition reduces the growth and volatilization rates of Cr₂O₃. tib.eu
Chromium Molybdate PrecursorHeating in static airTotal weight loss of 73% up to 425 °C, informing the calcination temperature. jmaterenvironsci.com
Oxidized Ni-base alloy powder (with Cr, Mo)Heating to 1200 °C with reducing agentsEvaluated the extent of reduction based on weight-loss data. nasa.gov
Cr-coated Mo-Si-Ti alloys700, 900, and 1300 °C in air for 100 hCr coatings improved oxidation resistance at 700 and 900 °C. mdpi.com

Surface Area and Porosity Measurements (BET)

The Brunauer-Emmett-Teller (BET) method is critical for determining the specific surface area and porosity of chromium-molybdenum materials, which are key parameters for applications such as catalysis. For instance, in chromium-doped molybdenum oxide (Cr-MoO₃) catalysts, BET analysis revealed that the surface area, pore volume, and pore size decreased with an increasing concentration of chromium. analis.com.my This is attributed to the chromium salt filling the pores of the molybdenum oxide. analis.com.my

The surface area of undoped MoO₃ was measured to be 6.85 m²/g, which decreased progressively to 2.26 m²/g for a 15% Cr-MoO₃ sample. analis.com.my Concurrently, the average pore size diminished from 20.4 nm to 14.3 nm. analis.com.my These textural properties are determined from N₂ adsorption-desorption isotherms at 77 K. analis.com.my In another study, γ-Mo₂N synthesized via a metathesis reaction at ambient pressure exhibited a surface area of up to 30 m²/g, highlighting the potential for creating high-surface-area materials for catalysis. nih.gov

Catalyst Composition BET Surface Area (m²/g) Pore Size (nm) Pore Volume (cm³/g) Reference
Undoped MoO₃6.8520.40.035 analis.com.my
3% Cr-MoO₃5.9118.10.027 analis.com.my
9% Cr-MoO₃3.2815.40.013 analis.com.my
15% Cr-MoO₃2.2614.30.008 analis.com.my

Elemental Composition Analysis

Determining the precise elemental composition and distribution within chromium-molybdenum compounds is essential for understanding their properties and performance. Techniques like Electron Probe Microanalysis (EPMA) and Energy-Dispersive X-ray Spectroscopy (EDS) are widely used for this purpose.

Electron Probe Microanalysis (EPMA)

EPMA provides quantitative elemental analysis of small-scale features. In the study of Cr–xMo–8Si alloys, EPMA with Wavelength Dispersive Spectrometry (WDS) was used to characterize the microstructure and the composition of different phases within the alloy after oxidation tests. tib.eu This technique was also employed to create elemental maps of oxides formed on Cr-coated Mo-Si-Ti alloys, providing a visual representation of the distribution of chromium, silicon, titanium, and oxygen in the protective scale. mdpi.com

Energy-Dispersive X-ray Spectroscopy (EDS)

EDS is frequently coupled with scanning electron microscopy (SEM) to provide localized elemental information. In the analysis of Co-Cr-Mo alloys, EDS is used to identify the chemical composition of the matrix and any precipitates. biomaterials.plresearchgate.net For example, in as-cast Co-Cr-Mo alloys, EDS measurements identified the dendritic matrix as a γ-Co based solid solution of chromium and molybdenum in cobalt, while precipitates in the interdendritic zones were identified as M₂₃C₆ carbides, where M represents Co, Cr, and Mo. biomaterials.plresearchgate.net The homogeneity of the alloy can also be confirmed by performing EDS analysis on micro-areas, which reveals if there are significant variations in element content. biomaterials.pl

EDS analysis of NiAl-Cr-Mo alloys has shown how the elemental distribution changes with varying molybdenum content. mdpi.com For instance, in a NiAl-20Cr-20Mo alloy, the primary phase core is rich in Mo, with a Cr/Mo ratio of approximately 28/72. mdpi.com

Material/Phase Co (wt.%) Cr (wt.%) Mo (wt.%) Analysis Technique Reference
Co-Cr-Mo alloy (γ-Co matrix)64.528.55.8EDS researchgate.net
Co-Cr-Mo alloy (M₂₃C₆ carbide)55.235.87.5EDS researchgate.net

Advanced Crystallography (e.g., Single Crystal X-ray Diffraction)

Single-crystal X-ray diffraction is a definitive technique for elucidating the precise three-dimensional atomic arrangement in crystalline chromium-molybdenum compounds. This method has been used to determine the molecular structures of various organometallic and coordination complexes. For example, a single-crystal X-ray diffraction study of [AuCr(µ-H)(CO)₅(PPh₃)] revealed a bent Au(µ-H)Cr geometry, confirming a three-centre two-electron bond. rsc.org The crystals were found to be triclinic with the space group P1. rsc.org

The structures of chromium and molybdenum complexes with the 2,4,6-tris(trifluoromethyl)phenyl ligand have also been characterized using this technique. researchgate.net These studies revealed that isostructural dinuclear compounds bridged by chloride ions were formed. researchgate.net Similarly, the crystal structures of molybdenum carbonyl complexes with 1,3,5-tri-tert-butyl-1,3,5-triazacyclohexane have been determined, showing tridentate coordination of the ligand in a 'piano-stool' conformation. psu.edu It is important to note that misidentification of elements can occur, and a reassessment of a series of reported [MCl₂(diazadiene)] (M = Cr, Mo, W) structures concluded they were likely zinc complexes instead. nih.gov

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements provide insight into the magnetic properties of chromium-molybdenum materials, such as paramagnetism, ferromagnetism, or antiferromagnetism. For chromium(III) molybdate (Cr₂(MoO₄)₃), magnetic susceptibility measurements have shown that it orders magnetically at 42 K. osti.gov Neutron diffraction experiments further revealed that it is isostructural with the ferrimagnetic Fe₂(MoO₄)₃ and has a magnetic moment of 2.5 ± 0.2 µB. osti.gov

In studies of chromium complexes with chloranilic acid, susceptibility determinations showed effective magnetic moments of 1.82 and 1.07 B.M., indicating the presence of unpaired electrons. researchgate.net For chromium complexes with macrocyclic Schiff base ligands, the magnetic moments were found to be around 2.75 B.M., which is close to the spin-only value for two unpaired electrons, suggesting a d² electronic configuration and a +4 oxidation state for chromium. fayoum.edu.eg

The magnetic properties of Co-Cr-Mo based alloys are also of interest. A specific Co-Cr-Mo alloy was developed to have a low mass magnetic susceptibility of 7x4π·10⁻⁹ m³/kg or less at room temperature. google.com The addition of chromium to Fe-Si-B alloys can lead to a paramagnetic state in certain temperature intervals. researchgate.net

Compound/Alloy Magnetic Property/Finding Reference
Cr₂(MoO₄)₃Orders magnetically at 42 K; magnetic moment of 2.5 ± 0.2 µB. osti.gov
Cr(H₂CA)₃Effective magnetic moment of 1.82 B.M. researchgate.net
[Cr(L1)(O)₂(DMF)]Effective magnetic moment of 2.75 B.M., indicating a d² configuration for Cr(IV). fayoum.edu.eg
Co-Cr-Mo alloyDesigned for low mass magnetic susceptibility (≤ 7x4π·10⁻⁹ m³/kg). google.com

Electronic Structure and Bonding Analysis

Hybridization of Orbitals in Chromium-Molybdenum Systems

The nature of chemical bonding in chromium-molybdenum systems is significantly influenced by the hybridization of atomic orbitals. In mixed-metal oxides and complexes, the interplay between the d-orbitals of chromium and molybdenum, as well as the orbitals of coordinating ligands, determines the electronic and magnetic properties of the material.

In the inverse-trirutile compound Cr₂MoO₆, the magnetic structure is heavily dependent on the hybridization between molybdenum's 4d orbitals and oxygen's 2p orbitals. osti.gov Ab-initio electronic structure calculations have shown that this d-p hybridization is crucial for determining the sign and strength of the Cr-O-Cr magnetic exchange coupling. osti.gov The presence of low-lying, unoccupied Mo 4d orbitals near the oxygen atoms in the superexchange path facilitates a ferromagnetic coupling between the chromium atoms. osti.gov This mechanism, where the d-p hybridization-induced ferromagnetic exchange overrides the typical antiferromagnetic superexchange interaction, is also observed in the analogous compound Cr₂WO₆. osti.gov In contrast, in a similar crystal structure like Cr₂TeO₆, where tellurium lacks empty d orbitals, the superexchange interaction is antiferromagnetic. osti.gov

In complexes with direct metal-metal bonds, such as those with Cr-Cr quintuple bonds, orbital hybridization also plays a critical role. While not a direct chromium-molybdenum system, the principles are relevant. Analysis of Cr₂(L)₂ complexes (where L is a bridging bidentate ligand) shows that hybridization of the metal-metal bonding molecular orbitals (MOs) occurs through the mixing of 4s and 4p orbitals. acs.orgresearchgate.net This mixing strengthens the metal-metal bonds. acs.org Specifically, the ag(δ) MO can gain σ-bonding character through hybridization with the chromium 4s orbital. researchgate.net The extent of this hybridization is sensitive to the Cr-Cr-L bond angle. acs.org In tetrahedral complexes like the chromate (B82759) ion (CrO₄²⁻), while often simplified as sp³ or sd³ hybridization, a more accurate molecular orbital description indicates that all orbitals with the appropriate symmetry (t₂) will contribute to bonding, including both d and p orbitals of the metal. stackexchange.com

Compound/SystemInteracting OrbitalsEffect of Hybridization
Cr₂MoO₆Mo 4d, O 2pInduces ferromagnetic Cr-Cr coupling by modifying the electronic states of the non-magnetic oxygen atom in the exchange path. osti.gov
Cr₂(amidinato)₂Cr 3d, 4s, 4pStrengthens the Cr-Cr quintuple bond; the ag(δ) MO acquires σ-bonding character. acs.orgresearchgate.net
Tetrahedral Cr ComplexesCr 3d, 4s, 4p; Ligand orbitalsAll metal orbitals of t₂ symmetry (d and p) mix and contribute to the bonding molecular orbitals. stackexchange.com

Electron Localization Function (ELF) Studies

The Electron Localization Function (ELF) is a theoretical tool that provides a quantitative description of electron pairing and localization in a chemical system, offering insights into the nature of chemical bonds. researchgate.netjussieu.fr

In studies of chromium and molybdenum-doped ε-LiₓVOPO₄, predicted as potential cathode materials for lithium-ion batteries, ELF analysis was used to understand the electronic changes during the lithiation cycle. acs.org This analysis, alongside predictions of charging potentials and magnetic spin distributions, helps to characterize the structural and electrochemical capabilities of these doped materials. acs.org

For chromium molybdenum diboride alloys (Cr₁₋ₓMoₓB₂), ELF calculations have been employed to understand the differences in hardness between various phases. researchgate.net For example, in molybdenum diboride (MoB₂), the higher hardness of the β-phase compared to the α-phase is attributed to the puckered, quasi-three-dimensional boron layers in β-MoB₂, a feature confirmed by ELF calculations. researchgate.net These studies are instrumental in designing new superhard transition-metal borides. researchgate.net

Metal-Ligand Bonding Characterization

The interaction between the central metal ion (chromium or molybdenum) and the surrounding ligands is fundamental to the structure and reactivity of coordination complexes. This bonding can be probed through various spectroscopic and computational methods.

In six-coordinate chromium(III) and molybdenum(IV) oxo complexes, metal-ligand bonding has been investigated using luminescence spectroscopy at variable pressures. scholaris.ca These d³ (Cr³⁺) and d² (Mo⁴⁺) complexes exhibit luminescence transitions that involve changes within the t₂g molecular orbitals. scholaris.ca The pressure-induced shifts in the luminescence maxima provide detailed information about the ground and emitting state properties, offering insights into established metal-ligand bonding concepts. scholaris.ca

The characterization of complexes with mixed ligands, such as those derived from pyrazole (B372694) and 2,2-bipyridine, reveals specific coordination modes. In [Cr(L)(bipy)Cl₂]Cl and [Mo(L)(bipy)Cl₂], the primary ligand coordinates through the N2-nitrogen of the pyrazole ring and the sulfur atom of a thiocarbamide moiety, forming a stable five-membered ring. orientjchem.org Spectroscopic and magnetic data suggest an octahedral geometry for these chromium(III) and molybdenum(II) complexes. orientjchem.org

In chromium, molybdenum, and tungsten carbonyl complexes with macrocyclic Schiff base ligands, infrared spectroscopy indicates that the metal coordinates to the ligand via the azomethine nitrogen and the phenolic oxygen. fayoum.edu.eg Mass spectrometry and elemental analysis confirm a 1:1 metal-to-ligand ratio in these complexes. fayoum.edu.eg

ComplexMetal IonLigandsKey Bonding Features
[Cr(ddpd)₂]³⁺Cr(III)ddpd (terpyridine-type)Nearly perfect octahedral coordination geometry. scholaris.ca
Molybdenum(IV) oxo complexesMo(IV)Oxo, other ligandsShort metal-oxo multiple bonds; d² configuration. scholaris.ca
[Cr(L)(bipy)Cl₂]ClCr(III)Pyrazole-thiocarbamide (L), 2,2-bipyridine (bipy), ChlorideOctahedral geometry; ligand binds through pyrazole-N and thiocarbamide-S. orientjchem.org
[Mo(L)(bipy)Cl₂]Mo(II)Pyrazole-thiocarbamide (L), 2,2-bipyridine (bipy), ChlorideOctahedral geometry; ligand binds through pyrazole-N and thiocarbamide-S. orientjchem.org
[Cr(L1)(O)₂(DMF)]Cr(IV)Schiff Base (L1), Oxo, DMFMetal coordinates through azomethine-N and phenolic-O. fayoum.edu.eg
[Mo(L1)(O)₃(DMF)]Mo(VI)Schiff Base (L1), Oxo, DMFMetal coordinates through azomethine-N and phenolic-O. fayoum.edu.eg

Analysis of Charge Distribution in Ternary Compounds

In ternary compounds containing both chromium and molybdenum, the distribution of electron charge between the constituent atoms is a key factor governing the material's properties, including its mechanical hardness and electronic structure.

For ternary chromium molybdenum nitride (Cr₁₋ₓMoₓNᵧ) thin films, X-ray photoelectron spectroscopy (XPS) has been used to analyze the electronic structure. aip.org The study found a correlation between the separation of valence band peaks (N 2s and metal d) and the material's hardness. Both the peak separation and the hardness values exhibited a minimum when the chromium and molybdenum content was approximately equal (x=0.4). This suggests that differences in mechanical properties are primarily due to changes in the bonding character, which arises from a different charge distribution between the metal (Cr, Mo) and nitrogen atoms. aip.org

Similarly, density functional theory (DFT) calculations on monolayer ternary materials like Mo₁₋ₓCrₓS₂ reveal significant charge transfer. mdpi.com The chromium atoms contribute additional electron charges to the surrounding atoms, with nearby molybdenum atoms receiving more charge at higher chromium concentrations. mdpi.com This redistribution of charge, along with structural deformation, allows for the tuning of the material's band gap and work function. mdpi.com

Investigation of Redox Noninnocent Ligands in Complexes

Redox noninnocent ligands are ligands that can actively participate in the redox chemistry of a coordination complex, meaning they can be oxidized or reduced instead of, or in addition to, the metal center. This behavior is significant in both chromium and molybdenum chemistry.

Recent studies have highlighted the redox noninnocent character of β-diketonate ligands, a behavior previously observed in chromium derivatives and now explored in molybdenum complexes. rsc.orgrsc.org In a series of homoleptic molybdenum β-diketonate complexes, [Mo(ᴿdiket)₃]ᶻ, the ligand was found to facilitate electron transfer. rsc.orgrsc.org X-ray crystallography revealed a clear redox noninnocent behavior, where the ligand switched its binding mode from κ²-O,O' to η²-C,O upon reduction of the complex. rsc.org

In complexes of chromium and molybdenum with azo-anion-radical ligands, such as 2-[(2-chlorophenyl)azo]pyridine, the electronic structure is heavily influenced by the ligand's redox activity. maynoothuniversity.ie For the chromium(III) species, [Cr(L•⁻)₃], a description of the ligands as anion-radicals is predominant, leading to a singlet ground state through strong antiferromagnetic coupling between the metal and the ligands. maynoothuniversity.ie In this case, electrochemical processes are primarily ligand-based. maynoothuniversity.ie The molybdenum analogue shows a less clear-cut distinction, with more significant mixing between metal and ligand-based orbitals, indicating that the electron density at the molybdenum center is more variable than at the chromium center during redox events. maynoothuniversity.ie The use of such complexes with redox-active ligands is also being explored for applications like non-aqueous redox flow batteries. researchgate.netacs.org

Spin Distributions and Magnetic Ground States in Doped Systems and Complexes

The arrangement of electron spins and the resulting magnetic ground state are critical properties of many chromium and molybdenum materials, particularly in doped systems and complexes with unpaired electrons.

DFT calculations on Cr- and Mo-doped ε-LiₓVOPO₄ show that the magnetic properties change throughout the lithiation process. acs.org Undoped and Cr-doped LixVOPO₄ are predicted to remain ferromagnetic throughout the entire cycle. acs.org The analysis of magnetic spin distributions provides insight into the electrochemical performance of these potential battery materials. acs.org

In the inverse-trirutile Cr₂MoO₆, the magnetic structure is ferromagnetic within bilayers, a property attributed to the orbital hybridization between Mo 4d and O 2p states. osti.gov This is distinct from the antiferromagnetic ground state of the structurally similar Cr₂TeO₆. osti.gov

For Cr-doped silico-aluminophosphate (SAPO) molecular sieves, DFT modeling combined with experimental EPR spectroscopy helps to elucidate the structure of paramagnetic Cr⁵⁺ species. acs.org The spin density distribution is consistent with Cr⁵⁺ ions substituting for P⁵⁺ at framework sites. acs.org In chromium-molybdenum nitride systems, the magnetic properties are also tied to the electronic structure. While bulk Cr has a spin-density wave ground state, and Mo is non-magnetic, their ternary nitrides can exhibit complex magnetic behaviors. aip.orgresearchgate.net Studies on Mn-doped δ-MoN show that the dopant induces significant spin polarization on the neighboring Mo atoms due to direct d-d orbital interactions, leading to complex magnetic coupling. mdpi.com

Catalytic Applications and Mechanisms

Oxidation and Degradation of Organic Dyes (e.g., Methylene (B1212753) Blue)

Chromium-molybdenum-based catalysts have demonstrated significant efficacy in the oxidative degradation of organic dyes, a critical process for treating wastewater from industries like textiles and plastics. jmaterenvironsci.comresearchgate.net One prominent example is the degradation of methylene blue.

Nanostructured chromium molybdate (B1676688) (Cr₂(MoO₄)₃) has been successfully synthesized and tested for this purpose. jmaterenvironsci.comresearchgate.net In a typical process, the catalyst is added to an aqueous solution of methylene blue containing hydrogen peroxide. jmaterenvironsci.com The catalytic action is visually observed as the dark blue solution gradually fades to light blue and eventually becomes colorless. jmaterenvironsci.com

The mechanism involves the catalyst facilitating the decomposition of hydrogen peroxide to produce highly reactive hydroxyl radicals (•OH). These radicals are powerful oxidizing agents that attack the complex structure of the methylene blue molecule, breaking it down into smaller, less harmful organic molecules and ultimately, inorganic ions. mdpi.com The efficiency of the degradation process is influenced by factors such as the catalyst dosage and reaction time. researchgate.net For instance, studies have shown a significant decrease in the absorbance of methylene blue at its characteristic wavelength (664-665 nm) over time in the presence of the chromium-molybdenum catalyst. jmaterenvironsci.comtandfonline.com

Research has explored various forms of chromium-molybdenum catalysts. For example, layered molybdenum (meta)phosphate has been used for the photodegradation of methylene blue under sunlight, achieving up to 78% degradation efficiency in 36 minutes. acs.orgnih.gov In this photocatalytic process, the generation of electron-hole pairs under light irradiation is key. The holes can directly oxidize the dye, while electrons react with adsorbed oxygen to form superoxide (B77818) radicals (O₂•⁻), which also contribute to the degradation. acs.org

Table 1: Performance of Chromium-Molybdenum Catalysts in Methylene Blue Degradation

Catalyst Conditions Degradation Efficiency Time Reference
Cr₂(MoO₄)₃ With H₂O₂ 70% decrease in absorbance 24 hours jmaterenvironsci.com
MoO₂(PO₃)₂ Sunlight 78% 36 minutes acs.org
MoO₃/Fe₂O₃/rGO Visible light ~99.5% 60 minutes tandfonline.com

Oxidative Dehydrogenation of Reactions (e.g., Propane)

Chromium-molybdenum oxide catalysts are pivotal in the oxidative dehydrogenation (ODH) of light alkanes, such as propane (B168953), to produce valuable olefins like propylene (B89431). osti.govscispace.comresearchgate.net This process is an attractive alternative to direct dehydrogenation as it can be operated at lower temperatures and can mitigate catalyst deactivation by coke formation. osti.gov

The mechanism of propane ODH over chromium-molybdenum catalysts generally follows a Mars-van Krevelen pathway. acs.org In this mechanism, lattice oxygen from the catalyst is the active species that abstracts a hydrogen atom from the propane molecule, initiating its conversion to propylene. rsc.org The reduced catalyst is then re-oxidized by an oxidant, such as CO₂ or O₂, present in the reaction feed. osti.govacs.org

The addition of molybdenum to chromium oxide catalysts has been shown to enhance their performance. srce.hr Molybdenum can influence the reducibility of the catalyst and the nature of the lattice oxygen, which in turn affects the selectivity towards propylene. researchgate.net Quantum chemical calculations have suggested that modifying chromium oxide with molybdenum can increase the stability of the catalyst. scispace.com While tungsten as a promoter might speed up the rate of propane activation, molybdenum has shown potential for improving catalyst selectivity by retarding undesirable side reactions like cracking and deep dehydrogenation. scispace.comsrce.hr

Studies on alumina-supported chromium-molybdenum oxide catalysts have demonstrated their activity in propane ODH. researchgate.net The composition of the catalyst, specifically the Cr:Mo ratio, plays a crucial role in its catalytic performance. For instance, one report indicated that a Cr:Mo ratio of 2:4 improved the propylene yield significantly compared to a chromium-only catalyst. srce.hr

Table 2: Research Findings on Propane Oxidative Dehydrogenation with Cr-Mo Catalysts

Catalyst System Key Finding Reference
Cr-Mo oxides on Al₂O₃ Molybdenum content affects catalyst reducibility and propylene selectivity. researchgate.net
CrM-oxide (M = Cr, Mo, W) Molybdenum introduction slightly reduces the rate of propane activation but enhances catalyst stability. scispace.com
Cr-based with Mo promoter A Cr:Mo ratio of 2:4 increased propylene yield to 76.8%. srce.hr
Cr-Mo/SiO₂ The mechanism is similar across different compositions, but adsorption capacities for reactants differ. osti.gov

Photocatalytic Water Splitting for Hydrogen Generation

Chromium-molybdenum compounds are being investigated as co-catalysts in photocatalytic systems for hydrogen production from water splitting. acs.orgmdpi.com This process utilizes semiconductor photocatalysts to absorb light energy and generate electron-hole pairs, which then drive the reduction of water to hydrogen and its oxidation to oxygen. nih.gov

Activation of Peroxymonosulphate for Organic Contaminant Degradation

Chromium-molybdenum catalysts have shown potential in advanced oxidation processes (AOPs) for the degradation of persistent organic pollutants in water. One such AOP involves the activation of peroxymonosulfate (B1194676) (PMS) to generate highly reactive sulfate (B86663) radicals (SO₄•⁻), which are powerful oxidizing agents.

While direct research on chromium-molybdenum catalysts for PMS activation is emerging, the principles can be inferred from the behavior of individual components and related systems. Both chromium and molybdenum can exist in multiple oxidation states, a key property for activating persulfates. The catalytic cycle would likely involve the reduction of the metal ion (e.g., Cr(VI) to Cr(III) or Mo(VI) to a lower oxidation state) by PMS, leading to the formation of sulfate radicals. The reduced metal ion is then regenerated by another PMS molecule, producing superoxide radicals and completing the catalytic cycle.

Reduction of Nitrogen Oxides (NOx) and Carbon Monoxide (CO)

Chromium-molybdenum based catalysts are being explored for the simultaneous reduction of nitrogen oxides (NOx) and oxidation of carbon monoxide (CO), key reactions for controlling emissions from stationary sources and diesel engines. mdpi.comgoogle.com The goal is to convert these harmful pollutants into benign nitrogen (N₂), carbon dioxide (CO₂), and water.

In the selective catalytic reduction (SCR) of NOx by CO, chromium-molybdenum catalysts can facilitate the reaction between the two pollutants. mdpi.com The mechanism is complex and involves the adsorption of both NOx and CO onto the catalyst surface. The catalyst provides active sites where the reduction of NOx and the oxidation of CO can occur. The presence of molybdenum can enhance the catalytic activity and stability of the catalyst. researchgate.net

For instance, studies on MeMo/Nb₂O₅ catalysts (where Me can be Co, Ni, or Pt) have shown that the combination of molybdenum with another metal can have a synergistic effect on the CO-SCR reaction. mdpi.com The acidity and metal dispersion of the catalyst are important factors influencing its performance. mdpi.com In some systems, the interaction between different metal oxides, such as Co₃O₄ and MoO₃, on a support like niobia (Nb₂O₅) can lead to high activity and stability, even in the presence of poisons like water vapor or SO₂. mdpi.com

Role of Transition Metal d-Orbitals in Catalytic Activity

The catalytic activity of chromium and molybdenum is fundamentally rooted in their electronic structures as transition metals, specifically the nature of their d-orbitals. ck12.orgcatalysis.blog Both chromium (Cr) and molybdenum (Mo) are d-block elements with partially filled d-orbitals. vedantu.combyjus.com This electronic configuration has several important consequences for their catalytic behavior.

Variable Oxidation States: The availability of d-electrons allows chromium and molybdenum to exist in multiple stable oxidation states (e.g., Cr³⁺, Cr⁶⁺, Mo⁴⁺, Mo⁶⁺). solubilityofthings.com This ability to easily donate or accept electrons is crucial for redox catalysis, where the catalyst cycles between different oxidation states as it facilitates the transfer of electrons between reactants. ck12.org

Formation of Complex Compounds: The empty or partially filled d-orbitals can accept electron pairs from reactant molecules (ligands) to form coordination complexes. ck12.orgsolubilityofthings.com This interaction activates the reactant molecules, making them more susceptible to chemical transformation.

Adsorption of Reactants: The d-orbitals at the catalyst surface provide sites for the chemisorption of reactants. This brings the reactants into close proximity and in the correct orientation for a reaction to occur, thereby lowering the activation energy of the reaction.

Tuning of Electronic Properties: In bimetallic chromium-molybdenum catalysts, the d-orbitals of the two metals can interact, leading to a modification of the electronic structure of the active sites. mdpi.comcurtin.edu.au This can tune the binding energy of reactants and intermediates, leading to enhanced activity and selectivity.

Synergistic Effects in Mixed Chromium-Molybdenum Catalysts

A key feature of mixed chromium-molybdenum catalysts is the synergistic effect that arises from the combination of the two metals. nih.gov This synergy means that the catalytic performance of the bimetallic catalyst is often greater than the sum of the individual components. osti.govacs.org These effects can manifest in several ways:

Enhanced Redox Properties: The presence of both chromium and molybdenum can facilitate redox cycles that are more efficient than those of the single-metal catalysts. oaepublish.com For example, one metal might be more easily reduced, while the other is more easily oxidized, creating a more facile pathway for electron transfer during the catalytic reaction.

Structural Modification: The introduction of one metal into the oxide lattice of the other can create structural defects or new phases that are more catalytically active. nih.gov For instance, the presence of molybdenum can help to stabilize a particular active phase of chromium oxide or prevent its aggregation, leading to a more stable catalyst with a higher surface area of active sites. osti.gov

Bifunctional Mechanisms: In some reactions, the two metals may perform different but complementary functions. For example, one metal site might be responsible for activating one reactant, while the other metal site activates a second reactant, with the reaction occurring at the interface between the two sites. mdpi.com

Electronic Interactions: As mentioned previously, the electronic interaction between chromium and molybdenum can modify the properties of the active sites. mdpi.com This can lead to optimized adsorption energies for reactants and intermediates, which is crucial for achieving high catalytic activity and selectivity. An example is the V-O-Mo linkages in bimetallic catalysts where spin density transfer from one metal to the other has been observed. nih.gov

Catalytic Olefin Epoxidation by Molybdenum Complexes

Molybdenum complexes are highly effective catalysts for the epoxidation of olefins, a critical transformation in organic synthesis for the production of epoxides. The catalytic activity is significantly influenced by the ligand environment surrounding the molybdenum center.

Soluble molybdenum complexes have been recognized as some of the most efficient catalysts for alkene epoxidation since the 1960s. mdpi.com A variety of complexes, such as molybdenum hexacarbonyl (Mo(CO)₆) and bis(acetylacetonato)dioxomolybdenum(VI) (MoO₂(acac)₂), have been extensively studied as homogeneous catalysts for this process. mdpi.com The key intermediates in these reactions are often in-situ generated peroxo species of molybdenum. mdpi.com

A significant class of catalysts are the η5-cyclopentadienyl molybdenum complexes. eurekaselect.combenthamdirect.com The catalytic performance of these complexes is dependent on the ancillary ligands attached to the (η5-C₅R₅)Mo moiety. eurekaselect.combenthamdirect.com By modifying these ligands, the catalyst's activity, measured in terms of yields and turnover frequencies (TOFs), can be fine-tuned. eurekaselect.combenthamdirect.com

For instance, molybdenum(0)-carbonyl-triazole complexes, such as [Mo(CO)₃(L)₃] where L is 1,2,3-triazole or 1,2,4-triazole, serve as precursors to highly active molybdenum(VI) oxide catalysts for olefin epoxidation. mdpi.com When reacted with an oxidant like tert-butyl hydroperoxide (TBHP), these precursors form oxomolybdenum(VI) hybrid materials. mdpi.com A study comparing these found that the 1,2,3-triazole derivative yielded quantitative epoxide formation from cis-cyclooctene within one hour at 70 °C. mdpi.com These triazole-based catalysts have demonstrated superior performance compared to previously known layered hybrid materials like [MoO₃(trz)₀.₅]. mdpi.com

The choice of olefin substrate also affects the reaction outcome. For example, internal C=C bonds are generally more susceptible to epoxidation than terminal ones, as seen in the higher reactivity of trans-2-octene (B89244) compared to 1-octene. mdpi.com Cationic molybdenum(VI) cis-dioxo complexes have also been employed, showing selective oxidation of substrates like cis-cyclooctene and norbornene. researchgate.net

The table below summarizes the catalytic performance of an oxomolybdenum(VI) hybrid material derived from a 1,2,3-triazole complex for the epoxidation of various olefins using TBHP as the oxidant at 70 °C. mdpi.com

Olefin SubstrateConversion (6h)Conversion (24h)Epoxide Selectivity
1-Octene48%69%100%
trans-2-Octene90%99%100%
Cyclohexene>99%-100%
Cyclododecene>99%-100%
Styrene>99%-100%

This table is interactive. You can sort and filter the data.

Mechanisms of Electron Transfer in Catalytic Processes

Electron transfer is a fundamental step in many catalytic cycles involving transition metals like chromium and molybdenum. These processes can generally be classified into two main mechanisms: outer-sphere and inner-sphere electron transfer. bhu.ac.inyork.ac.uk

Outer-Sphere Electron Transfer: In this mechanism, the electron transfers from the reductant to the oxidant without any change in the inner coordination spheres of the metal complexes. bhu.ac.in The complexes remain intact, and no bonds are made or broken. This type of transfer is common when the complexes are substitutionally inert. bhu.ac.in The efficiency of outer-sphere electron transfer is influenced by the reorganization of the solvent and changes in metal-ligand bond lengths that occur upon the change in the metal's oxidation state. york.ac.uk

Inner-Sphere Electron Transfer: This mechanism involves a change in the inner coordination sphere of the reacting metal centers. bhu.ac.in It requires two main conditions: one reactant must possess a ligand capable of bridging the two metal centers, and the other reactant must have a labile coordination site that allows this bridge to form. bhu.ac.in The electron is then transferred across this bridging ligand. york.ac.uk An example of an inner-sphere process is the reaction between [Coᴵᴵᴵ(NH₃)₅(NCS)]²⁺ and [Crᴵᴵ(H₂O)₆]²⁺, where the NCS⁻ ligand bridges the cobalt and chromium ions, facilitating electron transfer from Cr(II) to Co(III). bhu.ac.in

In the context of molybdenum and chromium catalysis, specific electron transfer pathways are often operative.

Proton-Coupled Electron Transfer (PCET): In many catalytic reactions involving oxo-transfer, the transfer of an electron is coupled with the transfer of a proton. In the catalytic cycle of some molybdoenzymes, for example, the regeneration of the active site involves the coordination of a water molecule to a reduced Mo(IV) center. rsc.org The subsequent re-oxidation to Mo(VI) proceeds through two consecutive PCET steps. rsc.org

Single-Electron Transfer (SET): Some chromium-catalyzed reactions are proposed to proceed via a single-electron transfer mechanism. For instance, in certain cross-coupling reactions, a low-valent chromium species, generated by reduction, can undergo oxidative addition with a substrate. rsc.org This is followed by a single-electron transfer with a radical species to generate the product, after which the catalyst is regenerated. rsc.org

Atom Transfer: Electron transfer can also be concomitant with atom transfer. In these reactions, a ligand or atom is transferred from one metal center to another along with the electron. This is a key feature of the inner-sphere mechanism, where the bridging ligand itself may be transferred between the oxidant and reductant. bhu.ac.in

Chromium Molybdenum Alloys: Research and Applications

Sigma Phase Formation and Stability in Ternary and Quaternary Systems (e.g., Cr-Mo-Fe, Cr-Mo-Ni)

The formation of the sigma (σ) phase, a hard and brittle intermetallic compound, is a significant concern in chromium-molybdenum (Cr-Mo) alloys, particularly in ternary and quaternary systems containing iron (Fe) and nickel (Ni). unze.ba This phase precipitation can negatively impact the mechanical properties and corrosion resistance of the alloys by depleting the matrix of essential alloying elements like chromium and molybdenum. unze.ba

In Fe-Cr-Ni-Mo alloys with high nitrogen content, the amount of σ phase that forms is correlated with the calculated δ-Fe values. jst.go.jp The formation of the σ phase is accelerated by all ferrite (B1171679) stabilizing elements, including chromium (Cr), niobium (Nb), titanium (Ti), and tungsten (W). unze.ba Molybdenum (Mo) and silicon (Si) also extend the stability range of the σ phase at elevated temperatures. unze.ba Conversely, austenite (B1171964) stabilizers like carbon and nitrogen can retard σ phase formation by forming compounds that deplete the matrix of chromium. unze.ba

The precipitation of the σ phase often occurs in chromium-rich regions, such as δ ferrite, where the diffusion of chromium and other alphagene elements is faster. unze.ba In fact, the precipitation rate of the σ phase from δ ferrite is significantly higher than from austenite. unze.ba The presence of M23C6 carbides can also intensify σ phase formation, as these carbides are rich in chromium and can act as a source for its formation. unze.ba

Studies on Fe-rich Fe-Cr-Ni-Mo alloys have shown that the Chi (χ) phase is stable at high temperatures and transforms into the Laves phase at lower temperatures. osti.gov Both the Chi and Laves phases can dissolve a significant amount of molybdenum, with the Laves phase having a higher Mo content. osti.gov The solubility of Mo in both the matrix and the Chi phase decreases with decreasing temperature. osti.gov

In Ni-Cr-Mo alloys, the σ phase is also a major precipitate responsible for changes in corrosion resistance after heat treatment. astm.org Investigations into Ni-Cr-Co-W-Mo-Ti-Al-Nb-Zr-B-Hf systems have revealed that excessive amounts of certain elements can trigger the formation of the σ phase and lead to a reduction in mechanical properties. iaea.org For instance, in Rene80, a nickel-based superalloy, a reduction in molybdenum content can help prevent the formation of the P-phase, which is rich in Mo. researchgate.net In high-entropy alloys, the formation of the σ phase is linked to the valence electron concentration (VEC) of the alloy. tandfonline.com

Interactive Table: Factors Influencing Sigma Phase Formation

Factor Influence on Sigma Phase Formation System
Ferrite Stabilizers (Cr, Mo, Si, W, Nb, Ti) Accelerate formation Fe-Cr-Ni-Mo, Austenitic Stainless Steels unze.ba
Austenite Stabilizers (Ni, C, N) Retard formation Austenitic Stainless Steels unze.ba
δ Ferrite Beneficial site for precipitation Austenitic Stainless Steels unze.ba
M23C6 Carbides Can act as a precursor Austenitic Stainless Steels unze.ba
High Temperature Chi phase stable, transforms to Laves phase on cooling Fe-rich Fe-Cr-Ni-Mo osti.gov
Molybdenum Content High content can lead to P-phase formation Rene80 (Ni-based superalloy) researchgate.net

High-Temperature Performance and Mechanical Properties Investigations

Chromium-molybdenum alloys are renowned for their high mechanical strength and ability to perform under extreme temperature and pressure conditions, making them suitable for critical applications. inspenet.com The addition of molybdenum enhances the thermal stability of these alloys, allowing them to maintain structural integrity at temperatures exceeding 500 °C. inspenet.com

The creep strength of heat-resistant Cr-Mo steel at elevated temperatures is a key characteristic, derived from solid-solution strengthening by carbon, molybdenum, and chromium, and precipitation hardening by stable carbides. pipingpipeline.com Generally, creep strength increases with higher amounts of molybdenum and chromium. pipingpipeline.com Modified Cr-Mo steels containing microalloying elements like vanadium, niobium, titanium, and boron can be used at even higher temperatures with improved strength and hardenability. pipingpipeline.com

Studies on additively manufactured Co-Cr-Mo alloys have shown a systematic decrease in ultimate tensile strength (UTS) with increasing temperature, while the yield stress exhibited a non-monotonic trend with a notable increase at 800°C. scirp.org This anomalous behavior is hypothesized to be due to a change in the deformation mechanism at that temperature. scirp.org

Hardness and Young's Modulus Measurements

The hardness of Cr-Mo alloys is a significant property, and it is influenced by the alloying elements and heat treatment. Chromium contributes to increased hardness and wear resistance. inspenet.com

Research on Cr-based bulk metallic glasses (BMGs) has reported ultrahigh Vickers hardness and Young's moduli. aip.org For example, the Cr55Co24Nb7B14 BMG exhibits a Vickers hardness of 1605 and a Young's modulus of 278 GPa. aip.org These exceptional properties are attributed to the strong elemental interactions between the metallic elements (Cr, Nb, Co) and the metalloid element (B). aip.org

First-principles calculations on chromium molybdenum diboride (Cr1−xMoxB2) alloys have shown that their strength is maximized at x = 0.50. osti.gov The Cr0.5Mo0.5B2 alloy demonstrates excellent mechanical properties, including a Vickers hardness of 27 GPa. osti.gov

Toughness and Fracture Behavior Studies

The fracture behavior of Cr-Mo steels is closely linked to their microstructure. Studies on Cr-Mo-V steels have revealed differences in the manifestation of dynamic strain aging (DSA) between steels with bainitic and tempered martensitic structures. sapub.org The embrittling effects of DSA were found to be less severe in the 3Cr-1Mo steel with a bainitic structure compared to a 12%Cr steel with a tempered martensitic structure. sapub.org

Investigations into the fracture behavior of bainitic chromium-tungsten and chromium-molybdenum steels have shown that the type of non-classical bainite formed during transformation dictates the fracture behavior in a Charpy impact test. unt.edu A quenched 3Cr-1.5Mo-0.25V-0.1C steel with a carbide-free acicular bainite structure exhibited superior impact toughness compared to a normalized steel with a granular bainite structure. unt.edu

Research on Cr-Mo rail steel has indicated that microstructural inhomogeneities, or 'streaks' of lower bainite, did not lead to a loss of fracture toughness. tandfonline.com

Influence of Heat Treatment on Microstructure and Properties

Heat treatment plays a crucial role in tailoring the microstructure and, consequently, the mechanical properties of Cr-Mo alloys. frontiersin.org In Co-Cr-Mo alloys, heat treatment can lead to the precipitation of M23C6 carbides along the grain boundaries within the γ phase matrix. jst.go.jp Hot forging of these alloys has been shown to produce a finer microstructure and superior mechanical properties compared to annealed alloys. frontiersin.org

For instance, a 57% hot-forged Co-Cr-Mo alloy exhibited a 0.2% proof strength of 715±86 MPa and an ultimate tensile strength of 1109±61 MPa. jst.go.jp In contrast, an annealed alloy had a proof strength of 553±2 MPa and a UTS of 928±41 MPa. jst.go.jp

In laser-fabricated Co-Cr-Mo alloys, solutionizing heat treatment followed by aging can improve hardness and wear resistance. frontiersin.org The highest hardness was achieved in samples solutionized at 1200°C for 45 minutes and then aged at 830°C for 2 hours. frontiersin.org

In Ni-Cr-Mo alloys, heat treatment significantly affects the microstructure and corrosion resistance. astm.org Two corrosion rate maxima were observed, one at around 1400°F and another near 1900°F, which were correlated with the precipitation of the sigma phase. astm.org

Interactive Table: Effect of Heat Treatment on Mechanical Properties of Co-Cr-Mo Alloy

Heat Treatment 0.2% Proof Strength (MPa) Ultimate Tensile Strength (MPa) Total Elongation (%)
Annealed at 1200°C for 1h 553 ± 2 928 ± 41 21 ± 2

Corrosion and Tribocorrosion Resistance Studies

Chromium-molybdenum alloys are well-regarded for their excellent corrosion resistance in a variety of aggressive environments. inspenet.comonepetro.org The chromium content promotes the formation of a passive oxide layer on the material's surface, which provides protection against uniform corrosion in oxidizing environments. inspenet.com Molybdenum enhances resistance to localized pitting corrosion, particularly in the presence of chlorides. inspenet.com

These alloys also exhibit good resistance to stress corrosion cracking (SCC), especially in environments containing hydrogen sulfide (B99878) (H₂S). inspenet.com Furthermore, they are effective in resisting wet hydrogen corrosion in high-pressure, high-temperature settings. inspenet.com

Tribocorrosion, the synergistic action of wear and corrosion, is a critical consideration for Cr-Mo alloys in certain applications. nih.gov Studies on Co-Cr-Mo alloys have shown that the microstructure resulting from different manufacturing processes, such as casting versus selective laser melting (SLM), significantly affects their wear and corrosion properties. scispace.com

In acidic media, the introduction of carbides can be detrimental to the tribocorrosion performance of NiCoCrMoCu alloys, as they consume corrosion-resistant elements like Cr and Mo from the matrix. mdpi.com

Anodic Behavior and Film Formation

The protective passive film on Cr-Mo alloys is a key factor in their corrosion resistance. The composition and stability of this film are influenced by the electrochemical conditions.

In Ni-Cr-Mo alloys, anodic polarization in certain solutions can lead to the breakdown of the passive film and the formation of a thicker, less protective layer. uwo.ca Studies using in-operando surface optical reflectance microscopy have allowed for the real-time observation of corrosion film growth on a Ni-Cr-Mo alloy during anodic polarization. acs.org

Research on 316L austenitic stainless steel has shown that at open circuit potential in an acidic solution, the passive oxide film becomes enriched in Cr(III) and Mo(VI) due to the preferential dissolution of Fe(III) oxide/hydroxide. frontiersin.org Subsequent anodic polarization in the passive range causes the bi-layered oxide film to regrow without significantly impacting the Cr enrichment. frontiersin.org

In Co-Cr-Mo-W alloys, the corrosion resistance of the oxide layer increases with an increase in the pH of the surrounding saliva solution. ias.ac.in The thickness of the anodic oxide film also increases with rising pH levels. ias.ac.in

Crevice Corrosion Inhibition and Repassivation

Chromium-molybdenum (Cr-Mo) alloys, particularly cobalt-chromium-molybdenum (Co-Cr-Mo), are known for their resistance to corrosion, which is attributed to the formation of a passive oxide film on their surface. uva.esbham.ac.uk However, in certain environments, such as the crevices of artificial joints, these alloys can be susceptible to crevice corrosion. researchgate.netup.edu.mx

Research indicates that the presence of molybdenum in these alloys plays a significant role in both inhibiting crevice corrosion and promoting repassivation, the process by which the protective passive film reforms after being damaged. redalyc.orgscielo.br Molybdenum enhances the resistance of the passive film and facilitates its repair. langleyalloys.commdpi.com Studies have shown that for Co-Cr-Mo alloys, crevice corrosion is more prevalent in very narrow crevices, and in some cases, corrosion may occur outside the crevice due to mass transfer effects. researchgate.netup.edu.mx The formation of chromium-rich carbides can lead to chromium-depleted zones, making the alloy more vulnerable to crevice corrosion. northwestern.edumdpi.com A model known as grain boundary assisted crevice corrosion (GACC) has been proposed, linking the chemical composition at the nanoscale to the electrochemical forces that drive the propagation of crevice corrosion. allenpress.com

The addition of molybdenum has been found to increase pitting and repassivation potentials, effectively strengthening the passive film by reducing point defects. langleyalloys.com It also lowers the critical dissolution rate of the alloy in acidic chloride solutions, allowing it to maintain its passive state in more aggressive environments. mdpi.com Furthermore, molybdenum can form stable chloride complexes, which helps in repassivation by reducing the concentration of free chloride ions within a pit. researchgate.net

Influence of Alloying Element Content (Cr, Mo, W) on Passivity and Stability

The passivity and stability of chromium-molybdenum alloys are significantly influenced by the content of their primary alloying elements: chromium (Cr), molybdenum (Mo), and in some cases, tungsten (W).

Chromium (Cr): Chromium is fundamental to the corrosion resistance of these alloys. It forms a protective, passive chromium oxide (Cr₂O₃) layer on the alloy's surface, which acts as a barrier against corrosive environments. bham.ac.uke3s-conferences.org The stability of this passive film is crucial for preventing corrosion. mdpi.com

Molybdenum (Mo): Molybdenum is added to enhance the protective properties of the passive film, particularly against localized corrosion like pitting and crevice corrosion. bham.ac.uk It promotes the formation of a more resistant passive film and aids in its rapid repair (repassivation) if damaged. langleyalloys.commdpi.com The synergistic effect of Cr and Mo is key to the enhanced corrosion resistance. mdpi.com Studies on stainless steels have shown that Mo additions improve resistance to the breakdown of the passive film in neutral chloride solutions. redalyc.orgscielo.br

Tungsten (W): Tungsten is sometimes added to Co-Cr-Mo alloys to further improve their properties. The inclusion of W, in conjunction with Cr and Mo, contributes to the formation of a highly compact and stable passive film. mdpi.com This synergistic effect between Cr, Mo, and W is believed to be more critical for stability than the amount of Cr alone. mdpi.com While the addition of W can strengthen the alloy's structure and chemical stability, some studies suggest that W alone may not necessarily lead to better film stability compared to the combined effect with Mo. mdpi.com

The table below summarizes the primary roles of these alloying elements in the passivity and stability of Cr-Mo based alloys.

Alloying ElementPrimary Role in Passivity and Stability
Chromium (Cr) Forms the primary protective passive oxide layer (Cr₂O₃). bham.ac.uke3s-conferences.org
Molybdenum (Mo) Enhances resistance to localized corrosion, promotes repassivation, and stabilizes the passive film. bham.ac.uklangleyalloys.commdpi.com
Tungsten (W) In synergy with Cr and Mo, promotes a compact and stable passive film, strengthening structural and chemical stability. mdpi.com

Microstructural Evolution in Chromium-Molybdenum Alloys

The microstructure of chromium-molybdenum alloys, particularly Co-Cr-Mo, is complex and can be significantly altered by thermal treatments, which in turn affects their mechanical properties.

Co-Cr-Mo alloys can undergo a phase transformation from a face-centered cubic (FCC) structure to a hexagonal close-packed (HCP) structure. The FCC phase is typically stable at high temperatures and is more ductile, while the HCP phase is thermodynamically stable at room temperature and is harder and more resistant to wear. byu.edu This transformation is generally sluggish. mdpi.comunimore.it

The FCC to HCP transformation can be induced through several mechanisms:

Isothermal Aging: Holding the alloy at an elevated temperature (e.g., around 850°C) can promote the transformation from the metastable FCC phase to the stable HCP phase. byu.edumdpi.com

Strain-Induced Transformation: Plastic deformation can trigger the transformation from FCC to HCP, especially in low-carbon Co-Cr-Mo alloys. astm.org

The addition of elements like chromium and molybdenum can influence the transformation temperature. mdpi.com The manufacturing process also plays a role; for instance, additively manufactured Co-Cr-Mo has been observed to transition from FCC to HCP more rapidly during heat treatment compared to conventionally manufactured counterparts. odu.edu

Carbide precipitation is a key strengthening mechanism in Co-Cr-Mo alloys and significantly influences their mechanical properties. conicet.gov.ar The most common types of carbides observed are M₂₃C₆ (where M is primarily Cr) and, in the presence of sufficient Mo, M₆C. mdpi.comresearchgate.net

These carbides typically precipitate in the interdendritic regions and at grain boundaries. conicet.gov.armdpi.com The morphology of these carbides can vary, appearing as blocky or lamellar (pearlitic) structures. conicet.gov.arfrontiersin.org The lamellar morphology, in particular, can be detrimental to the mechanical properties. mdpi.comconicet.gov.ar

Heat treatments can alter the carbide precipitation and morphology. Solution treatment at high temperatures (e.g., 1225°C) can lead to the dissolution of some carbide phases. conicet.gov.ar Subsequent aging can cause the precipitation of fine secondary carbides within the grains and along grain boundaries, further strengthening the alloy. mdpi.comfrontiersin.org The size and shape of the carbides can change with aging time, with a tendency for them to become coarser and more rounded due to Ostwald ripening. mdpi.com

The table below details the common carbide types and their characteristics in Co-Cr-Mo alloys.

Carbide TypePrimary Metallic Element(s) (M)Common LocationMorphologies
M₂₃C₆ Chromium (Cr), Molybdenum (Mo), Cobalt (Co)Grain boundaries, interdendritic regionsBlocky, Lamellar
M₆C Molybdenum (Mo), Tungsten (W)Grain boundaries-

Grain refinement can be achieved through specific processing techniques. For example, a cyclic heat treatment involving repeated heating to a solution treatment temperature followed by quenching has been shown to significantly reduce the grain size in Co-Cr-Mo alloys. byu.edu Conversely, aging heat treatments may cause some grain growth. byu.edu Research on laser-fabricated Co-Cr-Mo alloys suggests that heat treatments may not have a measurable influence on the grain size in these specific cases. frontiersin.org

Machinability Studies of Complex Alloys (e.g., Co-Cr-Mo)

Co-Cr-Mo alloys are classified as difficult-to-machine materials due to their unique combination of high strength, high hardness (which is maintained at elevated temperatures), high wear resistance, and low thermal conductivity. chinatungsten.comresearchgate.netendmills-wotek.com These properties lead to significant challenges during machining, including rapid tool wear, poor surface quality, and the generation of high cutting forces. endmills-wotek.comucd.iemendeley.com

Research into the machinability of Co-Cr-Mo alloys focuses on several key areas:

Tool Wear: The low thermal conductivity of the alloy causes a significant amount of heat to be transferred to the cutting tool, leading to accelerated tool wear. endmills-wotek.com Common tool wear mechanisms include adhesion, abrasion, and chipping. endmills-wotek.comucd.ie The choice of cutting tool material is critical, with coated carbide and cubic boron nitride (CBN) inserts often being investigated. researchgate.netatlantis-press.com

Cutting Forces and Surface Integrity: The high hardness of Co-Cr-Mo alloys results in high cutting forces during machining. ktu.ltendmills-wotek.com These forces can affect the dimensional accuracy and surface integrity of the machined component. ucd.ie Machining parameters such as cutting speed and feed rate have a significant impact on tool wear and the resulting surface finish. ktu.ltendmills-wotek.com Higher feed rates, for instance, have been shown to increase tool wear and negatively impact surface quality. endmills-wotek.com

Influence of Machining Conditions: Studies have explored various machining strategies to improve the machinability of Co-Cr-Mo. These include the use of different cooling and lubrication methods, such as minimum quantity lubrication (MQL), and optimizing cutting parameters (speed, feed, depth of cut). researchgate.netscispace.com Hybrid machining processes like ultrasonic-assisted milling are also being investigated as a means to reduce cutting forces and improve surface quality. kobv.de

The table below summarizes key findings from machinability studies on Co-Cr-Mo alloys.

Machining AspectKey Findings
Tool Life Significantly reduced by higher cutting speeds due to rapid tool wear. researchgate.net
Surface Roughness Increases with a higher feed rate; can decrease with increased cutting speed. ktu.lt
Cutting Forces Influenced by depth of cut and tool material. atlantis-press.com High cutting forces are a major challenge. endmills-wotek.com
Tool Wear Mechanisms Adhesion, chipping, and flank wear are common. endmills-wotek.comucd.ie
Improvement Strategies Use of appropriate coolants, coated tools (e.g., PVD TiAlN), and optimization of cutting parameters. researchgate.netendmills-wotek.comscispace.com

Chromium Molybdenum Coatings and Thin Films: Research and Applications

Fabrication Methods for Chromium-Molybdenum-Nitride (CrMoN) Films

Chromium-Molybdenum-Nitride (CrMoN) films are predominantly synthesized using physical vapor deposition (PVD) techniques, with reactive magnetron sputtering being a prominent and widely researched method. aip.orgmdpi.com This process involves bombarding a chromium-molybdenum target with energetic ions, typically argon, in a reactive atmosphere containing nitrogen gas. The sputtered atoms from the target react with the nitrogen ions and deposit onto a substrate, forming a thin film of CrMoN.

Several variations of the sputtering process are employed to tailor the film's properties. These include:

Direct Current (DC) Magnetron Sputtering: This is a commonly used technique where a constant DC voltage is applied to the target. It offers high deposition rates and is suitable for conductive targets. mdpi.com

Radio Frequency (RF) Magnetron Sputtering: RF sputtering is often used for insulating or less conductive targets. It involves applying an RF voltage to the target, which prevents charge buildup. google.com

Pulsed DC Reactive Sputtering: This method utilizes a pulsed DC power supply, which can help to control the film's structure and reduce arcing during the deposition process. mdpi.com

Plasma-Enhanced Magnetron Sputtering (PEMS): In PEMS, an additional plasma source is used to increase the ionization of the sputtering and reactive gases, leading to denser and more uniform films. mdpi.com

The properties of the resulting CrMoN films are highly dependent on the deposition parameters, which can be precisely controlled. These parameters include the N₂/(Ar+N₂) flow ratio, substrate temperature, bias voltage, and sputtering power. mdpi.commdpi.com By adjusting these parameters, the stoichiometry, microstructure, and ultimately the mechanical and tribological properties of the coatings can be optimized for specific applications.

Microstructural and Compositional Analysis of Sputtered Films

The microstructure and elemental composition of sputtered Chromium-Molybdenum-Nitride (CrMoN) films are critical to their performance and are investigated using a suite of advanced analytical techniques. aip.orgmdpi.commdpi.com

Microstructural Characterization:

X-ray Diffraction (XRD): XRD is a primary tool for identifying the crystalline phases present in the films. For CrMoN coatings, XRD patterns typically reveal the presence of face-centered cubic (fcc) solid solution structures, similar to CrN and Mo₂N. mdpi.comresearchgate.net The preferred orientation of the crystal grains, such as (111), (200), or (220), can also be determined, which is influenced by deposition conditions. mdpi.comias.ac.in

Transmission Electron Microscopy (TEM): TEM provides high-resolution images of the film's cross-section, revealing details about the grain size, morphology, and the presence of different phases. mdpi.com In many sputtered CrMoN films, a dense, columnar grain structure is observed. mdpi.commdpi.com Selected Area Electron Diffraction (SAED) patterns obtained through TEM can further confirm the crystalline structure. mdpi.com

Scanning Electron Microscopy (SEM): SEM is used to examine the surface morphology and cross-sectional structure of the coatings. It can reveal features like columnar growth, cracks, and other defects. mdpi.com

Atomic Force Microscopy (AFM): AFM is employed to quantify the surface roughness of the films at the nanoscale. mdpi.com

Compositional Analysis:

Energy Dispersive X-ray Spectroscopy (EDS): EDS, often coupled with SEM or TEM, provides a quantitative analysis of the elemental composition of the films, determining the atomic percentages of Chromium (Cr), Molybdenum (Mo), and Nitrogen (N). mdpi.com

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that not only determines the elemental composition but also provides information about the chemical bonding states of the elements within the film. mdpi.comresearchgate.net

The combination of these techniques allows for a comprehensive understanding of the relationship between the deposition process, the resulting film structure and composition, and the coating's functional properties.

Thermal Stability and Oxidation Behavior of Coatings

The performance of Chromium-Molybdenum-Nitride (CrMoN) coatings at elevated temperatures is a critical factor for their application in demanding environments. The thermal stability and oxidation resistance are key indicators of their durability.

The addition of molybdenum to chromium nitride coatings is intended to enhance their high-temperature performance. Generally, CrN coatings begin to oxidize at temperatures above 600°C, forming a protective Cr₂O₃ layer. researchgate.netcore.ac.uk However, the oxidation resistance of Mo-N coatings is comparatively poor due to the formation of volatile molybdenum oxides, such as MoO₃, at moderately high temperatures. researchgate.net The onset of oxidation for Mo₂N is observed between 350 and 400°C. researchgate.net

Studies on similar ternary nitride systems, such as Cr-Si-N, have shown that the addition of silicon can improve oxidation resistance by forming an amorphous oxide scale on the surface. mdpi.com The thermal stability of multilayer coatings, such as CrZrN/CrZrSiN, has also been shown to be dependent on the bilayer period, with certain structures exhibiting enhanced hardness up to 800°C. mdpi.com This suggests that the architecture of the coating plays a significant role in its high-temperature performance.

Mechanical Properties of Thin Films (e.g., Hardness, Young's Modulus, Residual Stress)

The mechanical properties of Chromium-Molybdenum-Nitride (CrMoN) thin films are crucial for their performance as protective coatings, providing resistance to wear and deformation. These properties are intrinsically linked to the film's microstructure and composition, which are controlled by the deposition parameters.

Hardness and Young's Modulus:

Nanoindentation is the standard technique used to measure the hardness and Young's modulus of thin films. researchgate.netresearchgate.net CrMoN coatings typically exhibit high hardness values, often exceeding those of the individual binary nitrides (CrN and MoN). mdpi.com This enhancement is attributed to solid solution strengthening and the refinement of the grain structure. mdpi.com The hardness of magnetron sputtered CrN coatings is generally in the range of 18-21 GPa. mdpi.com The incorporation of molybdenum can further increase the hardness.

The Young's modulus, or elastic modulus, represents the stiffness of the material. For CrN-based coatings, the Young's modulus can be in the range of 338 GPa. researchgate.net Similar to hardness, the Young's modulus of CrMoN films is influenced by their composition and crystallographic structure.

Residual Stress:

Compressive residual stresses are often desirable in hard coatings as they can inhibit crack initiation and propagation. unileoben.ac.at However, excessively high compressive stress can lead to delamination. The state of residual stress in CrMoN films can be tailored by controlling the deposition parameters, such as bias voltage and working pressure. mdpi.com The relationship between residual stress and mechanical properties is complex; for instance, a moderate compressive stress can increase the critical yield load of a film. researchgate.net

PropertyTypical Value RangeKey Influencing Factors
Hardness 18 - 30 GPaComposition, Grain Size, Residual Stress
Young's Modulus 300 - 400 GPaComposition, Crystallographic Structure
Residual Stress -2 to 1 GPa (Compressive to Tensile)Deposition Parameters (Bias Voltage, Pressure)

Tribological Performance under Lubricated Conditions

The tribological performance of Chromium-Molybdenum-Nitride (CrMoN) coatings under lubricated conditions is a critical aspect for their application in components subjected to sliding contact, such as in automotive or industrial machinery. The interaction between the coating surface and the lubricant plays a significant role in determining the friction and wear characteristics.

Film Thickness and Friction Characteristics

Under lubricated conditions, the formation of a lubricant film between the sliding surfaces is essential to minimize direct asperity contact, thereby reducing friction and wear. The effectiveness of this lubrication is described by different regimes, primarily boundary, mixed, and hydrodynamic lubrication, which are dependent on the lubricant film thickness relative to the surface roughness. truegeometry.commdpi.com

The presence of a CrMoN coating can influence the formation and stability of this lubricant film. The surface energy and chemical properties of the coating affect its interaction with lubricant additives. researchgate.net For instance, CrN coatings have been shown to facilitate the formation of a beneficial tribofilm from lubricant additives, leading to a reduction in the coefficient of friction. researchgate.net The addition of molybdenum is also known to form self-lubricating oxides, which can be advantageous in certain operating conditions. researchgate.net

The coefficient of friction (COF) is a direct measure of the frictional force. In lubricated contacts, the COF is influenced by the lubrication regime. In the boundary lubrication regime, where there is significant asperity contact, the COF is higher. As the lubricant film thickness increases and the system transitions to mixed or hydrodynamic lubrication, the COF generally decreases. mdpi.com The surface texture of the coating can also play a role by acting as lubricant reservoirs, which can help maintain the lubricant film. mdpi.comtribology.rs

Wear Resistance and Durability

The primary function of a hard coating like CrMoN is to enhance the wear resistance and durability of the underlying component. Under lubricated conditions, wear can still occur through mechanisms such as abrasion, adhesion, and tribo-chemical reactions.

The high hardness of CrMoN coatings provides excellent resistance to abrasive wear, where hard particles or surface asperities cut or plow the surface. The durability of the coating is also dependent on its adhesion to the substrate and its toughness, which is its ability to resist fracture.

Adhesion Strength to Substrates

The performance and reliability of any coating are fundamentally dependent on its adhesion to the underlying substrate. For chromium-molybdenum films, achieving a strong bond is critical for their successful application in mechanically and thermally stressful environments. Adhesion is not an intrinsic material property but a characteristic of the entire coating-substrate system, influenced by the deposition method, substrate preparation, and the formation of an interfacial layer.

The deposition technique plays a significant role in adhesion strength. High-Velocity Oxygen Fuel (HVOF) spraying, for instance, is known to produce coatings with superior bond strengths due to high particle impact velocities. ijsmsjournal.orgdavidlu.net For WC-CrC-Ni coatings on steel, HVOF has achieved adhesion strengths of 35.8 N/mm² on structural steel and 23.4 N/mm² on stainless steel. uns.ac.rs While not a direct measure for a pure Cr-Mo coating, these values indicate the strong adhesion achievable with related multicomponent systems using this method. For hard chromium electrodeposits, the adhesion is typically greater than the cohesive strength of either the chromium or the substrate, with bond strengths approaching the tensile strength of the base metal. nmfrc.org

Factors influencing adhesion include substrate cleanliness, surface topography, and the potential for chemical bonding at the interface. Heat treatment can also modify adhesion; for instance, certain post-plating heat treatments have been shown to increase the adhesion of chromium deposits by as much as 33%. nmfrc.org

Adhesion Strength of Cr and Mo Coatings

Coating MaterialSubstrateDeposition MethodTest MethodAdhesion ValueReference
Chromium (Cr)Silicon-Carbon FilmVacuum Magnetron SputteringScratch Test (Lc3)6.51 N researchgate.netmdpi.com
Molybdenum (Mo)Silicon-Carbon FilmVacuum Magnetron SputteringScratch Test (Lc3)4.86 N researchgate.netmdpi.com
Chromium (Cr)Silicon-Carbon FilmVacuum Magnetron SputteringScratch Test (Lc1)1.47 N researchgate.net
Molybdenum (Mo)Silicon-Carbon FilmVacuum Magnetron SputteringScratch Test (Lc1)2.98 N researchgate.net
WC-CrC-NiS235JR Structural SteelHVOFTensile Adhesion Test35.8 N/mm² uns.ac.rs
WC-CrC-Ni304L Stainless SteelHVOFTensile Adhesion Test23.4 N/mm² uns.ac.rs

Surface Morphology and Roughness

The surface morphology and roughness of chromium-molybdenum coatings are critical parameters that influence their tribological properties, such as friction and wear, as well as their corrosion resistance and aesthetic appearance. These characteristics are heavily dependent on the deposition method, process parameters, and any post-treatment applied.

Coatings deposited by Physical Vapor Deposition (PVD) techniques, such as sputtering, often exhibit a dense and compact fine-grain structure. scielo.br Cross-sectional analysis frequently reveals a columnar growth structure, which is a common feature for PVD films. scielo.br The surface roughness of these coatings can be exceptionally low. For instance, chromium coatings deposited by PVD sputtering on polycarbonate substrates have demonstrated an average surface roughness (Ra) of approximately 3 nm. davidlu.net

Atomic Force Microscopy (AFM) is a powerful tool for characterizing the three-dimensional topography and quantifying the roughness of these coatings at the nanoscale. anton-paar.com Studies on ternary chromium-molybdenum-nitride (CrMoN) films have shown that the as-deposited coatings are smooth, with roughness values in the sub-10 nm range. researchgate.net The addition of molybdenum to chromium nitride has been observed to make the surface smoother. researchgate.net Subsequent thermal processing can further reduce the roughness of these films. researchgate.net In contrast, research on carbide coatings on Co-Cr-Mo implant alloys has revealed a unique "brain coral-like" surface morphology. The roughness of these specialized coatings can be controlled by adjusting the plasma processing time and temperature. armoloy.com

The following table summarizes research findings on the surface roughness of various chromium- and molybdenum-containing coatings.

Surface Roughness of Cr-Mo and Related Coatings

Coating SystemSubstrateDeposition/Treatment MethodRoughness ParameterValueReference
CrPolycarbonatePVD SputteringRa~3 nm davidlu.net
CrMoNSiliconSputter CoatingRaSub-10 nm researchgate.net
CrN304 Stainless SteelCathodic Arc EvaporationRa281.2 nm mdpi.com
Cr(N,O)304 Stainless SteelCathodic Arc EvaporationRa~200 nm mdpi.com
Carbide on Co-Cr-MoCo-Cr-Mo AlloyMicrowave Plasma-AssistedRa Ratio (6h vs 0.5h)1.9 armoloy.com
42CrMo4 Steel-Ground (Pre-treatment)Ra0.8 µm mdpi.com

Applications in Wear Protection and Corrosion Resistance

The primary drivers for the development and application of chromium-molybdenum coatings are their exceptional performance in protecting components from wear and corrosion. The combination of chromium's hardness and passivating ability with molybdenum's toughness and resistance to pitting corrosion creates a robust protective layer.

Wear Protection:

Chromium-molybdenum is widely used to enhance the wear resistance of steels and other alloys. Studies on steel samples fabricated via powder metallurgy have demonstrated that increasing the content of both chromium and molybdenum leads to a significant enhancement in hardness and wear resistance. dysona.org Sintered steel samples with 15% chromium and 6% molybdenum have achieved surface hardness values up to 80.41 HRC. dysona.org The wear resistance of such materials is often evaluated using standardized tests like the ASTM G65 dry sand/rubber wheel abrasion test. dysona.org This test measures material loss by volume, with lower values indicating higher wear resistance. mdpi.comijmerr.com For comparison, hard chrome plating, a benchmark material, shows a volume loss of 28.6 mm³ in this test. researchgate.net

Coatings containing Cr and Mo, often with additions of other elements like nitrogen or silicon, are used in high-temperature applications such as dry cutting tools. mdpi.com The excellent tribological properties are attributed to the formation of lubricious oxide films, particularly molybdenum trioxide (MoO₃), at elevated temperatures. mdpi.com

Corrosion Resistance:

Both chromium and molybdenum are critical elements for enhancing the corrosion resistance of alloys, particularly in chloride-containing environments that are typical of marine applications. mdpi.commit.edu Chromium is primarily responsible for forming a stable, passive chromium oxide (Cr₂O₃) layer on the surface, which protects the underlying material from general corrosion. nih.gov Molybdenum significantly enhances resistance to localized corrosion, such as pitting and crevice corrosion. mdpi.com It is believed that molybdenum helps to stabilize the passive film and promotes repassivation if the film is locally damaged. mdpi.com

Research on low-alloy steels in simulated marine atmospheric environments has shown that the addition of molybdenum can significantly reduce the corrosion rate. mdpi.com This effect is more pronounced over longer exposure periods and is attributed to the synergistic effect of Cr and Mo promoting a more compact and protective corrosion product layer. mdpi.com In Ni-Cr-Mo alloys exposed to 3.5 wt.% NaCl solution, the corrosion current density (Icorr), a measure of the corrosion rate, can be as low as 1.05 x 10⁻⁷ A/cm², indicating excellent corrosion resistance. mdpi.com

Performance Data for Wear and Corrosion Resistance

Material/CoatingApplication/Test ConditionPerformance MetricValueReference
Fe-15%Cr-6%Mo SteelPowder Metallurgy SampleHardness (HRC)80.41 dysona.org
Hard Chrome PlatingASTM G65 Wear TestVolume Loss (mm³)28.6 researchgate.net
Titanium Alloy (Ti-6Al-4V)Sliding Contact (unlubricated)Coefficient of Friction0.8 - 0.9 azom.com
Ni-Cr-Mo-Al Alloy3.5 wt.% NaCl SolutionCorrosion Current (Icorr)1.05 x 10⁻⁷ A/cm² mdpi.com
Mo/C276 CoatingSimulated Deep-Sea EnvironmentCorrosion Rate (10 days)0.0008 mm/a mdpi.com

Advanced Surface Modification Techniques (e.g., Plasma Treatment)

To further enhance the properties of chromium-molybdenum surfaces, various advanced modification techniques are employed. These methods can increase surface hardness, improve adhesion, refine the microstructure, and introduce beneficial compressive stresses. Plasma-based treatments are particularly prominent in this field.

Plasma Nitriding:

Plasma nitriding is a thermochemical surface hardening process where nitrogen is diffused into the surface of a material in a plasma environment. researchgate.netmdpi.com This technique is highly effective for Cr-Mo steels, such as 42CrMo4. The process creates a hardened surface layer consisting of a compound layer (or "white layer") of iron and alloy nitrides (e.g., ε-Fe₂₋₃N, γ'-Fe₄N, CrN) and an underlying diffusion zone where nitrogen is in solid solution and has formed fine nitride precipitates. researchgate.netscielo.br

The treatment significantly increases the surface hardness. For instance, the surface hardness of 42CrMo4 steel can be increased from a core hardness of around 212 HV to over 600 HV after plasma nitriding. scielo.br The depth of this hardened case is a critical parameter and can be controlled by the process time and temperature. scispace.com For 42CrMo4 steel nitrided in plasma, a compound layer thickness of 6.4 µm and a diffusion layer depth of over 200 µm can be achieved. mdpi.com This duplex structure of a hard surface on a tougher core provides excellent resistance to wear and fatigue.

Laser Cladding:

Laser cladding is a surface modification technique that uses a high-power laser beam to melt a powdered or wire feedstock material and fuse it onto a substrate with minimal dilution. witpress.commdpi.com This process can be used to deposit thick, dense, and metallurgically bonded Cr-Mo alloy coatings onto steel substrates like 42CrMo4. witpress.comresearching.cn Laser cladding offers precise control over the deposited layer's thickness and composition, allowing for the creation of surfaces with tailored properties for wear and corrosion resistance. mdpi.comsemanticscholar.org The rapid solidification inherent in the process often results in a very fine and homogenous microstructure, which can further enhance the mechanical properties of the coating. witpress.com

Other Techniques:

Other advanced techniques include Plasma-Assisted Physical Vapor Deposition (PAPVD) and ion implantation. PAPVD uses plasma to enhance the deposition process, leading to improved film density and adhesion. mdpi.com Ion implantation involves bombarding the surface with high-energy ions (e.g., nitrogen, carbon, or even molybdenum itself) to create a modified surface layer with enhanced hardness and wear resistance without changing the component's dimensions. researchgate.netresearchgate.net

Properties of Plasma Nitrided 42CrMo4 Steel

ParameterProcess DetailsValueReference
Surface HardnessPlasma Nitrided~603 HV scielo.br
Core HardnessUntreated~212 HV scielo.br
Compound Layer ThicknessPlasma Nitrided6.4 ± 1.1 µm mdpi.com
Diffusion Layer DepthGas Nitrided0.224 ± 0.026 mm mdpi.com
Hardened Case DepthPlasma NitridedUp to 414 µm scielo.br

Chromium Molybdenum Nanomaterials and Composites: Research and Applications

Synthesis and Characterization of Chromium Molybdate (B1676688) Nanoparticles

Chromium molybdate (Cr₂(MoO₄)₃) nanoparticles are of significant interest due to their magnetic, electrical, and catalytic properties. jmaterenvironsci.comresearchgate.net These nanomaterials have shown promise as catalysts, particularly for the selective oxidation of methanol. researchgate.net

Several methods have been employed for the synthesis of chromium molybdate nanoparticles, including precipitation, solid-state synthesis, and thermal decomposition of chromate (B82759) and molybdate sols. jmaterenvironsci.comresearchgate.net The choice of synthesis method significantly influences the properties of the resulting nanoparticles. jmaterenvironsci.comresearchgate.net

One effective method involves the thermal decomposition of an oxalate (B1200264) precursor. jmaterenvironsci.comresearchgate.net In this process, a mixture of chromium nitrate (B79036), ammonium (B1175870) molybdate, and oxalic acid is reacted at a relatively low temperature (160 °C) and then heated in static air at 600 °C. jmaterenvironsci.comresearchgate.net This method successfully produces Cr₂(MoO₄)₃ nanoparticles. jmaterenvironsci.comresearchgate.net

Characterization of these nanoparticles is carried out using various analytical techniques. X-ray diffraction (XRD) is used to confirm the crystalline structure of Cr₂(MoO₄)₃. jmaterenvironsci.comresearchgate.net Transmission electron microscopy (TEM) reveals the morphology and size of the nanoparticles, which are often spherical and can form agglomerates. jmaterenvironsci.com For instance, one study reported agglomerated spherical particles with a diameter of approximately 80 nm. jmaterenvironsci.com The Brunauer–Emmett–Teller (BET) method is employed to determine the specific surface area of the nanoparticles. jmaterenvironsci.comresearchgate.net

A key application of chromium molybdate nanoparticles is in the catalytic oxidation of organic dyes. jmaterenvironsci.com For example, they have demonstrated efficiency in the degradation of methylene (B1212753) blue in the presence of hydrogen peroxide, indicating their potential for treating contaminated wastewater. jmaterenvironsci.comresearchgate.net

Table 1: Synthesis and Properties of Chromium Molybdate Nanoparticles

PropertyDescriptionReference
Synthesis Method Thermal decomposition of an oxalate precursor jmaterenvironsci.comresearchgate.net
Precursors Chromium nitrate, ammonium molybdate, oxalic acid jmaterenvironsci.comresearchgate.net
Calcination Temperature 600 °C jmaterenvironsci.comresearchgate.net
Particle Morphology Agglomerated spherical particles jmaterenvironsci.com
Approximate Particle Diameter 80 nm jmaterenvironsci.com
Crystallite Size (from XRD) 43 nm researchgate.net
Application Catalytic oxidation of methylene blue jmaterenvironsci.comresearchgate.net

Molybdenum Disulphide-Based Nanocomposites for Environmental Remediation

Molybdenum disulfide (MoS₂), a two-dimensional layered material, has attracted considerable attention for its potential in environmental remediation due to its large specific surface area and numerous active sites. bohrium.com When combined with other materials to form nanocomposites, its properties can be further enhanced. bohrium.comrsc.org

Polypyrrole and Polyaniline Hybrid Composites

Hybrid composites of molybdenum disulfide with conducting polymers like polypyrrole (PPy) and polyaniline (PANI) have shown significant promise for the removal of heavy metal ions, such as hexavalent chromium (Cr(VI)), from water. tandfonline.comsci-hub.se

Three-dimensional flower-like nanospheres composed of MoS₂ and PPy (MoS₂@PPy) have been successfully synthesized via a one-pot hydrothermal and subsequent carbothermal reduction process. tandfonline.com These composites exhibit a significantly larger specific surface area and a higher adsorption capacity for Cr(VI) compared to pure PPy nanoparticles. tandfonline.com The removal of Cr(VI) by MoS₂@PPy is an exothermic and spontaneous process, facilitated by the under-coordinated Mo(IV) and pyrrolic N groups, which also act as electron donors to activate peroxymonosulfate (B1194676) for degrading organic pollutants. tandfonline.com

Similarly, PPy-coated MoS₂ (PPy/MoS₂) composites, created through in-situ oxidative polymerization, have demonstrated enhanced removal of Cr(VI). sci-hub.se The presence of MoS₂ helps to prevent the agglomeration of PPy in aqueous solutions and provides more adsorption sites. sci-hub.se The removal mechanism involves ion exchange, electrostatic interactions, and the chemical reduction of Cr(VI) to the less toxic Cr(III). sci-hub.se

Table 2: Comparison of MoS₂@PPy and PPy/MoS₂ Nanocomposites for Cr(VI) Removal

FeatureMoS₂@PPyPPy/MoS₂Reference
Synthesis One-pot hydrothermal & carbothermal reductionIn-situ oxidative polymerization tandfonline.comsci-hub.se
Morphology 3D flower-like nanospheresPPy coated MoS₂ tandfonline.comsci-hub.se
Specific Surface Area 149.82 m²·g⁻¹Not specified tandfonline.com
Max. Adsorption Capacity for Cr(VI) 230.97 mg·g⁻¹257.73 mg/g (at 298 K) tandfonline.comsci-hub.se
Removal Mechanism Redox reactions, electron donationIon exchange, electrostatic interactions, chemical reduction tandfonline.comsci-hub.se

Porous Nanofiber Immobilization

To enhance their practical application and recyclability, MoS₂-based nanocomposites can be immobilized on porous nanofibers. One notable example is the immobilization of flower-like MoS₂@hybrid acid-doped PANI onto porous polyacrylonitrile (B21495) (PAN) nanofibers. This approach creates a recyclable nanocomposite with a high efficiency for Cr(VI) removal. acs.org The nanofiber scaffold provides a large surface area and prevents the aggregation of the active nanocomposite materials, making them easy to handle and reuse.

Doped Titanium Dioxide Nanoparticles for Photocatalytic Applications

Titanium dioxide (TiO₂) is a well-known photocatalyst, but its efficiency can be limited. Doping TiO₂ with transition metals like chromium and molybdenum can enhance its photocatalytic activity. yok.gov.tr Co-doping with both metal and non-metal elements has been a focus of research to further improve performance. yok.gov.tr

Pure and molybdenum-doped TiO₂ nanoparticles can be synthesized using a modified sol-gel process. tandfonline.comtandfonline.com Studies have shown that doping TiO₂ with molybdenum significantly enhances its photocatalytic activity for the removal of Cr(VI) from aqueous solutions. tandfonline.comtandfonline.com Mo-doped TiO₂ exhibits a higher surface area and greater catalyst uptake capacity compared to pure TiO₂. tandfonline.com For instance, the equilibrium removal percentage of Cr(VI) was improved from 41% for pure TiO₂ to 90% for Mo-doped TiO₂. tandfonline.com

Co-doping TiO₂ with both chromium and nitrogen has also been investigated. These co-doped nanoparticles, synthesized via a sol-gel method, have shown increased photocatalytic efficiency in the degradation of methylene blue under UV illumination compared to undoped or single-doped TiO₂. yok.gov.tr Similarly, co-doping with molybdenum and nitrogen in thin titania films has been shown to significantly enhance photocatalytic activity under UV, fluorescent, and visible light. mmu.ac.uk This enhancement is attributed to improved electron-hole separation and an extended lifetime of charge carriers. mmu.ac.uk

Table 3: Photocatalytic Performance of Doped TiO₂ Nanoparticles

Dopant(s)Synthesis MethodApplicationKey FindingReference
Molybdenum (Mo)Modified sol-gelCr(VI) removalIncreased removal from 41% to 90% tandfonline.com
Chromium (Cr) & Nitrogen (N)Sol-gelMethylene blue degradationIncreased photocatalytic efficiency yok.gov.tr
Molybdenum (Mo) & Carbon (C)Sol-gelMethyl orange degradationSynergistic effect enhances activity cambridge.org
Molybdenum (Mo) & Nitrogen (N)Reactive magnetron sputteringMethylene blue degradationSignificantly higher photocatalytic activity mmu.ac.uk

Metal-Ceramic Nanocomposites (e.g., Al₂O₃-Cr)

Metal-ceramic composites, or cermets, such as those based on alumina (B75360) (Al₂O₃), chromium (Cr), and molybdenum (Mo), are known for their high hardness, mechanical strength, and resistance to high temperatures and oxidation. valahia.roresearchgate.net These properties make them suitable for applications like cutting tools and components with high frictional resistance. valahia.ro

The fabrication of Al₂O₃-Cr nanocomposites often involves powder metallurgy techniques, such as pressureless sintering or hot pressing. researchgate.net The introduction of chromium particles into the alumina matrix has been shown to enhance the fracture toughness of the composite. researchgate.net Similarly, the addition of small amounts of chromium oxide (Cr₂O₃) to Al₂O₃ can form a substitutional solid solution, which has a notable effect on the mechanical properties of the ceramic system. researchgate.net

While the primary focus of many studies is on the Al₂O₃-Cr system, the inclusion of molybdenum can further enhance properties. The basic components for Al₂O₃-Cr-Mo composites are fine powders of alumina, chromium, and molybdenum. valahia.ro The properties of these composites are dependent on the chemical compatibility of the components at the processing and application temperatures. valahia.ro

Fluorapatite (B74983) Nanocomposite Coatings for Dental Applications

In the field of dentistry, cobalt-chromium-molybdenum (Co-Cr-Mo) alloys are widely used for dental implants and frameworks due to their strength and corrosion resistance. scirp.orgijoicr.com To improve their biocompatibility and bioactivity, these alloys can be coated with nanocomposites.

Fluorapatite (FA) is a material with excellent biocompatibility. mdpi.com Nanocomposite coatings of fluorapatite on Co-Cr-Mo alloys have been successfully fabricated using pulsed laser deposition (PLD). scirp.orgscirp.org In this process, a pellet of FA nanopowder is used as the target for the laser, which deposits a thin film onto the Co-Cr-Mo alloy substrate. scirp.org The FA nanopowder itself can be prepared by high-energy ball milling of calcium hydroxide, phosphorous pentoxide, and calcium fluoride. scirp.orgsemanticscholar.org

Characterization of these coatings using techniques like X-ray diffraction (XRD), scanning electron microscopy (SEM), and atomic force microscopy (AFM) has confirmed the successful deposition of a stable FA nanocomposite layer. scirp.orgscirp.org These coatings have been shown to be stable when incubated in simulated body fluid, indicating their potential for long-term performance in dental applications. scirp.orgsemanticscholar.org

Table 4: Synthesis and Characterization of Fluorapatite/Co-Cr-Mo Nanocomposite Coatings

ParameterDescriptionReference
Substrate Material Cobalt-Chromium-Molybdenum (Co-Cr-Mo) alloy scirp.orgijoicr.com
Coating Material Fluorapatite (FA) nanopowder scirp.orgscirp.org
FA Nanopowder Synthesis High-energy ball milling scirp.orgsemanticscholar.org
Coating Deposition Method Pulsed Laser Deposition (PLD) scirp.orgscirp.org
FA Nanoparticle Size Approximately 35 - 65 nm scirp.orgsemanticscholar.org
Characterization Techniques XRD, SEM, AFM, EDS scirp.orgscirp.org
Key Property Stability in simulated body fluid, indicating bioactivity scirp.orgsemanticscholar.org

Structural and Electronic Properties of Nanoscale Architectures

The structural and electronic properties of chromium-molybdenum nanomaterials are intrinsically linked to their size, dimensionality, and composition. At the nanoscale, quantum confinement effects become prominent, leading to properties that are significantly different from their bulk counterparts. rsc.orgresearchgate.netrsc.org Research into various nanoscale architectures, from zero-dimensional quantum dots to two-dimensional nanosheets, reveals a wide spectrum of tunable characteristics.

Structural Properties of Nanoscale Architectures

Theoretical and experimental studies have unveiled a variety of stable nanoscale structures for chromium and molybdenum. Density functional theory (DFT) calculations predict that both chromium and molybdenum can form stable, zigzag atomic chain structures. bohrium.comacs.org These one-dimensional (1D) chains can serve as fundamental building blocks for more complex architectures, including quantum dots (as chain segments), 1D infinite chains, and two-dimensional (2D) bilayers. bohrium.comacs.org

For molybdenum, stable bilayer structures of different symmetries (cR, pR, and HC) can be constructed from parallel zigzag chains bound by metallic interchain interactions. bohrium.comacs.org Similarly, chromium can form stable cR and HC bilayers, as well as an antiferromagnetic SQ bilayer. acs.org The stability of these 2D structures is ensured by chemical bonds forming between the two planes. acs.org

Beyond these fundamental forms, research has explored various other nanoscale architectures:

Nanowires: Stable nanowires with the formula Y₆X₆ (where Y can be Cr or Mo, and X is a chalcogen like S, Se, or Te) can be formed, consisting of staggered triangles of Y₃X₃. researchgate.netaps.orgaps.org These nanowires can be synthesized from bulk precursors. aps.org

Nanoparticles: Chromium oxide nanoparticles (Cr₂O₃) have been synthesized with hexagonal and monoclinic crystal structures, with average particle sizes ranging from 20 to 70 nm. orientjchem.orgresearchgate.net The synthesis method, such as aqueous precipitation or thermal decomposition, influences the final structure and size. orientjchem.orgresearchgate.net

Nanosheets and Composites: Two-dimensional nanosheets, such as those of chromium-doped molybdenum disulfide (Cr-doped MoS₂), have been synthesized via chemical vapor deposition. aip.org Other complex structures include nanocomposites like Cr-Mo-Si-N coatings, which can feature nanocrystalline Cr(Mo)N phases embedded within an amorphous Si₃N₄ matrix, with the microstructure evolving from polycrystalline to amorphous depending on the silicon content. researchgate.net Heterostructured Mo@MoO₂ nanosheets, consisting of a metallic Mo core and a MoO₂ layer, have also been fabricated. mdpi.com

The structural properties of these nanomaterials are highly dependent on synthesis conditions. For instance, in nanocrystalline molybdenum thin films, the grain size and lattice parameters can be controlled by varying the substrate temperature during deposition. mdpi.com

Table 1: Structural Properties of Selected Chromium-Molybdenum Nanoscale Architectures

Nanoscale Architecture Composition Crystal/Structural System Key Structural Parameters Reference(s)
2D Bilayers Cr cR, HC, SQ N/A acs.org
2D Bilayers Mo cR, pR, HC N/A acs.org
Nanowires Cr₆Te₆, Mo₆Te₆ Staggered triangles (Y₃X₃) N/A aps.orgnih.gov
Nanoparticles Cr₂O₃ Hexagonal Average size: 20-70 nm orientjchem.org
Nanoparticles Cr₂O₃ Monoclinic Average size: 45.20 nm researchgate.net
Nanosheets Cr-doped MoS₂ N/A Cr concentration: ~4.8% aip.org
Nanosheets Mo@MoO₂ Heterostructured Width: 600-700 nm; Thickness: 10-15 nm mdpi.com
Nanocomposite Films Mo-W-C Hexagonal β-(Mo₂+W₂)C and/or cubic α-(Mo+W)C Grain distance: ~3.4 nm mdpi.com

| Nanocomposite Coatings | Cr-Mo-Si-N | Nanocrystalline Cr(Mo)N in amorphous Si₃N₄ | Maximum hardness at 8.15 at.% Si | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Electronic Properties of Nanoscale Architectures

The electronic properties of chromium-molybdenum nano-architectures are diverse and highly tunable. The quantum confinement effect plays a crucial role, where the reduction in material dimension leads to discrete energy levels and an increased band gap compared to the bulk material. rsc.orgrsc.org This allows for the precise control of optical and electronic properties by manipulating the nanomaterial's size. rsc.orgresearchgate.net

Detailed research findings include:

Atomic Chains and Bilayers: A zigzag chain of molybdenum is predicted to be a nonmagnetic semiconductor, but it can undergo an insulator-to-metal transition under compression, adopting a ferromagnetic state. bohrium.comacs.org Molybdenum bilayers are noted as being elemental Dirac materials, possessing unique electronic transport properties. bohrium.com

Nanowires: The electronic nature of Y₆X₆ nanowires depends on the constituent elements. While many are nonmagnetic in their equilibrium state, they can be either metallic or semiconducting. researchgate.netaps.orgaps.org Specifically, all Y₆X₆ wires where X is tellurium (Te) are semiconductors. aps.org First-principles calculations show that Cr₆Te₆ and Mo₆Te₆ are indirect semiconductors with band gaps of 0.70 eV and 0.50 eV, respectively. nih.gov Adsorbing chromium atoms onto Mo₆Se₆ nanowires can induce a permanent magnetic moment. researchgate.netaps.org

Nanosheets and Doped Systems: Doping non-magnetic semiconductors is an effective strategy for inducing desired electronic properties. For example, doping molybdenum disulfide (MoS₂) nanosheets with chromium atoms at concentrations of around 4.8% has been shown to introduce room-temperature ferromagnetism. aip.org First-principles calculations confirm that this is due to spin splitting and the creation of localized magnetic moments. aip.org

Nanocomposites: The electronic behavior of nanocomposites is governed by their complex structure. Mo-W-C films, composed of metal carbide nanograins in an amorphous carbon matrix, exhibit hopping and tunneling conductance. mdpi.com The electrical conductivity of Cu-Cr-Mo composites has been shown to reach up to 40.7% IACS, with hardness values of 217 HV, making them suitable for electrical contact applications. mdpi.com

Table 2: Electronic Properties of Selected Chromium-Molybdenum Nanoscale Architectures

Material/Architecture Property Type Key Findings Reference(s)
Mo Zigzag Chain Semiconductor/Metal Nonmagnetic semiconductor; undergoes insulator-metal transition under compression. bohrium.comacs.org
Mo Bilayers Dirac Material Elemental Dirac material with unique transport properties. bohrium.com
Cr₆Te₆ Nanowire Semiconductor Indirect band gap of 0.70 eV. nih.gov
Mo₆Te₆ Nanowire Semiconductor Indirect band gap of 0.50 eV. nih.gov
Cr-doped MoS₂ Nanosheet Ferromagnetism Exhibits room-temperature ferromagnetism. aip.org
Mo-W-C Nanocomposite Electrical Conductance Exhibits hopping and tunneling conductance. mdpi.com

| Cu-Cr-Mo Composite | Electrical Conductivity | 40.7% IACS; Hardness of 217 HV. | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Electrochemical Behavior and Applications

Electrode Performance in Lithium-Ion Batteries (Cathode Materials)

Chromium (Cr) and molybdenum (Mo) have been investigated as doping agents to enhance the performance of cathode materials in lithium-ion batteries. Theoretical and experimental studies suggest that their incorporation can lead to significant improvements in electrochemical capabilities.

Research using density functional theory on ε-LixVOPO4 predicted that doping with 25% Cr or Mo could increase the lithium capacity by 50%. researchgate.net This enhancement suggests that Cr- and Mo-doped ε-LiVOPO4 are potentially promising cathodes for future lithium-ion batteries. researchgate.net In experimental studies on lithium-rich layered oxides, doping with approximately 2% chromium has been shown to improve cycle performance by about 13%. acs.org Furthermore, chromium doping enhances energy density retention by a similar margin, contributing to a more durable and stable cathode during repeated charging and discharging cycles. acs.org

Tribocorrosion and Mechano-electrochemical Effects in Alloys

The interplay between mechanical wear and electrochemical corrosion, known as tribocorrosion or the mechano-electrochemical effect, is a critical factor in the degradation of chromium-molybdenum alloys. In these alloys, mechanical action, such as wear or erosion, can fracture the protective passive oxide layer, exposing the more reactive underlying metal to the corrosive environment. syr.edu

Studies on Cr-Mo steels have shown that the corrosion rate is directly influenced by the stored strain energy from mechanical stress. researchgate.net Research has led to the development of mathematical models describing this relationship, where the corrosion rate is exponentially related to changes in corrosion potential and the increased stored energy from mechanical strain. researchgate.net This phenomenon of mechanically assisted crevice corrosion highlights the importance of considering both mechanical and electrochemical factors when designing components for environments where both wear and corrosion are present. syr.edu

Corrosion Resistance Mechanisms of Alloys in Aggressive Environments

The exceptional corrosion resistance of chromium-molybdenum alloys stems from the synergistic roles of both elements in forming and maintaining a protective passive film on the alloy's surface. osti.govosti.gov This film, often composed of chromium oxide (Cr2O3), acts as a barrier to protect the underlying metal from aggressive environments. osti.govresearchgate.net

Chromium is the primary element responsible for the formation and general stability of this passive layer, providing resistance against oxidizing environments. osti.govcarpentertechnology.com Molybdenum significantly enhances the alloy's resistance to localized corrosion, such as pitting and crevice corrosion, particularly in chloride-containing and reducing environments. osti.govcarpentertechnology.comjmst.org It achieves this by stabilizing the passive film and promoting its repair (repassivation) after a localized breakdown event. osti.govosti.gov The passive film itself can have a complex, double-layer structure consisting of an inner layer rich in metal oxides and an outer layer containing metal oxy-anions. mdpi.com

Open circuit potential (OCP) measurements and potentiodynamic polarization are key electrochemical techniques used to characterize the corrosion behavior of Cr-Mo alloys. These studies provide quantitative data on parameters such as corrosion potential (Ecorr), corrosion current density (icorr), and passivation characteristics.

Potentiodynamic polarization curves for Ni-Cr-Mo alloys in aggressive solutions, like 50% sulfuric acid at 125°C, reveal distinct passivation behavior. ampp.org Alloys with higher chromium content generally exhibit a more robust passive region. ampp.org The addition of molybdenum tends to make the open circuit potential more noble and decrease anodic current density, thereby reducing the corrosion rate. researchgate.net In Co-Cr-Mo alloys, a stable passive film forms spontaneously, providing protection against further attack. researchgate.netresearchgate.net Studies on high-entropy alloys also demonstrate that specific compositions of Cr and Mo can yield very low corrosion rates in both acidic (H2SO4) and chloride (NaCl) solutions. mdpi.com

Electrochemical Data for Ni-Cr-Mo Alloys in 50% H₂SO₄ at 125°C ampp.org
AlloyCorrosion Potential (Ecorr) (mVH)Primary Passivation Potential (Epp) (mVH)Critical Current Density (icc) (mA/cm²)Passive Current Density (ip) (mA/cm²)
Alloy C-27640-50860.61.0
C-22 Type Alloys40-50~751.20.3 - 0.4
Corrosion Rates for CrFeCoNiNbxMoy Alloys in Deaerated Solutions mdpi.com
AlloyEnvironmentCorrosion Rate (mm/yr)
CrFeCoNiNb0.3Mo0.31 M H₂SO₄0.0732
CrFeCoNiNb0.15Mo0.151 M NaCl0.0425

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to investigate the properties of the passive films formed on chromium-molybdenum alloys. syr.edu By applying a small AC potential, EIS measures the impedance of the electrochemical system over a range of frequencies, providing detailed information about the film's resistance and capacitance. syr.eduresearchgate.net

The data obtained from EIS is often analyzed by fitting it to an equivalent electrical circuit model, which helps to interpret the physical processes occurring at the electrode-electrolyte interface. syr.eduresearchgate.net For Co-Cr-Mo alloys, EIS studies confirm the formation of a stable and protective passive film. researchgate.netresearchgate.net In super austenitic stainless steels, EIS diagrams, such as Nyquist and Bode plots, are used to evaluate changes in the passive film's impedance and surface characteristics in chloride solutions, demonstrating the beneficial effects of Cr and Mo. researchgate.net The technique allows for a detailed assessment of the protective quality and stability of the passive layer. nasa.gov

A key aspect of the corrosion resistance of Cr-Mo alloys is their ability to resist localized breakdown of the passive film and to rapidly repair it (repassivate) if a breach occurs. osti.gov The potential at which localized corrosion, like pitting, begins is known as the pitting potential or breakdown potential, while the potential at which a growing pit ceases to propagate and becomes passive again is the repassivation potential. aboutcorrosion.comaboutcorrosion.com

Studies on Ni-Cr-Mo alloys have consistently shown that chromium content is the primary factor determining the breakdown potential; higher Cr content leads to a more noble (higher) breakdown potential, indicating greater resistance to initiation of pitting. osti.govosti.govresearchgate.net Conversely, the repassivation potential is strongly dependent on the molybdenum content. osti.govosti.govresearchgate.net Molybdenum promotes the stabilization of the passive film after a breakdown event, making it easier for the protective layer to reform. osti.govresearchgate.net This is thought to be due to the formation of stable molybdenum compounds, such as molybdate (B1676688) (MoO4²⁻), in the local pit environment, which inhibits further dissolution and facilitates repassivation. osti.govnih.gov

Distinct Roles of Chromium and Molybdenum in Passivity osti.govosti.govresearchgate.net
Alloying ElementPrimary Role in Corrosion ResistanceElectrochemical Parameter Influenced
Chromium (Cr)Maintains general passivity and resists film breakdown.Breakdown Potential
Molybdenum (Mo)Stabilizes the passive film and aids in repassivation after breakdown.Repassivation Potential

Catalytic Effects in Hydrogen Evolution Reactions

Compounds containing chromium and molybdenum have emerged as highly promising, earth-abundant electrocatalysts for the hydrogen evolution reaction (HER), a critical process for producing hydrogen fuel from water. tsijournals.commdpi.com These materials, particularly transition metal carbides and nitrides, are seen as low-cost alternatives to precious metal catalysts like platinum. tsijournals.commdpi.com

The catalytic activity of Group VIB metal carbides (including Cr and Mo) is attributed to a modification of their electronic structure by carbon, which makes them resemble noble metals in their catalytic behavior. tsijournals.com Research has shown that chromium carbides, such as Cr7C3, can exhibit extraordinary catalytic activity. tsijournals.com Similarly, various molybdenum compounds, including molybdenum disulfide (MoS2), molybdenum carbide (Mo2C), molybdenum nitride (Mo2N), and molybdenum boride (MoB), show excellent performance. tsijournals.commdpi.comcore.ac.uk Studies have also revealed a synergistic effect where the activity of molybdenum-based catalysts for HER is significantly enhanced when combined with gold nanoparticles and a carbon support. core.ac.uk

Performance of Cr and Mo-based HER Catalysts tsijournals.com
Catalyst MaterialOverpotential at 10 mA cm⁻² (mV)Tafel Slope (mV dec⁻¹)
Chromium Carbide (Cr₇C₃)18060
Chromium Carbide (Cr₃C₂)~13076

Redox Processes in Metal Complexes

Chromium commonly exists in oxidation states ranging from -2 to +6, with Cr(II), Cr(III), and Cr(VI) being the most prevalent in coordination complexes. taylorfrancis.com The redox potential of chromium centers is highly sensitive to the coordination environment. For instance, the Cr(III)/Cr(II) couple is a well-studied redox process, and its potential can be finely tuned by the ligand field. taylorfrancis.com

Molybdenum also exhibits a wide range of oxidation states, from -2 to +6, leading to a rich redox chemistry. wikipedia.org The electrochemical reduction and oxidation of molybdenum complexes, particularly those with oxo and sulfido ligands, have been extensively investigated due to their relevance in biological and catalytic systems. These processes can involve single or multiple electron-transfer steps, often coupled with proton transfer or changes in coordination number.

In hypothetical heterobimetallic chromium-molybdenum complexes, redox processes could involve either a single metal center or a concerted multi-electron transfer involving both chromium and molybdenum. The potential for such processes would be a function of the combined electronic properties of the two metals and their ligand spheres. For example, a ligand-bridged Cr-Mo complex could exhibit redox behavior where one metal center's oxidation state change electronically influences the other, potentially leading to unique catalytic activities.

Research on related systems, such as organometallic complexes of chromium and molybdenum with redox-active ligands, has shown that redox events can be localized on the metal, the ligand, or be delocalized over the entire molecule. researchgate.net For instance, complexes of the type [M(CO)4(Fc-DAB)], where M is Cr or Mo and Fc-DAB is a redox-active ferrocenyl-diazabutadiene ligand, display electrochemical behavior where the ferrocenyl groups undergo oxidation, demonstrating electronic communication through the metal-ligand framework. researchgate.net

The standard reduction potentials for simple aqueous ions of chromium and molybdenum provide a foundational, albeit simplified, reference point for their redox behavior. It is important to note that these values are significantly altered in coordination complexes.

Table 1: Standard Reduction Potentials for Selected Chromium and Molybdenum Species in Aqueous Solution libretexts.org

Half-ReactionStandard Potential (E°) (V)
Cr³⁺ + e⁻ ⇌ Cr²⁺-0.424
Cr²⁺ + 2e⁻ ⇌ Cr(s)-0.90
Cr₂O₇²⁻ + 14H⁺ + 6e⁻ ⇌ 2Cr³⁺ + 7H₂O(l)1.36
Mo³⁺ + 3e⁻ ⇌ Mo(s)-0.2
MoO₂(s) + 4H⁺ + 4e⁻ ⇌ Mo(s) + 2H₂O(l)-0.152
MoO₄²⁻ + 4H₂O(l) + 6e⁻ ⇌ Mo(s) + 8OH⁻(aq)-0.915

Detailed research on the synthesis and electrochemical characterization of discrete chromium-molybdenum bimetallic complexes is necessary to fully elucidate their redox processes and potential applications in areas such as catalysis and materials science. Without specific experimental data from techniques like cyclic voltammetry for these heterobimetallic systems, a comprehensive understanding of their electron transfer kinetics and mechanisms remains an area for future investigation.

Environmental Science Research and Remediation Applications

Remediation of Hexavalent Chromium and Molybdenum Ions from Aqueous Solutions

Hexavalent chromium [Cr(VI)] is a highly toxic and carcinogenic form of chromium that is soluble in water, making it a significant environmental concern. nih.govacs.org Molybdenum, while an essential trace element for many organisms, can be toxic at high concentrations. frontiersin.org The removal of these ions from industrial wastewater and contaminated water sources is crucial. Various methods, including adsorption, ion exchange, chemical precipitation, and biological treatments, have been investigated to remediate Cr(VI) and molybdenum ions from aqueous solutions. dntb.gov.uanih.govbohrium.com Adsorption is a widely favored method due to its simplicity, cost-effectiveness, and the availability of a wide range of adsorbent materials. bohrium.comresearchgate.net

Adsorption Isotherms and Kinetics

The efficiency of the adsorption process for removing chromium and molybdenum is evaluated through the study of adsorption isotherms and kinetics. Isotherm models, such as the Langmuir and Freundlich models, describe the equilibrium distribution of the adsorbate between the liquid and solid phases. The Langmuir model often suggests monolayer adsorption onto a homogeneous surface, while the Freundlich model describes multilayer adsorption on a heterogeneous surface. frontiersin.orgexaly.com

Kinetic models, particularly the pseudo-first-order and pseudo-second-order models, are used to determine the rate of adsorption. The pseudo-second-order model, which often provides a better fit for the adsorption of chromium and molybdenum, suggests that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. exaly.comnih.govd-nb.info

For instance, studies using various adsorbents have demonstrated the applicability of these models. The adsorption of Cr(VI) on graphene oxide/zinc molybdate (B1676688) nanocomposites was found to follow the Freundlich isotherm and the pseudo-second-order kinetic model, indicating chemisorption behavior. exaly.com Similarly, the biosorption of Cr(VI) and Mo(VI) by extremophilic cyanobacterial mats was well-described by the pseudo-second-order model. nih.govmdpi.com The adsorption of Cr(VI) on molybdenum disulfide was best fit by the Langmuir model, while MXene followed the Freundlich model, with both following pseudo-second-order kinetics. uni-koeln.de

Table 1: Adsorption Isotherm and Kinetic Model Findings for Cr(VI) and Mo(VI) Removal

Adsorbent/Pollutant Best Fit Isotherm Model Best Fit Kinetic Model Key Finding Citation
Extremophilic Cyanobacterial Mats / Cr(VI) Langmuir and Freundlich Pseudo-second-order Chemisorption interaction confirmed. mdpi.com
Extremophilic Cyanobacterial Mats / Mo(VI) Langmuir Pseudo-second-order Chemisorption interaction confirmed. mdpi.com
Graphene Oxide/Zinc Molybdate / Cr(VI) Freundlich Pseudo-second-order Predicts chemisorption behavior. exaly.com
Molybdenum Disulfide / Cr(VI) Langmuir Pseudo-second-order Removal is faster compared to MXene. uni-koeln.de
MXene / Cr(VI) Freundlich Pseudo-second-order Adsorption capacity of 59.8 mg/g. uni-koeln.de

Biosorption Using Extremophilic Cyanobacterial Mats

Biosorption is an environmentally friendly and cost-effective method that utilizes biological materials to remove heavy metals from solutions. Extremophilic cyanobacterial mats, which are consortia of cyanobacteria and other bacteria that thrive in extreme environments, have emerged as novel and promising biosorbents for the remediation of hexavalent chromium and molybdenum. nih.govmdpi.com These microorganisms possess various functional groups on their cell surfaces, such as carboxyl, hydroxyl, and amine groups, which can bind to metal ions.

Research has shown that cyanobacterial mats collected from extreme habitats, like the hypersaline and high-temperature lakes in the Western Desert of Egypt, can effectively remove Cr(VI) and Mo(VI) ions. nih.govmdpi.com Optimal conditions for removal were found to be at a pH of 5, with an adsorbent biomass of 2.5–3.0 g/L and a contact time of 150 minutes. mdpi.com Under these conditions, maximum removal efficiencies reached 15.62–22.72 mg/g for Cr(VI) and 42.15–46.29 mg/g for Mo(VI). nih.govmdpi.com The kinetic data for this biosorption process fit the pseudo-second-order model, indicating that the mechanism is likely chemisorption. nih.govmdpi.com

Table 2: Maximum Removal Efficiencies of Extremophilic Cyanobacterial Mats

Metal Ion Maximum Removal Efficiency (mg/g) Optimal pH Optimal Contact Time (minutes) Citation
Hexavalent Chromium [Cr(VI)] 15.62–22.72 5 150 nih.govmdpi.com

Sequential Extraction and Speciation of Chromium and Molybdenum in Environmental Matrices (e.g., Basic Oxygen Furnace Slags)

Understanding the chemical forms (speciation) and mobility of chromium and molybdenum in solid environmental matrices like industrial slags is crucial for assessing their environmental risk and potential for recovery. Basic Oxygen Furnace (BOF) slags, by-products of steel production, can contain these elements. nih.govresearchgate.net Sequential extraction procedures (SEPs) are used to partition the metals into different fractions based on their solubility and binding characteristics, providing insights into their potential bioavailability and leachability. researchgate.netresearchgate.net

A common SEP involves a multi-step process using extractants of increasing strength. For example, a four-fraction SEP might include: (F1) a water-soluble fraction, (F2) an acid-soluble fraction, (F3) a reducible fraction (bound to Fe-Mn oxides), and (F4) a residual fraction (strongly bound in mineral lattices). nih.govresearchgate.net

Studies on BOF slags have shown that chromium and molybdenum are predominantly found in the residual fraction (F4). nih.govresearchgate.netd-nb.info This indicates that they are strongly bound within mineral structures like srebrodolskite, magnetite, hematite, or wüstite and are relatively immobile under normal environmental conditions. nih.govresearchgate.net In contrast, other elements like vanadium may be more mobile, with higher proportions in the acid-soluble and reducible fractions. nih.gov The recovery rates for molybdenum in such procedures are typically high (100.8–107.9%), while chromium recovery can be more variable. nih.govresearchgate.net This information is vital for the proper management and potential reuse of industrial by-products like steel slags. nih.gov

Leaching Behavior and Immobilization Strategies for Trace Elements

The leaching of chromium and molybdenum from materials like industrial slags into the environment is a primary concern for their disposal and reuse. diva-portal.org The leaching behavior is heavily dependent on the mineralogy of the slag and the chemical speciation of the elements. mdpi.com For instance, in Electric Arc Furnace (EAF) slags, chromium is often incorporated into stable spinel mineral phases, which significantly reduces its leachability. mdpi.commdpi.com While Cr(III) is the expected form, the potential for oxidation to the more mobile and toxic Cr(VI) exists, particularly under certain cooling conditions. mdpi.com

Immobilization strategies aim to reduce the mobility and bioavailability of chromium and molybdenum in contaminated soils and waste materials. This can be achieved by promoting the formation of stable, insoluble compounds or by enhancing sorption to the solid matrix. univen.ac.zaacs.org

One approach involves the use of soil amendments like biochar. Biochar can increase soil pH and provides a surface for the adsorption of heavy metals, thereby reducing their concentration in the soil solution and their availability to plants. univen.ac.za Studies have shown that biochar application can significantly decrease the concentrations of available chromium. univen.ac.za Another strategy involves chemical reduction, for example, using ascorbic acid to reduce Cr(VI) to the less mobile Cr(III), which can then be immobilized as an insoluble hydroxide. acs.orggoogle.com For industrial wastes, incorporating elements into stable mineral phases like gehlenite or spinel during the production process can effectively decrease the leaching of both chromium and vanadium. mdpi.com

Regolith Weathering and Sorption Influences on Metal Export

The transport of chromium and molybdenum from terrestrial ecosystems to aquatic environments is controlled by complex biogeochemical processes occurring within the regolith—the layer of weathered rock and soil above bedrock. frontiersin.org Weathering of parent rock material releases these elements, while sorption reactions onto soil components control their retention and subsequent export via stream water. frontiersin.org

Studies conducted at Critical Zone Observatories have shown that deep regolith can play a substantial role in the sorption and retention of oxyanions like those of molybdenum and chromium. frontiersin.org Sorption to secondary iron (Fe) oxides and organic matter are key mechanisms controlling their mobility. frontiersin.orgnih.gov The extent of weathering influences the formation of these secondary minerals, with warmer and wetter climates promoting the formation of Fe oxides and thus enhancing the retention of chromium and molybdenum. frontiersin.org

Peaks in chromium and molybdenum concentrations are often found not at the surface but in subsurface layers corresponding to high concentrations of secondary Fe oxides and total organic carbon. frontiersin.org For example, in some profiles, over 39% of molybdenum and chromium were found in the secondary Fe oxide fraction at depths of 3 to 4 meters. frontiersin.org This highlights that both surface soils and deeper regolith are important in the biogeochemical cycling of these metals, acting as both sources and sinks that regulate their export to water systems. frontiersin.org The adsorption of molybdenum is also highly pH-dependent, with maximum adsorption occurring under acidic conditions (pH 2-5) and decreasing as pH increases. cdc.gov

Photocatalytic Degradation of Organic Contaminants

Advanced oxidation processes, such as photocatalysis, are emerging as effective methods for treating water contaminated with persistent organic pollutants. nih.govmdpi.comacs.org This technology utilizes semiconductor materials that, when illuminated with light of sufficient energy, generate highly reactive species like hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O2−). bohrium.combucea.edu.cn These radicals can break down complex organic molecules into simpler, less harmful substances. nih.gov

Compounds containing molybdenum have shown promise as effective photocatalysts. For example, layered molybdenum (meta)phosphate [MoO2(PO3)2] has been demonstrated to be an efficient photocatalyst under sunlight for both the photoreduction of toxic Cr(VI) to the less harmful Cr(III) and the degradation of organic dyes like methylene (B1212753) blue. acs.orgnih.gov In one study, MoO2(PO3)2 achieved complete photoreduction of Cr(VI) in just 6 minutes and 78% degradation of methylene blue in 36 minutes. acs.orgnih.gov

Similarly, molybdenum-based metal-organic frameworks (MOFs), such as Mo/Zr-MOFs, have been synthesized and used for the photocatalytic reduction of Cr(VI) and degradation of organic dyes under visible light. bohrium.com These materials work by absorbing light, which promotes electrons to a higher energy level, creating electron-hole pairs that initiate the redox reactions responsible for degrading pollutants and reducing heavy metals. bohrium.comacs.org The hybridization of materials, such as combining cadmium zinc sulfide (B99878) (CdZnS) nanoparticles with a metal-organic framework (BUC-21), has also been shown to boost photocatalytic performance for both Cr(VI) removal and organic dye decomposition. bucea.edu.cn

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) serves as a cornerstone for the computational analysis of chromium-molybdenum systems. This powerful quantum mechanical modeling method allows researchers to investigate the electronic structure and properties of materials, providing insights that are often difficult or impossible to obtain through experimental means alone. numberanalytics.com

Thermodynamic Stability and Formation Energies

DFT calculations are instrumental in determining the thermodynamic viability of chromium-molybdenum compounds and alloys. By calculating formation energies, researchers can predict whether a particular arrangement of atoms is stable and likely to form.

Studies on chromium (Cr) doping in molybdenum disulfide (MoS₂) monolayers have shown that the formation of Mo₁₋ₓCrₓS₂ alloys is an endothermic process, which suggests that at absolute zero (0 K), the elements would favor segregation. researchgate.net However, computational investigations have identified the most thermodynamically stable configurations for these alloys at various concentrations. researchgate.netup.ac.zanih.gov It was found that configurations where Cr atoms are nearest neighbors are the most energetically favorable. up.ac.zanih.gov Furthermore, line-ordered alloys consistently exhibit lower formation energies compared to random alloy configurations at the same concentration. up.ac.zanih.gov

In more complex systems, such as iron-chromium (Fe-Cr) alloys, the addition of molybdenum (Mo) has been studied to understand its effect on phase stability. osti.govosti.gov DFT-based calculations of mixing enthalpy indicate that molybdenum may decrease the solubility of chromium in the body-centered cubic (bcc) iron matrix. osti.govosti.gov For chromium-molybdenum diboride alloys (Cr₁₋ₓMoₓB₂), first-principles calculations have been used to identify the ground-state structures across different concentrations, revealing trigonal or monoclinic structures depending on the composition. osti.govresearchgate.net DFT calculations have also been used to assess the stability of various intermetallics in the Mo-Ti-B system, finding that known phases like (Mo,Ti)B and (Mo,Ti)₂B are energetically preferred over other postulated ternary phases. mdpi.com

Band Gap Engineering in 2D Materials (e.g., MoS₂ monolayers)

Two-dimensional (2D) materials, such as transition metal dichalcogenides (TMDs), are of immense interest for nanoelectronic applications, and tuning their electronic band gap is crucial for device fabrication. up.ac.za DFT studies have extensively explored the use of chromium alloying to engineer the band gap of MoS₂ monolayers.

First-principles calculations demonstrate that the band gap of a MoS₂ monolayer can be effectively tuned by introducing chromium atoms, substituting for molybdenum. researchgate.netup.ac.zanih.gov Increasing the concentration of chromium leads to a significant reduction in the band gap, with studies showing a decrease from 1.65 eV in pristine MoS₂ down to 0.86 eV in an alloy. up.ac.zanih.gov This change is primarily attributed to the hybridization of the chromium 3d and molybdenum 4d orbitals near the band edges. researchgate.netup.ac.zanih.gov Even a small chromium concentration of 4% can reduce the band gap to 1.48 eV. up.ac.za

Further detailed studies using hybrid functional calculations (HSE06) have provided refined band gap values, reporting a gap of 1.90 eV for an undoped MoS₂ monolayer. ias.ac.in These calculations also reveal that chromium doping can induce a transition from a direct to an indirect band gap material, with defect states appearing within the band gap region close to the conduction band minimum. ias.ac.inresearchgate.net This tunability suggests that Cr-alloyed MoS₂ monolayers are promising candidates for nanotechnology devices. researchgate.netup.ac.za

Effect of Chromium Doping on MoS₂ Monolayer Band Gap
MaterialCalculation MethodBand Gap (eV)Band Gap TypeReference
Pristine MoS₂DFT (PBE)1.65Direct up.ac.za
Pristine MoS₂HSE061.90Direct ias.ac.in
4% Cr in MoS₂DFT (PBE)1.48- up.ac.za
Cr-doped MoS₂DFT (PBE)Tunable (1.65 to 0.86)- up.ac.za
Cr-doped MoS₂HSE06-Indirect ias.ac.inresearchgate.net

Prediction of Charging Potentials and Energetics in Battery Materials

DFT calculations are a vital tool in the search for new, high-performance battery materials. numberanalytics.com By computing the energetics of lithiation and delithiation, researchers can predict key electrochemical properties like charging potentials and capacity. researchgate.netacs.orgdntb.gov.ua

DFT is also applied to understand and improve lithium-sulfur batteries. For instance, calculations showed that a Co-Mo₂C composite material exhibits strong chemical interactions with lithium polysulfides (Li₂S₂), lowering the energy barrier for the conversion to Li₂S and thereby enhancing reaction kinetics. oaepublish.com Similarly, the oxidation energy barrier of Li₂S on a sulfided Mo₂C surface was calculated to be only 0.38 eV, significantly lower than on carbon-based materials, which accelerates redox reactions. oaepublish.com

Elastic and Electronic Properties of Diboride Alloys

Transition metal diborides are known for their hardness and high melting points. First-principles calculations based on DFT have been employed to investigate the properties of chromium-molybdenum diboride alloys (Cr₁₋ₓMoₓB₂), aiming to design novel superhard materials. osti.govresearchgate.net

These studies have determined the structural, mechanical, and electronic properties for various compositions. osti.gov The calculations revealed that the mechanical strength of Cr₁₋ₓMoₓB₂ is maximized at a composition of x = 0.5. osti.govresearchgate.net The resulting compound, Cr₀.₅Mo₀.₅B₂, exhibits excellent predicted mechanical properties, including a high bulk modulus (B = 298 GPa), Young's modulus (Y = 558 GPa), and Vickers hardness (Hv = 27 GPa), surpassing those of pure β-MoB₂. osti.govresearchgate.net Analysis of the electronic structure indicates that the enhanced strength of Cr₀.₅Mo₀.₅B₂ is a result of the high density of strong interlayer Cr-Mo metallic bonds near the Fermi level. osti.govresearchgate.net The bonding in these diborides is characterized as a combination of covalent and metallic bonds. researchgate.net

Calculated Mechanical Properties of Cr₀.₅Mo₀.₅B₂ Alloy
PropertyCalculated ValueReference
Bulk Modulus (B)298 GPa osti.govresearchgate.net
Young's Modulus (Y)558 GPa osti.govresearchgate.net
Shear Modulus (G)235 GPa osti.govresearchgate.net
Poisson's Ratio (ν)0.19 osti.govresearchgate.net
Vickers Hardness (Hv)27 GPa osti.govresearchgate.net

Molecular Orbital (MO) Calculations for Metal-Metal Bonding

Molecular Orbital (MO) theory provides a framework for understanding the nature of chemical bonds between atoms. In compounds containing both chromium and molybdenum, MO calculations are particularly insightful for describing the complex metal-metal bonding interactions.

Theoretical studies have focused on bimetallic Cr and Mo complexes that feature multiple metal-metal bonds, including quadruple and even quintuple bonds. researchgate.net MO calculations on these complexes help to identify the specific orbitals involved in the metal-metal bonding. For example, in certain dimeric structures, the bonding is described by orbitals ranging from the Highest Occupied Molecular Orbital (HOMO) down to HOMO-3 and HOMO-7. researchgate.net

Comparisons between analogous chromium and molybdenum compounds often reveal significant differences in their bonding. MO calculations on cubane-type clusters, (C₅H₅)₄M₄E₄ (where M = Cr, Mo), suggest that the metal-based electrons in the chromium cluster are weakly coupled, in contrast to the strong metal-metal bonding observed in the molybdenum analogue. rsc.org This concept of a "weak" chromium-chromium bond versus a "strong" molybdenum-molybdenum bond has been a recurring theme in theoretical chemistry. mpg.de Photoelectron spectroscopy combined with MO calculations on bis(cyclopentadienyldicarbonyl) complexes of Cr and Mo has also been used to probe the nature of their metal-metal and metal-ligand bonding. acs.org

Modeling of Metal-Ligand Interactions and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the intricate interactions between chromium (Cr) and molybdenum (Mo) centers and their surrounding ligands. These theoretical models provide profound insights into the electronic structure, stability, and reactivity of Cr-Mo complexes, which are crucial for applications in catalysis and materials science.

Modeling studies have been instrumental in elucidating the catalytic activity of chromium and molybdenum oxides. For instance, DFT calculations have been employed to investigate the impact of substituting chromium with molybdenum in CrXO₃ catalysts used for propane (B168953) dehydrogenation. rsc.org These studies revealed that modifying the catalyst surface with molybdenum enhances selectivity towards propylene (B89431) by retarding undesirable side reactions like cracking and coking. rsc.org The computational models showed that the chromium site is the primary active center in the reaction on a pure Cr₂O₃ catalyst. rsc.org The introduction of molybdenum was found to increase the chemical hardness and the energy band gap of the catalyst, contributing to its stability. rsc.org

The reactivity of organometallic chromium and molybdenum complexes has also been a significant focus of theoretical work. DFT methods have been benchmarked for their accuracy in calculating thermodynamic properties, such as the formation enthalpy and the first carbonyl (CO) dissociation enthalpy of hexacarbonyl complexes like Cr(CO)₆ and Mo(CO)₆. psu.edu Such studies are fundamental for understanding the strength and nature of the metal-ligand bond. For more complex systems, such as Mo₃S₄M clusters (where M can be other metals), quantum chemical studies rationalize properties like metal-metal bonding, orbital interactions, and reaction mechanisms, guiding the experimental development of new catalysts. researchgate.net

Theoretical investigations extend to the reactions of Cr and Mo atoms with small molecules. In reactions with hydrogen peroxide (H₂O₂), computational analysis helps explain why chromium tends to form lower oxidation state products like Cr(OH)₂, while molybdenum favors higher oxidation state products such as MoO₂(OH)₂. researchgate.net This difference is attributed to the varying participation of the metals' d orbitals in bonding. researchgate.net Furthermore, DFT has been used to model the effect of molybdenum substitution on the surfaces of oxides like Cr₂O₃ and Fe₂O₃, providing atomistic insights into how molybdenum enhances passivity and corrosion resistance by impeding the formation of oxygen vacancies. beloit.edu

The interaction of these metals with various organic ligands is another area of active research. Theoretical calculations have been used to understand the bonding and structure of complexes with Schiff bases, dipyridylamine, and other N-heterocyclic ligands. wikipedia.orgacs.org These models help interpret experimental data, such as determining whether a substituted octahedral carbonyl complex adopts a cis or trans geometry, and explain the nuances of metal-ligand back-bonding. acs.org

Interactive Data Table: Calculated Properties of Cr-Mo Catalysts

This table presents theoretical data on how molybdenum (Mo) and tungsten (W) modification affects the properties of a Cr₂O₃ catalyst, as determined by quantum mechanical calculations. rsc.org

Catalyst SurfaceEnergy Band Gap (eV)Electronegativity (EN) (eV)Chemical Hardness (CH) (eV)
Unmodified Cr₂O₃11.838.605.92
Mo-modified Cr₂O₃13.587.786.79
W-modified Cr₂O₃12.917.866.46

Simulation of Phase Transitions and Microstructural Evolution

The simulation of phase transitions and the evolution of microstructure in chromium-molybdenum alloys is critical for predicting their mechanical properties and performance, especially in high-temperature applications. Computational techniques such as the phase-field method, CALPHAD (Calculation of Phase Diagrams), and other numerical models are widely used to simulate these complex processes.

Phase-field modeling has proven to be a powerful method for simulating the evolution of microstructures during processes like solidification. For example, in the quaternary NiAl-Cr-Mo system, phase-field simulations have been used to investigate the formation of eutectic microstructures during directional solidification. rsc.org These simulations can predict the transition from fibrous to lamellar structures and are validated against experimental results obtained from scanning electron microscopy. rsc.org Similarly, in Ni-Cr-Mo alloys, thermodynamic calculations and solidification simulations help predict the formation and stability of topologically close-packed (TCP) phases, which can be detrimental to the material's performance at elevated temperatures. rsc.org

In Cr-Mo steels, numerical models are developed to simulate microstructural changes during processes like tempering and exposure to hydrogen. rsc.org These models can describe the dissolution of various carbides (e.g., M₇C₃, M₂C, M₆C) and the diffusion of alloying elements within the ferrite (B1171679) matrix. rsc.org By incorporating continuum mechanics with thermodynamics and kinetics, these simulations provide insights into degradation mechanisms like hydrogen attack, where methane-filled cavities can form and lead to intergranular failure. rsc.org

The hot workability of Fe-Cr-Mo-Mn steels has been studied using a combination of experimental tests and the construction of hot processing maps based on dynamic recrystallization (DRX) models. psu.edu These models can predict the flow stress and the evolution of grain size and DRX volume fraction under different temperatures and strain rates, allowing for the optimization of hot working parameters. psu.edu For martensitic stainless steels containing chromium, physically-based models using dislocation density theory can predict microstructural evolution, including recovery, recrystallization, and grain growth during hot working. researchgate.net

The coupling of phase-field models with thermodynamic databases (like CALPHAD) allows for quantitative simulations of solidification in multicomponent alloys, including those containing Cr and Mo. nih.govresearchgate.net These simulations can accurately predict microsegregation, where the distribution of solute atoms like Cr and Mo becomes non-uniform during rapid cooling, a phenomenon crucial in processes like additive manufacturing. libretexts.org Molecular dynamics (MD) simulations offer an even more fundamental, atomistic view of phase transformations. MD has been used to simulate the heating and cooling processes in carbon steels, determining austenite (B1171964) transformation temperatures and observing dislocation dynamics during the phase transition. researchgate.net

Interactive Data Table: Simulated Carbide Evolution in 2.25Cr-1Mo Steel

This table shows the predicted evolution of different carbide radii in a 2.25Cr-1Mo steel during tempering at 570°C, based on a microstructural model. The data illustrates the dissolution and growth of various carbide phases over time. rsc.org

Carbide TypeInitial Radius (nm)Radius after 100h (nm)Radius after 500h (nm)Radius after 1000h (nm)
M₇C₃ (average of 7)50.048.545.042.1
M₂C40.038.035.232.9
M₆C20.022.526.829.5

Theoretical Treatment of Metal-Metal Multiple Bonding in Dimers and Clusters

The nature of the direct bond between two metal atoms is one of the most fascinating and complex areas of inorganic chemistry. Theoretical and computational methods are essential for describing the multiple bonds that can form between chromium and molybdenum atoms in various dimeric and cluster compounds. These bonds can range from single to the historic quintuple bond, and their properties are often not intuitive.

A variety of quantum chemical methods are employed to study these interactions. Density Functional Theory (DFT) is widely used, often in combination with multiconfigurational methods like CASSCF (Complete Active Space Self-Consistent Field) and CASPT2, which are better suited for systems with complex electronic structures, a common feature of transition metal dimers. researchgate.net These studies investigate compounds like [M₂(dpa)₄] (where dpa = 2,2'-dipyridylamide) and terphenyl-ligated species [Ar-MM-Ar] for M = Cr, Mo. researchgate.net The calculations help quantify the bond strength and order, revealing that for Group 6 elements, the metal-metal bond strength generally increases for heavier elements (Cr < Mo < W). researchgate.netacs.org

Theoretical treatments have been applied to understand the structure and bonding in cubane-type clusters such as [M₄E₄Cp₄] (M = Cr, Mo; E = O, S). rsc.orgpsu.edursc.org For dimeric complexes, DFT calculations combined with Energy Decomposition Analysis (EDA) can dissect the M-M' bond into its constituent parts: electrostatic interaction, Pauli repulsion, and orbital (covalent) interaction. acs.org For R₃M-M'R₃ systems (M, M' = Cr, Mo, W), EDA has shown that the bonds can be classified as triple bonds (one σ, two π), where the π-bonding is significantly stronger than the σ-bonding. acs.org

The Quantum Theory of Atoms in Molecules (QTAIM) provides another powerful framework for analyzing metal-metal bonds. wikipedia.orgwiley-vch.de By analyzing the topology of the electron density, QTAIM can identify bond paths and bond critical points between metal atoms, providing a rigorous definition of bonding. rsc.orgresearchgate.net Studies on M₂(OR)₆ dimers have used QTAIM to correlate metrics like electron density at the bond critical point with bond strength. Interestingly, these analyses sometimes show that weaker metal-metal bonds can appear more covalent under this definition. rsc.org

The chromium dimer, Cr₂, represents a grand challenge for quantum chemistry due to its formal sextuple bond and complex potential energy curve. researchgate.netcaltech.eduacs.org Recent high-level ab initio simulations have made significant progress in accurately predicting its properties, bringing theoretical results into quantitative agreement with experimental data. researchgate.netcaltech.eduacs.org For the heteronuclear CrMo dimer, its properties and structure are generally found to be intermediate between those of the homonuclear Cr₂ and Mo₂ dimers. acs.orgpsu.edu Computational studies predict that while heteronuclear species like Cl₃Cr-MoCl₃ are not yet known experimentally, their bond dissociation energies are substantial enough to suggest they are stable enough for isolation. acs.org

Advanced Spectroscopic Investigations

Infrared (IR) and Fourier Transform-Infrared (FT-IR) Spectroscopy for Ligand-Metal Interactions and Functional Groups

Infrared (IR) and Fourier Transform-Infrared (FT-IR) spectroscopy are powerful techniques for probing the interactions between metal centers and ligands, as well as identifying functional groups within chromium-molybdenum complexes. The vibrational frequencies of bonds within a molecule are sensitive to the electronic environment, making IR spectroscopy a valuable tool for characterizing coordination compounds. arcjournals.orgunt.edu

In chromium and molybdenum carbonyl complexes, the stretching frequency of the carbon-monoxide (CO) ligand is particularly informative. umb.edu The position of the ν(CO) band provides a direct measure of the extent of π-backbonding from the metal to the CO ligand. umb.edu Stronger π-backbonding results in a lower ν(CO) stretching frequency due to the population of the π* antibonding orbitals of the CO molecule. umb.edu For instance, in a series of isoelectronic hexacarbonyl complexes, the ν(CO) frequency increases in the order [Ti(CO)₆]²⁻ (1748 cm⁻¹) < [V(CO)₆]⁻ (1859 cm⁻¹) < Cr(CO)₆ (2000 cm⁻¹) < [Mn(CO)₆]⁺ (2100 cm⁻¹), reflecting a decrease in π-backbonding with increasing metal oxidation state. umb.edu

The coordination of other ligands to the chromium or molybdenum center also influences the ν(CO) frequencies. For example, in the complex [Cr(CO)(salen)(Tu)], a sharp band at 2100 cm⁻¹ is attributed to the terminal ν(CO) group, while in [Mo(CO)(salenH₂)(PPh₃)], this band appears at a lower frequency of 1941 cm⁻¹. arcjournals.org This difference indicates stronger π-backbonding from the molybdenum center compared to the chromium center in these specific ligand environments.

Furthermore, IR spectroscopy can confirm the coordination of other functional groups. The disappearance of the phenolic OH band (around 3445 cm⁻¹) and the shift of the C-O stretching frequency to higher values upon complexation indicate coordination through the phenolic oxygen. arcjournals.org The appearance of new bands in the low-frequency region (e.g., 473-526 cm⁻¹ and 408-462 cm⁻¹) can be assigned to M-O and M-N stretching vibrations, respectively, providing direct evidence of ligand-to-metal bonding. arcjournals.org

Vibrational Analysis of Carbonyl Complexes

The number and pattern of carbonyl stretching bands in the IR spectrum can provide information about the geometry of the complex. umb.edu For example, cis and trans isomers of disubstituted metal carbonyls can often be distinguished based on the number of IR-active CO stretching modes predicted by group theory. cdnsciencepub.com For instance, cis-(PR₃)₂Mo(CO)₄ complexes exhibit four IR-active carbonyl stretching modes, consistent with C₂ᵥ symmetry, while the trans isomers would show fewer bands. cdnsciencepub.com

The vibrational spectra of gaseous chromium and molybdenum hexacarbonyls have been interpreted based on an octahedral (Oₕ) symmetry. aip.org These spectra reveal two types of fundamental vibrations: those characteristic of a heavy outer atom octahedral molecule and those typical of the carbon and oxygen atoms moving in opposition to each other. aip.org

The table below summarizes the characteristic IR stretching frequencies for various functional groups in selected chromium and molybdenum complexes.

ComplexFunctional GroupIR Stretching Frequency (cm⁻¹)Reference
[Cr(CO)(salen)(Tu)]Terminal C≡O2100 arcjournals.org
[Mo(CO)(salenH₂)(PPh₃)]Terminal C≡O1941 arcjournals.org
salenH₂ (ligand)Phenolic O-H3445 (broad) arcjournals.org
Chromium and Molybdenum Salen ComplexesM-O473-526 arcjournals.org
Chromium and Molybdenum Salen ComplexesM-N408-462 arcjournals.org
Cr(CO)₆Terminal C≡O2000 umb.edu
Free COC≡O2143 umb.edu
Bridging COC=O1720-1850 umb.edu
Triply Bridging COC-O1600-1730 umb.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ⁹⁵Mo, ¹⁷O) for Structural and Electronic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for investigating the structure and electronic properties of chromium-molybdenum compounds in solution. ¹H NMR is widely used to characterize the organic ligands coordinated to the metal centers, while NMR of metal nuclei like ⁹⁵Mo and ¹⁷O provides direct information about the metal's local environment.

¹H NMR spectra of molybdenum complexes with Schiff base ligands confirm the coordination of the ligand to the metal. arcjournals.org For instance, the downfield shift of the azomethine proton signal (>CH=N) in the complex compared to the free ligand suggests deshielding due to coordination to the molybdenum atom. arcjournals.org In arene metal tricarbonyl complexes, the arene protons experience a significant upfield shift upon complexation, with the order of increasing shift being Cr > W > Mo. cdnsciencepub.com This indicates a non-periodic trend within the group. cdnsciencepub.com Furthermore, ¹H NMR can be used to study the conformation of chelated ligands, such as the inversion of five-membered chelate rings in complexes of 1,2-bis(isopropylseleno)ethane. rsc.org

⁹⁵Mo NMR spectroscopy offers direct insight into the electronic environment of the molybdenum nucleus. The first measurement of the one-bond coupling constant ¹J(⁹⁵Mo–¹³C) was reported for molybdenum carbonyl complexes, providing valuable data on the Mo-C bond. rsc.org

The following table presents selected ¹H NMR chemical shift data for protons in chromium and molybdenum complexes.

Complex/LigandProtonChemical Shift (δ, ppm)Reference
Molybdenum-Schiff Base ComplexesAzomethine (>CH=N)8.59-8.99 (downfield shift from free ligand) arcjournals.org
Molybdenum-Schiff Base ComplexesAromatic6.45-7.72 (multiplets) arcjournals.org
[Mo(salenH₂)(L)] type complexesPhenolic OH13.30-13.40 (broad) arcjournals.org
Arene Metal Tricarbonyls (Cr, Mo, W)Arene ProtonsLarge upfield shift on complexation cdnsciencepub.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Charge Transfer

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, providing information about d-d transitions and charge transfer bands in chromium-molybdenum compounds.

In many chromium and molybdenum complexes, the main features in the visible region of the spectrum are assigned to charge-transfer (CT) bands. researchgate.netunige.ch These transitions can be either metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT). For instance, in complexes of Cr(0), Mo(0), and W(0) with pyridyl-mesoionic carbene ligands, the low-energy bands in the UV-Vis spectra are assigned to MLCT transitions. d-nb.info The energy of these transitions is sensitive to the solvent polarity, which is a characteristic feature of charge transfer bands. d-nb.info

In chromium and molybdenum carbonyl complexes with N₂O₂ donor ligands, additional absorption bands in the range of 430-527 nm are attributed to charge transfer transitions. arcjournals.org The electronic spectra of Schiff base complexes show shifts in the π-π* and n-π* transitions upon coordination to the metal center. arcjournals.orgekb.eg For oxo-anions like CrO₄²⁻ and MoO₄²⁻, the absorption is due to LMCT. testbook.com The energy of this transition decreases as the metal center becomes more oxidizing, hence the wavelength of absorption increases. testbook.com

The table below summarizes the UV-Vis absorption data for selected chromium and molybdenum complexes.

Complexλmax (nm)AssignmentReference
[Cr(CO)(salen)(Tu)]284, 385, 527(b)π-π, n-π, CT arcjournals.org
[Cr(salen)(Abtz)]283, 383, 526(b)π-π, n-π, CT arcjournals.org
[Mo(CO)(salenH₂)(PPh₃)]283, 384(b)π-π, n-π arcjournals.org
Cr(0), Mo(0), W(0) carbonyl complexes with pyridyl-MIC ligands350-600MLCT d-nb.info

(b) denotes a broad peak.

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the fragmentation patterns of chromium-molybdenum compounds. This information is vital for confirming the identity and structure of newly synthesized complexes.

For instance, mass spectrometry has been used to confirm the molecular formulas of various chromium and molybdenum carbonyl complexes. arcjournals.org In the study of gigantic molybdenum blue clusters, electrospray ionization-traveling wave ion mobility mass spectrometry (ESI-TWIM-MS) was employed to confirm the structural integrity of {Mo₈₅} and {Mo₁₇₂} clusters in solution. chinesechemsoc.org

Laser ablation/ionization mass spectrometry coupled with Fourier transform ion cyclotron resonance has been used for the speciation of chromium compounds. researchgate.net This technique can provide insights into the formation of cluster ions and help in identifying the chemical state of chromium. researchgate.net Mass spectrometric studies of chromium-doped silicon cluster anions (CrSiₙ⁻) have also been reported, providing information on the distribution and stability of these clusters. aip.orgiccas.ac.cn

The ESI-ToF mass spectra of chromium cluster complexes like [Cr₆S₈(PEt₃)₆] show molecular ion peaks that confirm their composition. rsc.org Sometimes, fragmentation or ion-molecule reactions in the gas phase can be observed, such as the exchange of a sulfur ion for a chloride ion, leading to the formation of [Cr₆S₇Cl(PEt₃)₆]⁺. rsc.org

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition, Chemical States, and Bonding

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition, chemical states, and electronic structure of the surface of materials. It is particularly useful for studying thin films, oxides, and catalysts containing chromium and molybdenum.

XPS has been employed to study the oxidation of Ni-Cr-Mo alloys. osti.govlu.se These studies reveal that upon oxidation, the near-surface region becomes enriched in chromium. osti.gov XPS analysis can identify the different oxidation states of the metals present in the oxide layer. For example, in the oxide formed on Ni-Cr-Mo alloys, Cr³⁺, Mo⁴⁺, and Mo⁶⁺ species have been identified. lu.se The thickness of these oxide films, typically in the range of 2.5–3.6 nm, can also be determined using XPS. uwo.ca

In the study of chromium molybdenum nitride systems, XPS has been used to analyze the electronic structure. aip.org The separation between the N 2s and metal d peaks in the valence band provides information about the bonding character. aip.org XPS is also used to investigate the composition of passive layers formed on Co-Cr-Mo alloys, showing that chromium oxide is the major constituent. nih.gov

The following table shows the binding energies of common chemical states for molybdenum as determined by XPS.

ElementPrimary XPS RegionChemical StateBinding Energy (eV)Reference
MolybdenumMo 3dMo (metal)227.9 thermofisher.com
MolybdenumMo 3dMoO₂ (Mo⁴⁺)229.3 cnrs.fr
MolybdenumMo 3dMo⁵⁺- cnrs.fr
MolybdenumMo 3dMoO₃ (Mo⁶⁺)232.5 cnrs.fr

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique that detects species with unpaired electrons. It is highly valuable for studying paramagnetic chromium and molybdenum complexes, such as those with Cr(V), Cr(III), Cr(I), Mo(V), and Mo(I) centers.

ESR studies of oxochromium(V) porphyrin complexes have been used to investigate the electronic structure of the Cr(V)=O moiety. acs.org The g-values and hyperfine coupling constants obtained from the ESR spectra provide information about the π-bonding character of the Cr=O bond and the radical character of the oxo ligand. acs.org The generation of Cr(V) species during the reductive activation of hexavalent chromium by biological systems can also be monitored by ESR. nih.gov

In the context of supported organometallic catalysts, ESR has been used to identify paramagnetic species formed upon activation. rsc.org For example, supported molybdenum complexes can give rise to signals from Mo(V) in square pyramidal coordination. rsc.org Similarly, supported chromium complexes can show signals from Cr(V) after oxidation. rsc.org

The ESR spectrum of a powdered sample of the [Cr(salen)(PPh₃)] complex shows two broad signals with isotropic values of 2.109 and 2.340, indicating the presence of unpaired electrons. arcjournals.org The absence of hyperfine structure suggests no magnetic interaction between the chromium nucleus and the surrounding ligand nuclei. arcjournals.org For some Mo(V) halogeno-complexes, ESR can detect different monomeric species in solution. rsc.org

The table below lists the ESR parameters for selected paramagnetic chromium and molybdenum species.

Speciesg-value(s)Hyperfine Coupling Constant(s)Reference
[Cr(salen)(PPh₃)] = 2.109, 2.340Not observed arcjournals.org
Cr(V) ethylene (B1197577) glycol complexg = 1.981a(⁵³Cr) = 17.6 Oe ras.ru
[MoOCl₅]²⁻ in dioxaneg = 1.94a(⁹⁵/⁹⁷Mo) = 58 Oe ras.ru
Oxochromium(V) meso-tetramesitylporphyrin (1-Cl)g = 1.982 (isotropic, RT); g∥ = 1.986, g⊥ = 1.980 (77 K)Hyperfine coupling to four ¹⁴N observed acs.org
Cr(V) species in DMEM mediumg = 1.979- nih.gov

Raman Spectroscopy for Vibrational Modes and Structural Information (e.g., anchored oxospecies)sci-hub.se

Raman spectroscopy is a powerful vibrational spectroscopy technique for the structural characterization of chromium-molybdenum compounds, particularly in the form of supported metal oxide catalysts. tandfonline.com It provides detailed information on the coordination environment of the metal centers and the nature of the surface species by probing the molecular vibrations of M=O, M–O–Support, and M–O–M bonds. aip.orgresearchgate.net

For supported chromium(VI) oxide species, Raman spectroscopy can identify various structures depending on the support material (e.g., SiO₂, Al₂O₃, TiO₂) and preparation conditions. researchgate.net On dehydrated silica (B1680970) (SiO₂) supports, surface CrOₓ sites are predominantly isolated monomers, a fact confirmed by the absence of bridging Cr–O–Cr vibrations (which would appear around 217 cm⁻¹) in in-situ Raman spectra. researchgate.net The key vibrational modes observed are the symmetric and antisymmetric stretching of terminal Cr=O bonds. researchgate.net For instance, a band in the 960–990 cm⁻¹ range is often attributed to the symmetric stretching vibrations of terminal Cr=O bonds in isolated surface monochromate species. researchgate.net On alumina (B75360) supports, the interaction between chromium species and the surface is strong, leading to shifts in Raman bands compared to chromium ions in aqueous solutions. researchgate.net Studies on Cr/ZSM-5 catalysts have identified bands at 375 cm⁻¹ and 852 cm⁻¹ corresponding to the vibrations of monochromates, while a band at 548 cm⁻¹ is assigned to Cr-O-Cr vibrations of Cr(III) species. rsc.org

In the case of supported molybdenum oxides, Raman spectra can distinguish between monomeric and polymeric surface species. rsc.orglehigh.edu Upon dehydration of MoOₓ/SiO₂ catalysts, hydrated (Mo₇O₂₄)⁶⁻ clusters, which show characteristic bridging Mo–O–Mo vibrational modes (a deformation mode at ~220 cm⁻¹ and a symmetric stretch at ~490 cm⁻¹), decompose into isolated surface MoOₓ sites. researchgate.net This transformation is marked by the disappearance of the Mo–O–Mo deformation mode at ~220 cm⁻¹. researchgate.net The terminal Mo=O stretching frequencies for distorted MoO₆ octahedra typically appear in the 940-1000 cm⁻¹ range. tandfonline.com The spectra of isopolyanions feature five characteristic frequency ranges: ~200 cm⁻¹ (Mo-O-Mo deformation), 310-370 cm⁻¹ (Mo=O bending), 500-650 cm⁻¹ (symmetric Mo-O-Mo stretches), 700-850 cm⁻¹ (antisymmetric Mo-O-Mo stretches), and 900-1000 cm⁻¹ (symmetric and antisymmetric Mo=O terminal stretches). tandfonline.com

During catalytic reactions, such as the oxidative dehydrogenation of propane (B168953), in-situ Raman spectroscopy can track changes in the catalyst structure. For a CrO₃/ZrO₂ catalyst, the reduction of surface chromium oxide species under reaction conditions leads to the appearance of a new Raman band around 932 cm⁻¹, attributed to a partially reduced chromium oxide species. instras.com This band disappears upon reoxidation, demonstrating the dynamic nature of the catalyst surface. instras.com

Interactive Table 1: Characteristic Raman Bands for Chromium and Molybdenum Oxospecies

Species/VibrationWavenumber (cm⁻¹)Support/CompoundReference
Terminal Cr=O Symmetric Stretch960 - 990CrOₓ/SiO₂ researchgate.net
Monochromate Vibrations375, 852Cr-ZSM-5 rsc.org
Cr(III)-O-Cr(III) Vibrations548Cr-ZSM-5 rsc.org
Anchored CrO₄²⁻ (wet conditions)856Cr(VI)/Al₂O₃ rsc.org
Anchored CrO₄²⁻ (dehydrated)875Cr(VI)/Al₂O₃ rsc.org
Mo-O-Mo Deformation (δ)~220Hydrated (Mo₇O₂₄)⁶⁻ clusters on SiO₂ researchgate.net
Mo-O-Mo Symmetric Stretch (νs)~490Hydrated (Mo₇O₂₄)⁶⁻ clusters on SiO₂ researchgate.net
Terminal Mo=O Stretches900 - 1000Supported Molybdenum Oxides tandfonline.com
Partially Reduced CrOₓ Species~930CrO₃/ZrO₂ under reduction environment instras.com

Diffuse Reflectance Spectroscopy for Surface-Anchored Speciessci-hub.se

Diffuse Reflectance Spectroscopy (DRS) in the ultraviolet-visible (UV-Vis) range is a highly effective technique for investigating the electronic transitions of surface-anchored chromium and molybdenum species, providing insights into their oxidation states and coordination environments. taylorandfrancis.com The technique is based on the reflection of light from a powdered sample and can probe both d-d and charge transfer transitions. taylorandfrancis.comresearchgate.net

For supported chromium oxides, DRS can effectively distinguish between different chromium oxidation states, such as Cr(VI), Cr(III), and Cr(II). taylorandfrancis.com For example, in studies of Cr/Al₂O₃ catalysts, deconvoluted DRS spectra can separate the contributions of Cr(VI) and Cr(III), allowing for their quantification. taylorandfrancis.com The spectra of Cr₂ (MoO₄)₃ are characterized by peaks belonging to Cr³⁺ in the visible region. acs.org In-situ DRS studies are particularly valuable for monitoring kinetic processes, such as the reduction of Cr(VI) to lower oxidation states during catalytic reactions like n-butane dehydrogenation. rsc.orgresearchgate.net The reduction process is influenced by the support, with studies showing that the reduction of Cr(VI) by carbon monoxide is faster on silica than on alumina. rsc.org

A key aspect of DRS analysis for supported metal oxides is the determination of the UV-Vis edge energy (Eg). researchgate.net The edge energy, calculated from the ligand-to-metal charge transfer (LMCT) band, correlates with the structure and size of the metal oxide species. researchgate.net For supported MoOₓ and CrOₓ catalysts, the edge energy value increases as the local size of the oxide cluster decreases. researchgate.net For instance, on SiO₂ supports, dehydrated isolated monomeric MoOₓ sites show an Eg value of ~4.0–4.3 eV, whereas larger hydrated (Mo₇O₂₄)⁶⁻ clusters have a lower Eg of ~3.5 eV. researchgate.net This relationship allows DRS to differentiate between isolated monomers, dimers, and larger clusters of the anchored species. researchgate.netrsc.orglehigh.edu Similarly, for SiO₂-supported CrOₓ catalysts, which predominantly consist of isolated surface sites, the edge energy provides a means to characterize the dispersed chromium oxide phase. researchgate.net

DRS studies on chromium(VI) and molybdenum(VI) oxospecies anchored on aluminum oxide indicate that at low concentrations, monomeric forms are prevalent both before and after thermal activation. rsc.orglehigh.edu As the concentration increases, spectral modifications occur, which can be interpreted without necessarily invoking polymerization. rsc.orglehigh.edu

Interactive Table 2: UV-Vis Diffuse Reflectance Spectroscopy Data for Cr and Mo Species

Species/SystemKey Spectral Feature/FindingAbsorption Maxima / Edge Energy (Eg)Reference
Cr³⁺ in Cr₂(MoO₄)₃Characteristic peaks in the visible regionNot specified acs.org
Cr(VI) on Al₂O₃Pure component spectrum from deconvolution~360 nm (27700 cm⁻¹) taylorandfrancis.com
Cr(II)/Cr(III) on Al₂O₃Pure component spectrum from deconvolution~625 nm (16000 cm⁻¹) taylorandfrancis.com
Isolated Monomeric MoOₓ on SiO₂ (dehydrated)Higher edge energy corresponding to smaller species~4.0–4.3 eV researchgate.net
Hydrated (Mo₇O₂₄)⁶⁻ clusters on SiO₂Lower edge energy corresponding to larger clusters~3.5 eV researchgate.net
Dimeric MgMo₂O₇Intermediate edge energy~4.2 eV researchgate.net
O²⁻ → Mo⁶⁺ LMCTCharge transfer transition within MoO₆⁶⁻ octahedron~310 nm scirp.org

Positron Annihilation Lifetime Spectroscopy (PALS) for Micro- and Nano-structures

Positron Annihilation Lifetime Spectroscopy (PALS) is a non-destructive technique that is exceptionally sensitive to atomic-scale open volume defects such as vacancies, vacancy clusters, and dislocations in materials. iaea.orgacs.orgscientific.net This makes it a valuable tool for characterizing the micro- and nanostructures of chromium-molybdenum alloys and related materials. iaea.orgresearchgate.net The method is based on measuring the lifetime of positrons injected into a material; the lifetime is influenced by the electron density at the annihilation site, with longer lifetimes indicating the presence of open volume defects where the electron density is lower. researchgate.net

In studies of Cr-containing alloys, PALS can reveal detailed information about the defect structure. For high-chromium iron alloys with manganese, PALS data showed that the concentration of defects was higher in samples cast in sand moulds compared to those cast in metal moulds, which was attributed to the faster heat transfer and cooling in the metal mould. iaea.org Subsequent heat treatment led to a reduction in defect concentration. iaea.org Similarly, for Cu-Cr-Zr alloys subjected to severe plastic deformation, PALS was used to track changes in the dominant vacancy/dislocation component, which dropped significantly after high-temperature annealing, correlating well with microhardness measurements.

PALS has also been applied to investigate aluminide coatings on nickel-based superalloys, which often contain chromium and molybdenum. researchgate.net In these coatings, an interdiffusion zone with chromium and molybdenum-rich phases forms. researchgate.net The positron lifetime values are sensitive to the presence of open volume defects like jogs or vacancies on dislocation lines within these phases. researchgate.net

The technique is not only sensitive to vacancies and dislocations but also to precipitates of elements that have a higher positron affinity than the bulk material. acs.org For nanostructured materials, PALS can distinguish different types of defects. scientific.net PALS spectra are often decomposed into multiple components, where different lifetime values (τ) and their corresponding intensities (I) relate to different annihilation sites. For example, in nanocrystalline oxides, a longer lifetime component (τ₂) with values between 350 and 500 ps is typically attributed to positron trapping in large open-volume defects like interfaces or voids at the nanostructure surfaces. scientific.net In Fe-Mn-Si-Cr-Ni-C alloys, the positron lifetime for undeformed samples was found to be 107 ps, which is characteristic of defect-free iron, indicating a low initial defect concentration. researchgate.net

Interactive Table 3: Positron Annihilation Lifetime Spectroscopy (PALS) Data for Cr-Containing Materials

MaterialConditionPositron Lifetime Component & Value (ps)InterpretationReference
Fe-Mn-Si-Cr-Ni-C AlloyUndeformedτ = 107 psDefect-free bulk material, similar to pure iron researchgate.net
Fe-Mn-Si-Cr-Ni-C AlloyAnnealed at 900°Cτ_mean = 106 psMaterial is virtually free of defects researchgate.net
Cr-Mn Iron AlloyAs-cast (Sand Mould)τ₁ = 120, τ₂ = 296Higher concentration of defects (vacancies, dislocations) iaea.org
Cr-Mn Iron AlloyAs-cast (Metal Mould)τ₁ = 117, τ₂ = 288Lower concentration of defects due to faster cooling iaea.org
Cr-Mn Iron AlloyHeat Treated (Sand Mould)τ₁ = 112, τ₂ = 283Reduced defect concentration due to spherodization of carbides iaea.org
Nanocrystalline CeO₂ (for comparison)Annealed at 900°Cτ₁ = 181, τ₂ = 437τ₁: bulk/surface defects, τ₂: large open-volume defects at interfaces scientific.net

Q & A

Q. What are the fundamental chemical and biochemical differences between chromium and molybdenum that influence their roles in biological systems?

Chromium (Cr) and molybdenum (Mo) exhibit distinct coordination chemistry and oxidation states, which dictate their biological functions. Chromium primarily exists in +3 and +6 oxidation states, with Cr(III) being biologically active in glucose metabolism. Molybdenum, however, operates in higher oxidation states (+4 to +6) and is a critical cofactor in enzymes like xanthine oxidase and nitrate reductase. Mo’s ability to form stable oxyanions (e.g., molybdate) facilitates its integration into enzyme active sites, unlike Cr, which lacks analogous versatility . Methodological Insight: Use spectroscopic techniques (e.g., X-ray absorption spectroscopy) to compare metal-ligand coordination in model complexes. Reference bioinorganic databases (e.g., Metalloprotein Database) to identify enzyme-specific metal requirements.

Q. How can researchers effectively separate and quantify chromium and molybdenum in complex matrices (e.g., environmental or biological samples)?

Q. What strategies ensure reproducibility in synthesizing chromium-molybdenum alloys for material science studies?

Use controlled atmosphere arc melting to prevent oxidation. Characterize phases via X-ray diffraction (XRD) and energy-dispersive spectroscopy (EDS). For homogeneity, anneal alloys at 80% of the melting point for 24 hours, followed by rapid quenching .

Advanced Research Questions

Q. How do isotopic tracer methods (stable/radioactive) address challenges in studying chromium and molybdenum metabolism in human models?

Stable isotopes (e.g., 50Cr^{50}\text{Cr}, 98Mo^{98}\text{Mo}) enable safe, long-term metabolic tracking. Administer isotopes orally or intravenously, and monitor excretion/retention via ICP-MS. For kinetic modeling, pair tracer data with compartmental analysis to resolve absorption/distribution pathways. Key pitfalls include isotopic exchange with endogenous pools and contamination during sample prep . Methodological Workflow:

  • Dose calculation based on body mass and baseline levels.
  • Sequential blood/urine sampling over 72 hours.
  • Data normalization using isotope ratio metrics.

Q. What experimental design principles minimize confounding variables in studying Cr/Mo interactions in soil-plant systems?

Implement a factorial design with controlled variables: soil pH (4–8), organic matter content, and competing ions (e.g., sulfate for Mo). Use hydroponic systems to isolate metal uptake mechanisms. Validate findings with field trials incorporating spatial variability analysis (e.g., geostatistical kriging) .

Q. How can conflicting data on chromium’s role in insulin signaling be resolved?

Discrepancies often arise from speciation differences (Cr(III) vs. Cr(VI)) and cell model variability. Standardize protocols:

  • Use primary adipocytes instead of immortalized lines.
  • Quantify intracellular Cr via synchrotron XRF imaging.
  • Apply phosphoproteomics to map kinase activation pathways. Cross-validate with knockout models (e.g., AMPK-null mice) .

Data Analysis and Interpretation

Q. What statistical approaches are optimal for analyzing tool wear data in machining chromium-molybdenum alloys?

Apply Gaussian process regression to model non-linear tool wear progression. Use Sobol sequence sampling to efficiently explore parameter spaces (e.g., cutting speed, feed rate). Validate with change-point detection algorithms to identify critical wear thresholds from force/torque sensor data . Example Output:

ParameterEffect Size (95% CI)p-value
Cutting Speed0.45 (0.38–0.52)<0.001
Feed Rate0.28 (0.20–0.36)0.003

Q. How should researchers address discrepancies between computational predictions and experimental results in Cr/Mo catalyst studies?

Reconcile differences by:

  • Validating DFT calculations with operando spectroscopy (e.g., Raman under reaction conditions).
  • Assessing surface adsorbate coverage via temperature-programmed desorption (TPD).
  • Incorporating entropy effects often neglected in static DFT models .

Literature and Collaboration

Q. What criteria ensure rigorous literature reviews for Cr/Mo interdisciplinary studies?

Prioritize primary sources indexed in SciFinder or Web of Science. Use Boolean search strings: ("chromium" OR "molybdenum") AND ("catalysis" OR "toxicokinetics") NOT ("alloy production"). Screen for methodological transparency: detailed synthesis protocols, statistical power analysis, and raw data availability .

Q. How can collaborative teams design reproducible experiments for multi-institutional Cr/Mo projects?

Adopt FAIR data principles: machine-readable metadata, centralized repositories (e.g., Zenodo), and version-controlled protocols. Predefine QC checkpoints (e.g., inter-lab ICP-MS calibration) and use electronic lab notebooks (ELNs) for real-time data sharing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.